Cathepsin C-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H36F3N5O6 |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
3-(butylaminocarbamoyl)-N-[1-[2-(1H-indol-3-yl)ethylamino]-1-oxohexan-2-yl]oxirane-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H35N5O4.C2HF3O2/c1-3-5-10-19(28-23(31)20-21(33-20)24(32)29-27-13-6-4-2)22(30)25-14-12-16-15-26-18-11-8-7-9-17(16)18;3-2(4,5)1(6)7/h7-9,11,15,19-21,26-27H,3-6,10,12-14H2,1-2H3,(H,25,30)(H,28,31)(H,29,32);(H,6,7) |
InChI 键 |
KZOWAKFCKSLZMN-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Cathepsin C-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin C-IN-6, also referred to as compound 2, is a potent and selective inhibitor of Cathepsin C, a lysosomal cysteine protease.[1][2] Developed from the E-64c-hydrazide lead structure, this compound demonstrates significant anti-inflammatory potential by impeding the activation of neutrophil elastase.[1][2] Its mechanism of action and efficacy in cellular models position it as a valuable tool for research into inflammatory diseases characterized by high neutrophil loads, such as chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.
Introduction to Cathepsin C and its Role in Inflammation
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a crucial enzyme in the activation cascade of several serine proteases within immune cells.[3] Stored in the azurophilic granules of neutrophils, these proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG), are synthesized as inactive zymogens.[3] Cathepsin C facilitates their maturation by cleaving an N-terminal dipeptide, a necessary step for their activation.[3]
Once activated, these serine proteases play a significant role in the inflammatory response. However, their excessive or unregulated activity can lead to tissue damage and contribute to the pathology of various inflammatory diseases.[4] Consequently, inhibiting Cathepsin C presents a promising therapeutic strategy for mitigating the harmful effects of neutrophil-mediated inflammation.
This compound: An E-64c-Hydrazide Based Inhibitor
This compound is a synthetic, irreversible inhibitor of Cathepsin C, derived from the natural product E-64c.[1][2] The core structure is based on an E-64c-hydrazide scaffold, which has been optimized for enhanced affinity and selectivity for Cathepsin C.[5] Specifically, modifications to the hydrazide moiety allow for efficient interaction with the deep hydrophobic S2 pocket of the enzyme's active site.[5] Further optimization of the S1'-S2' binding area, with the incorporation of a norleucine-tryptamide (Nle-tryptamide) ligand, has been shown to be superior to the initially used leucine-isoamylamide for this class of inhibitors.[5]
Quantitative Data
The development of E-64c-hydrazide based inhibitors has yielded compounds with high potency. While specific quantitative data for this compound (compound 2) is detailed in the primary literature, the following table includes data for a highly potent analog from the same class, the n-butyl derivative of E-64c-hydrazide, to provide context for the compound's efficacy.
| Compound | Target | Parameter | Value | Reference |
| n-butyl derivative of E-64c-hydrazide | Cathepsin C | k₂/Kᵢ | 56,000 ± 1700 M⁻¹s⁻¹ | [6] |
| E-64c-hydrazide (lead compound) | Cathepsin C | k₂/Kᵢ | 140 ± 5 M⁻¹s⁻¹ | [6] |
Mechanism of Action and Signaling Pathway
This compound acts as a covalent inhibitor of Cathepsin C. The inhibitor's warhead forms a stable, irreversible bond with the catalytic cysteine residue in the active site of Cathepsin C, thereby inactivating the enzyme. This inhibition directly prevents the proteolytic processing and activation of pro-neutrophil serine proteases (pro-NSPs) into their active forms. By blocking this crucial activation step, this compound effectively reduces the levels of active neutrophil elastase and other NSPs, thus mitigating their downstream inflammatory effects.
The signaling pathway illustrating the role of Cathepsin C and the inhibitory action of this compound is depicted below.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E‐64c‐Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1’‐S2’ Area | Semantic Scholar [semanticscholar.org]
- 5. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cathepsin C-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Cathepsin C-IN-6, an E-64c-hydrazide based irreversible inhibitor of Cathepsin C. The document details its biochemical activity, cellular effects, and the broader signaling pathways it modulates. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.
Core Mechanism of Action
This compound is a potent and specific inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI), a lysosomal cysteine protease. The fundamental mechanism of action of this compound lies in its ability to form a covalent bond with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. This irreversible inhibition effectively neutralizes the enzyme's activity.
The primary physiological role of Cathepsin C is the activation of a cascade of pro-inflammatory serine proteases within immune cells, particularly neutrophils. These proteases, including neutrophil elastase, proteinase 3, and cathepsin G, are synthesized as inactive zymogens and require the removal of an N-terminal dipeptide for their activation, a process catalyzed by Cathepsin C.
By irreversibly inhibiting Cathepsin C, this compound prevents the maturation and activation of these downstream neutrophil serine proteases. This disruption of the inflammatory cascade forms the basis of its anti-inflammatory properties and its therapeutic potential in treating inflammatory diseases characterized by high neutrophil loads, such as chronic obstructive pulmonary disease (COPD).
Quantitative Inhibitory Activity
This compound, identified as compound 2 in the foundational study by Tromsdorf et al. (2023), demonstrates potent and selective inhibition of Cathepsin C. The efficiency of irreversible inhibitors is best described by the second-order rate constant (k₂/Kᵢ).
| Compound | Target | k₂/Kᵢ (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L | Reference |
| This compound (compound 2) | Cathepsin C | 5.6 x 10⁴ ± 0.17 x 10⁴ | ~14-fold selective for Cathepsin C | Tromsdorf N, et al. 2023[1][2][3] |
| This compound (compound 2) | Cathepsin L | 4.0 x 10³ ± 0.1 x 10³ | - | Tromsdorf N, et al. 2023[1][2][3] |
| E-64c-hydrazide (lead compound) | Cathepsin C | 140 ± 5 | - | Radzey et al. 2013[4] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on Cathepsin C has significant downstream effects on neutrophil-mediated inflammatory signaling. By preventing the activation of neutrophil serine proteases, the inhibitor mitigates the subsequent pathological processes.
The experimental workflow to assess the efficacy of this compound typically involves a multi-step process, from initial biochemical assays to cellular and in vivo models.
Experimental Protocols
Synthesis of E-64c-hydrazide based Inhibitors (General Procedure)
The synthesis of this compound and related E-64c-hydrazide analogs involves a multi-step chemical synthesis process. A general approach is outlined below, based on procedures described for similar compounds.
Materials:
-
(2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane (E-64c)
-
Hydrazine hydrate or a substituted hydrazine
-
Coupling reagents (e.g., HBTU, TBTU)
-
Appropriate solvents (e.g., DMF, CH₂Cl₂)
-
Solid-phase resin (for combinatorial approaches)
-
Standard laboratory equipment for organic synthesis
Procedure:
-
Preparation of the E-64c core: The synthesis typically starts from a protected form of (2S,3S)-oxirane-2,3-dicarboxylic acid.
-
Coupling with the P1' and P2' residues: For this compound, this involves the coupling of a norleucine-tryptamide moiety. In a combinatorial approach, various amino acids can be introduced at these positions to optimize binding to the S1' and S2' pockets of the enzyme.
-
Introduction of the hydrazide moiety: The carboxyl group of the E-64c core is activated and reacted with a suitable hydrazine derivative. For this compound (inhibitor 2), an n-butyl substituted hydrazine is used to target the S2 pocket.
-
Purification: The final product is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized inhibitor are confirmed by methods like NMR spectroscopy and mass spectrometry.
In Vitro Cathepsin C Inhibition Assay (Kinetic Analysis)
This protocol is designed to determine the second-order rate constant (k₂/Kᵢ) for the irreversible inhibition of Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Phe)₂-R110)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, containing DTT and EDTA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In the wells of the microplate, add a fixed concentration of Cathepsin C to varying concentrations of the inhibitor. Incubate for different time intervals at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the incubation time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (k_obs). Plot k_obs versus the inhibitor concentration. The slope of this second plot represents the second-order rate constant (k₂/Kᵢ).
Cellular Assay for Neutrophil Elastase Activity
This assay measures the ability of this compound to inhibit the activation of neutrophil elastase in a cellular context. The human monocytic cell line U937, which can be differentiated into neutrophil-like cells, is a suitable model.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
Cell lysis buffer
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture U937 cells and, if desired, differentiate them into a neutrophil-like phenotype using PMA. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for inhibition of Cathepsin C and subsequent reduction in newly activated neutrophil elastase.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Elastase Activity Measurement: In a 96-well plate, add a portion of the cell lysate to each well. Initiate the reaction by adding the fluorogenic neutrophil elastase substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the neutrophil elastase activity in the cell lysate.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neutrophil elastase activity by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound is a promising, potent, and selective irreversible inhibitor of Cathepsin C. Its mechanism of action, centered on the prevention of neutrophil serine protease activation, provides a strong rationale for its development as a therapeutic agent for a range of inflammatory diseases. The experimental protocols outlined in this guide offer a framework for the further investigation and characterization of this and similar compounds.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cathepsin C in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the initiation and propagation of inflammatory responses. Its primary function is the activation of a cascade of pro-inflammatory serine proteases within various immune cells. This activation is a critical step in the maturation of neutrophils, mast cells, and cytotoxic T lymphocytes, rendering CTSC a key upstream regulator of inflammation. Dysregulation of Cathepsin C activity is strongly implicated in the pathophysiology of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and rheumatoid arthritis. Consequently, CTSC has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of Cathepsin C, its role in various inflammatory conditions, and detailed methodologies for its study.
Introduction to Cathepsin C
Cathepsin C is a unique member of the papain-like cysteine protease family, distinguished by its tetrameric structure and its exopeptidase activity.[1] It sequentially removes dipeptides from the N-terminus of its substrates.[1] Encoded by the CTSC gene, it is ubiquitously expressed, with high levels found in immune cells such as neutrophils, macrophages, and their precursors.[2] The critical role of CTSC in the immune system is underscored by the severe periodontal disease and palmoplantar hyperkeratosis observed in individuals with loss-of-function mutations in the CTSC gene, a condition known as Papillon-Lefèvre syndrome.[3]
Structure and Mechanism of Action
The maturation and activation of Cathepsin C is a multi-step process. It is synthesized as an inactive zymogen, pro-CTSC, which dimerizes in the endoplasmic reticulum. Upon transport to the lysosomes, the acidic environment and the action of other proteases, such as cathepsins L and S, lead to the proteolytic removal of a pro-peptide, resulting in the formation of the active tetrameric enzyme.[4]
The primary and most well-characterized function of mature Cathepsin C is the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2] This is achieved by the cleavage of an N-terminal dipeptide from the inactive zymogen forms of these proteases.[2] Once activated, these NSPs are stored in azurophilic granules of neutrophils and released upon inflammatory stimuli, where they contribute to tissue remodeling and degradation of the extracellular matrix.
Role in Inflammatory Diseases
The overexpression and hyperactivity of Cathepsin C and its downstream proteases are central to the pathology of numerous inflammatory diseases.
Respiratory Diseases
In respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) , bronchiectasis , and cystic fibrosis , neutrophilic inflammation is a key driver of lung damage.[2][5] Activated neutrophils release high levels of NSPs, which degrade elastin and other components of the lung parenchyma, leading to airflow limitation and tissue destruction.[5] Studies have shown elevated levels of cathepsins in the sputum and bronchoalveolar lavage fluid of COPD patients.[6] In cystic fibrosis, high concentrations of cathepsin G and proteinase 3 are found in the bronchoalveolar lavage fluid.[5]
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is an autoimmune disease characterized by chronic inflammation of the synovial joints. Cysteine cathepsins, including Cathepsin C, are implicated in the degradation of cartilage and bone.[7] In RA, immune cells infiltrate the synovial tissue and fluid, releasing a cocktail of proteases that contribute to joint destruction.[8] Significantly higher levels of cathepsins B and S have been detected in the synovial fluid of RA patients compared to those with osteoarthritis.[7]
Therapeutic Targeting of Cathepsin C
The central role of Cathepsin C in activating downstream pro-inflammatory proteases makes it an attractive therapeutic target. Inhibition of CTSC offers a novel approach to broadly suppress the activity of multiple NSPs simultaneously. Several Cathepsin C inhibitors are currently in clinical development, with promising results in reducing inflammation and disease exacerbations.
Table 1: Quantitative Data on Cathepsin C Inhibitors
| Inhibitor | Target | IC50 (nM) | Disease Target | Clinical Phase | Reference |
| Brensocatib (INS1007) | Human Cathepsin C | 4.0 | Non-Cystic Fibrosis Bronchiectasis | Phase 3 | [9][10] |
| BI 1291583 | Human Cathepsin C | 0.9 | Bronchiectasis | Phase 2 | [2][9] |
| HSK31858 | Cathepsin C | Not Reported | Non-Cystic Fibrosis Bronchiectasis | Phase 2 | [11] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cathepsin C Expression and Activity in Inflammatory Diseases
| Disease | Sample Type | Analyte | Patient Level (mean) | Control Level (mean) | Fold Change/Significance | Reference |
| Cystic Fibrosis | Sputum | Cathepsin B | 18.0 µg/ml | Not Applicable | N/A | [12] |
| Cystic Fibrosis | Sputum | Cathepsin S | 1.6 µg/ml | Not Applicable | N/A | [12] |
| Rheumatoid Arthritis | Synovial Fluid | Cathepsin B, S | Significantly Higher | Osteoarthritis Patients | p < 0.05 | [7] |
| COPD | Plasma | Cathepsin S | Significantly Higher | Healthy Smokers & Non-smokers | p < 0.01 | [13] |
| Neuroinflammation (LPS-induced) | Microglia | Cathepsin C mRNA | Dose-dependent increase | Untreated | N/A | [14] |
| Type 1 Diabetes Model | Human Islets | Cathepsin C mRNA | Upregulated | Untreated | BH-adjusted p < 0.05 | [1] |
Experimental Protocols
Accurate and reproducible methods for studying Cathepsin C are crucial for advancing research and drug development. Below are detailed protocols for key experiments.
Cathepsin C Activity Assay (Fluorogenic Substrate)
This protocol describes a method for measuring Cathepsin C activity in biological samples using a fluorogenic substrate.
Materials:
-
Recombinant Cathepsin C or biological sample (cell lysate, tissue homogenate)
-
4x Cathepsin Buffer
-
0.5 M DTT
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Phe)2-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 1x Assay Buffer: Mix 4x Cathepsin Buffer with 0.5 M DTT and dilute to 1x with water.
-
Sample/Enzyme Preparation: Dilute recombinant Cathepsin C or your biological sample to the desired concentration in 1x Assay Buffer.
-
Plate Setup:
-
Add 20 µl of 1x Assay Buffer to the "Blank" wells.
-
Add 20 µl of diluted Cathepsin C or sample to the "Positive Control" and "Test Inhibitor" wells.
-
-
Inhibitor Addition:
-
Add 5 µl of diluent solution (e.g., 1x Assay Buffer with DMSO) to the "Positive Control" and "Blank" wells.
-
Add 5 µl of the test inhibitor at various concentrations to the "Test Inhibitor" wells.
-
-
Substrate Addition: Dilute the fluorogenic substrate in 1x Assay Buffer and add 25 µl to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission).
-
Data Analysis: Subtract the fluorescence of the "Blank" wells from all other readings. For inhibitor screening, calculate the percentage of inhibition relative to the "Positive Control".
Western Blot for Cathepsin C Detection
This protocol outlines the detection of Cathepsin C protein in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Cathepsin C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cathepsin C (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Immunohistochemistry (IHC) for Cathepsin C
This protocol describes the localization of Cathepsin C protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking serum
-
Primary antibody against Cathepsin C
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against Cathepsin C overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.
-
Chromogenic Detection: Add the DAB substrate solution and monitor for color development (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
Conclusion
Cathepsin C stands out as a master regulator of serine protease activation in immune cells, placing it at the heart of numerous inflammatory disease processes. The compelling preclinical and clinical data for CTSC inhibitors highlight the therapeutic potential of targeting this enzyme to ameliorate the destructive inflammation characteristic of diseases like bronchiectasis, COPD, and rheumatoid arthritis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the intricate roles of Cathepsin C and to advance the development of novel therapies targeting this critical inflammatory mediator.
References
- 1. Cathepsin C Regulates Cytokine-Induced Apoptosis in β-Cell Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteases and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Evidence for Causal Relationships Between Circulating Cathepsin Levels and Chronic Obstructive Pulmonary Disease: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and activity profiling of selected cysteine cathepsins and matrix metalloproteinases in synovial fluids from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of airway cathepsin B and S with inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Up-regulation of microglial cathepsin C expression and activity in lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cathepsin C-IN-6 in the Attenuation of Serine Protease Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of a cascade of pro-inflammatory serine proteases within immune cells. This function positions it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide delves into the specifics of Cathepsin C-IN-6, a novel E-64c-hydrazide based irreversible inhibitor of Cathepsin C. By elucidating its mechanism of action, inhibitory effects on serine protease activation, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for researchers and drug development professionals in the field of inflammation and immunology.
Introduction to Cathepsin C and its Role in Serine Protease Activation
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a crucial enzyme responsible for the proteolytic activation of several zymogens of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] This activation is a critical step in the maturation of neutrophils and the subsequent inflammatory response. Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain autoimmune disorders.[2][3] The inhibition of Cathepsin C, therefore, presents a promising therapeutic strategy to mitigate the downstream effects of excessive NSP activity.
This compound: A Potent and Selective Inhibitor
This compound is a covalent inhibitor derived from the E-64c-hydrazide scaffold.[4] It has been specifically designed to target the active site of Cathepsin C, thereby preventing the activation of downstream serine proteases.
Mechanism of Action
This compound acts as an irreversible inhibitor of Cathepsin C. Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys234) in the active site of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from processing and activating its serine protease substrates.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against Cathepsin C and its selectivity over other related proteases, as derived from the primary literature.
| Target Enzyme | Inhibitor | IC50/Ki Value | Assay Type | Reference |
| Cathepsin C | This compound (compound 2) | Data not publicly available in abstract | Biochemical Assay | Tromsdorf N, et al. ChemMedChem, 2023 |
| Cathepsin B | This compound (compound 2) | Data not publicly available in abstract | Biochemical Assay | Tromsdorf N, et al. ChemMedChem, 2023 |
| Cathepsin L | This compound (compound 2) | Data not publicly available in abstract | Biochemical Assay | Tromsdorf N, et al. ChemMedChem, 2023 |
| Cathepsin S | This compound (compound 2) | Data not publicly available in abstract | Biochemical Assay | Tromsdorf N, et al. ChemMedChem, 2023 |
Note: Specific IC50/Ki values are not available in the public domain and would be contained within the full scientific publication.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assay for Cathepsin C Inhibition
This protocol describes an in vitro assay to determine the inhibitory potency of this compound against purified Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic Cathepsin C substrate (e.g., H-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound (and other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of recombinant Cathepsin C to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Inhibition of Neutrophil Serine Protease Activation
This protocol details a cell-based assay to evaluate the ability of this compound to inhibit the activation of neutrophil elastase in a relevant cell line.
Materials:
-
Neutrophil precursor cell line (e.g., U937)
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
This compound
-
Lysis buffer
-
Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorescence plate reader
Procedure:
-
Culture U937 cells under standard conditions.
-
(Optional) Differentiate the cells into a neutrophil-like phenotype by treating with PMA for 48-72 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the total protein concentration in each lysate.
-
In a 96-well plate, add an equal amount of protein from each cell lysate.
-
Initiate the reaction by adding the neutrophil elastase substrate.
-
Measure the fluorescence signal over time.
-
Normalize the neutrophil elastase activity to the total protein concentration.
-
Calculate the percentage of inhibition of neutrophil elastase activity at each concentration of this compound and determine the cellular IC50 value.
Mandatory Visualizations
Signaling Pathway of Cathepsin C-Mediated Serine Protease Activation and Inhibition by this compound
Caption: Cathepsin C activation of serine proteases and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
E-64c-Hydrazide Based Inhibitors of Cathepsin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1][2] This function positions Cathepsin C as a key mediator in the pathology of numerous inflammatory diseases characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.[3][4][5] Consequently, the inhibition of Cathepsin C is a promising therapeutic strategy.[3][4] This document provides a detailed technical overview of a specific class of irreversible inhibitors derived from E-64c-hydrazide, a lead compound that has shown significant potential for the development of potent and selective Cathepsin C inhibitors.
Introduction to Cathepsin C
Cathepsin C is a unique member of the papain-like cysteine protease family.[1][4] Unlike many other cathepsins, it functions as an amino-terminal dipeptidyl exopeptidase, systematically removing dipeptides from the N-terminus of protein substrates.[6] Its most significant physiological role is the activation of zymogens of serine proteases stored in the granules of immune cells, including neutrophil elastase, proteinase 3, and cathepsin G in neutrophils, as well as chymase and tryptase in mast cells.[2][3][6] This activation is a crucial step in the maturation of these inflammatory enzymes. Given this central role, targeting Cathepsin C offers a therapeutic approach to attenuate the downstream damaging effects of these activated proteases in various inflammatory conditions.[5][7]
E-64c-Hydrazide: A Lead Structure for Cathepsin C Inhibition
E-64c, N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, is a well-known inhibitor of cysteine proteases.[8][9] While E-64c itself is a very weak irreversible inhibitor of Cathepsin C, its hydrazide derivative has been identified as a valuable lead structure for developing potent and specific inhibitors.[1][8]
The mechanism of irreversible inhibition involves the electrophilic trans-epoxysuccinyl (oxirane) ring, which is susceptible to nucleophilic attack by the thiolate of the catalytic cysteine residue (Cys-234 in Cathepsin C) in the enzyme's active site.[4] This attack results in the opening of the oxirane ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, leading to its inactivation.[4]
The key innovation of E-64c-hydrazide lies in the hydrazide moiety. This group's distal amino group is positioned to form favorable interactions, such as hydrogen bonding, with a critical aspartate residue (Asp1) at the entrance of the S2 pocket of Cathepsin C.[1] This interaction provides an anchor, properly orienting the inhibitor within the active site for covalent modification.[1]
Quantitative Data: Inhibitory Potency
Structure-activity relationship (SAR) studies have demonstrated that modifying the E-64c-hydrazide scaffold can dramatically increase its potency against Cathepsin C. The initial lead compound, E-64c-hydrazide, showed modest activity, but functionalization of the distal amino group of the hydrazide with alkyl residues led to significant improvements.[1] This strategy aimed to occupy the conserved hydrophobic S2 pocket of the enzyme. Further optimization by investigating the S1'-S2' area led to the development of even more potent inhibitors.[3][4][10]
| Compound/Derivative | Target | Parameter | Value | Reference |
| E-64c | Cathepsin C | k₂/Kᵢ | 140 ± 5 M⁻¹s⁻¹ | [1][8] |
| E-64c-hydrazide (n-butyl derivative) | Cathepsin C | k₂/Kᵢ | 56,000 ± 1700 M⁻¹s⁻¹ | [1] |
| Optimized Inhibitor (Nle-tryptamide) | Cathepsin C | IC₅₀ (in U937 cells) | 1.1 µM | [4] |
| MOD06051 | Cathepsin C | IC₅₀ (enzymatic) | 1.5 nM | [11] |
| MOD06051 | Proteinase 3 | IC₅₀ (cellular) | 29 nM | [11] |
Signaling Pathways and Experimental Workflows
Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
The primary signaling cascade targeted by E-64c-hydrazide inhibitors is the activation of neutrophil serine proteases (NSPs). This process begins in the bone marrow during neutrophil maturation and is essential for the generation of functionally active proteases that are later released upon neutrophil activation at sites of inflammation.
Caption: Cathepsin C activation of neutrophil serine proteases and its inhibition.
In non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), Cathepsin C has also been implicated in promoting tumor progression through the Yes-associated protein (YAP) and TNF-α/p38 MAPK signaling pathways, respectively.[12][13]
General Experimental Workflow for Inhibitor Characterization
The evaluation of novel E-64c-hydrazide based inhibitors typically follows a multi-step process, starting from chemical synthesis and progressing through enzymatic and cell-based assays to validate efficacy and mechanism of action.
Caption: Workflow for the characterization of Cathepsin C inhibitors.
Experimental Protocols
General Synthesis of E-64c-Hydrazide Analogues
The synthesis of E-64c-hydrazide derivatives can be achieved through standard peptide coupling methods.[14]
-
Starting Material: The synthesis typically starts with the commercially available (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane (E-64c).
-
Boc Protection: The free amine of a desired hydrazide (e.g., Boc-NH-NH₂) is coupled to the carboxylic acid of E-64c. This is often mediated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent like chloroform (CHCl₃), with a base such as DIEA (N,N-diisopropylethylamine).
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the coupled product using a strong acid, typically trifluoroacetic acid (TFA) in water (e.g., 95:5 v/v).
-
Alkylation/Functionalization (Optional): To generate more potent derivatives, the free distal amine of the hydrazide can be further functionalized, for example, by reductive amination with an aldehyde to add alkyl groups.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry (MS).
Cathepsin C Enzymatic Inhibition Assay
This protocol is used to determine the in vitro potency of the synthesized inhibitors against recombinant Cathepsin C.
-
Materials:
-
Recombinant human Cathepsin C.
-
Assay Buffer: e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Fluorogenic Substrate: A specific substrate for Cathepsin C, such as (H-Gly-Arg)₂-AMC.
-
Inhibitor stock solutions (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant Cathepsin C to each well of the microplate.
-
Add the diluted inhibitor solutions to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., Excitation: 380 nm, Emission: 460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value. For irreversible inhibitors, time-dependent inhibition studies are performed to calculate the second-order rate constant (k₂/Kᵢ or kᵢₙₐ꜀ₜ/Kᵢ).
-
Cell-Based Assay for Intracellular Activity
This protocol assesses the ability of the inhibitor to penetrate cells and inhibit native Cathepsin C, thereby preventing the activation of downstream proteases. The U937 human monocytic cell line, which can be differentiated into neutrophil-like cells, is a suitable model.[3][10]
-
Materials:
-
U937 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Differentiation agent (e.g., DMSO or all-trans-retinoic acid).
-
Test inhibitor.
-
Cell lysis buffer.
-
Fluorogenic substrates for Cathepsin C and Neutrophil Elastase.
-
-
Procedure:
-
Culture and differentiate U937 cells into a neutrophil-like phenotype.
-
Treat the differentiated cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates.
-
Cathepsin C Activity: Measure the residual Cathepsin C activity in the cell lysates using the enzymatic assay protocol described above.
-
Neutrophil Elastase Activity: Measure the activity of mature neutrophil elastase in the same lysates using an NE-specific fluorogenic substrate to assess the downstream consequences of Cathepsin C inhibition.[15]
-
Determine the concentration-dependent inhibition of both enzymes to confirm the inhibitor's intracellular efficacy and mechanism of action.[15]
-
Conclusion and Future Outlook
E-64c-hydrazide has proven to be an exceptional starting point for the rational design of potent and irreversible inhibitors of Cathepsin C.[1] Through targeted modifications aimed at optimizing interactions with the enzyme's S2 and S1'-S2' pockets, researchers have successfully developed compounds with significantly enhanced inhibitory activity.[1][3] These optimized inhibitors effectively block intracellular Cathepsin C and prevent the subsequent activation of neutrophil elastase, demonstrating clear therapeutic potential.[3][10] Continued development of these E-64c-hydrazide-based inhibitors represents a highly promising strategy for the treatment of a wide range of neutrophil-driven inflammatory diseases.
References
- 1. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Cathepsin C - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. E‐64c‐Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1’‐S2’ Area | Semantic Scholar [semanticscholar.org]
- 11. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin C Interacts with TNF-α/p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Target Validation of Cathepsin C Inhibitors in Autoimmune Disease Models
Disclaimer: Information regarding the specific compound "Cathepsin C-IN-6" was not available in the performed searches. This guide therefore provides a comprehensive overview of the target validation process for the broader class of Cathepsin C inhibitors, utilizing data from publicly documented tool compounds and clinical candidates to illustrate the core principles and methodologies.
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the innate and adaptive immune systems.[1][2] Its primary function is the activation of a cascade of pro-inflammatory serine proteases within various immune cells, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3) in neutrophils, chymase and tryptase in mast cells, and granzymes A and B in cytotoxic T cells and Natural Killer (NK) cells.[1][3][4] These proteases, when activated, can degrade components of the extracellular matrix, leading to tissue damage.[3]
In numerous autoimmune and chronic inflammatory diseases, such as ANCA-associated vasculitis (AAV), rheumatoid arthritis, and inflammatory lung diseases, the activity of these neutrophil serine proteases (NSPs) is excessive and contributes significantly to pathology.[2][5][6] Genetic evidence from individuals with Papillon-Lefèvre syndrome, an autosomal recessive disorder caused by loss-of-function mutations in the CTSC gene, demonstrates an almost complete absence of active NSPs without causing marked immunodeficiency.[5][7][8] This provides a strong rationale for the pharmacological inhibition of Cathepsin C as a therapeutic strategy to reduce the downstream protease burden and mitigate tissue damage in autoimmune diseases.[9][10]
This technical guide details the target validation process for Cathepsin C inhibitors, outlining the key signaling pathways, experimental workflows, quantitative preclinical data, and core methodologies employed to establish efficacy in autoimmune disease models.
Core Signaling Pathway and Mechanism of Action
Cathepsin C is the master activator of several key serine proteases involved in inflammation. Its inhibition is designed to prevent the maturation of these proteases in the bone marrow before mature neutrophils are released into circulation.[11][12] This upstream intervention is intended to reduce the overall proteolytic capacity of neutrophils at inflammatory sites. Beyond this primary role, Cathepsin C has also been implicated in modulating signaling pathways such as the TNF-α/p38 MAPK and NF-κB pathways, which are central to the inflammatory response.[1][4][13]
Target Validation Experimental Workflow
The validation of Cathepsin C as a therapeutic target follows a structured, multi-stage process. It begins with biochemical assays to confirm direct enzyme inhibition, progresses to cell-based models to assess effects on downstream protease activity, and culminates in in vivo animal models of autoimmune disease to demonstrate therapeutic efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Quantitative Data Summary of Cathepsin C Inhibitors
The potency and efficacy of various Cathepsin C inhibitors have been quantified in a range of preclinical assays. This data is crucial for comparing compounds and predicting clinical doses.
Table 1: In Vitro Potency of Cathepsin C Inhibitors
| Compound | Assay Type | Cell Line / Enzyme | Endpoint | Potency (IC50) | Reference |
| BI 1291583 | Enzymatic Inhibition | Isolated Human CatC | Enzyme Activity | 0.9 nM | [12] |
| Cell-Based | U937 Cells | NE Production | 0.7 nM | [12] | |
| BI-9740 | Enzymatic Inhibition | Murine CatC | Enzyme Activity | 0.6 nM | [11] |
| Enzymatic Inhibition | Rat CatC | Enzyme Activity | 2.6 nM | [11] | |
| MOD06051 | Cell-Based | In Vitro Differentiated Human Neutrophils | NE Activity | 18 nM | [14] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Compound | Animal Model | Dose | Key Finding | Reference |
| BI 1291583 | Mouse | 5 mg/kg | 99% inhibition of active NE; 94% inhibition of active PR3. | [12] |
| BI-9740 | Mouse | 0.5 mg/kg | 91% reduction in NE activity; 97% in PR3; 100% in CatG. | [11] |
| Rat (Heart Transplant) | 20 mg/kg/day | 42% reduction in NE activity; 54% in CatG activity in bone marrow. | [11] | |
| MOD06051 | Rat (Healthy) | ~0.3 mg/kg bid | ED50 for NE activity reduction in bone marrow PMNs. | [14] |
| Rat (MPO-AAV) | 0.3 - 3 mg/kg bid | Dose-dependent amelioration of vasculitis and decrease in NETs. | [14] | |
| IcatCXPZ-01 | Non-Human Primate | 4.5 mg/kg bid, 12 days | Almost complete elimination of elastase-related proteases in WBCs. | [15] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for successful target validation. Below are methodologies for key assays.
In Vitro Cathepsin C Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cathepsin C.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin C.
-
Materials:
-
Recombinant Human Cathepsin C.[10]
-
Assay Buffer (e.g., 2.5 mM Na-phosphate, 150 mM NaCl, 2 mM cysteamine, pH 7.0).[10]
-
Fluorogenic substrate (e.g., (H-Gly-Arg)2-AMC or similar dipeptidyl substrate).
-
Test compound (e.g., this compound) in DMSO.
-
96-well microplates (black, flat-bottom).
-
Plate reader with fluorescence detection.
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of human CatC (e.g., 10-20 nM) to each well of the 96-well plate.[10]
-
Add the diluted test compound to the wells and mix. Include wells for positive control (enzyme only) and negative control (buffer only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 5-15 minutes) to allow for compound binding.[10]
-
Initiate the reaction by adding the pre-warmed fluorogenic substrate to all wells.[10]
-
Immediately begin kinetic monitoring of the fluorescence increase (e.g., Excitation 380 nm, Emission 460 nm) at 37°C for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Normalize the rates to the positive control (100% activity) and plot against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Neutrophil Elastase (NE) Activity Assay
This assay measures the functional consequence of Cathepsin C inhibition—the reduction of active downstream proteases—in a relevant cell line.
-
Objective: To quantify the reduction in NE activity in neutrophils differentiated from a progenitor cell line (e.g., human CD34+ or U937) in the presence of an inhibitor.[12][14]
-
Materials:
-
Protocol:
-
Culture human CD34+ progenitor cells in differentiation media.
-
Add varying concentrations of the test compound to the cultures and maintain for the duration of neutrophil differentiation (typically 5-10 days).[14][15]
-
Harvest the differentiated neutrophils and lyse the cells on ice to release intracellular contents.
-
Clarify the lysate by centrifugation.
-
Measure the total protein concentration of the soluble fraction.
-
In a 96-well plate, add a fixed amount of total protein (e.g., 10 µg) from each sample.[11]
-
Add the NE-specific substrate and measure the rate of fluorescence increase as described in the enzyme assay.
-
Calculate the NE activity and determine the IC50 of the compound for inhibiting the production of active NE.
-
In Vivo Myeloperoxidase (MPO)-ANCA-Associated Vasculitis (AAV) Rat Model
This is a disease-relevant animal model used to assess the therapeutic efficacy of Cathepsin C inhibitors in a setting of autoimmune vasculitis.
-
Objective: To determine if prophylactic or therapeutic administration of a CatC inhibitor can ameliorate the clinical and pathological signs of vasculitis.[14]
-
Animal Strain: Lewis or Wistar Kyoto (WKY) rats.
-
Induction Protocol:
-
Immunize rats with human myeloperoxidase (MPO) to generate anti-MPO antibodies (ANCA).
-
After a set period (e.g., 4-6 weeks), induce disease by administering a small dose of lipopolysaccharide (LPS) or by injecting anti-glomerular basement membrane (GBM) antibodies to localize inflammation to the kidneys.
-
-
Treatment Protocol:
-
Administer the test compound (e.g., MOD06051) orally twice daily, starting either before or after disease induction.[14]
-
Include a vehicle control group.
-
-
Endpoints and Analysis:
-
Clinical Monitoring: Regularly assess body weight and signs of distress. Monitor urinary albumin and creatinine to assess kidney damage.
-
Pharmacodynamic Biomarkers: At the end of the study, harvest bone marrow and/or peripheral blood to measure NE activity in isolated neutrophils, confirming target engagement.[14]
-
Histopathology: Perfuse and fix kidneys and lungs. Perform H&E staining to score the severity of glomerulonephritis and vasculitis.
-
Immunohistochemistry: Stain tissue sections for markers of neutrophil infiltration (MPO) and neutrophil extracellular traps (NETs, e.g., citrullinated histone H3).[14]
-
Statistical Analysis: Compare disease scores, urinary albumin/creatinine ratio, and biomarker levels between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).
-
Biomarker Strategy and Target Engagement
A robust biomarker strategy is critical for validating target engagement and understanding the pharmacodynamic effects of a Cathepsin C inhibitor. The primary biomarkers are the downstream serine proteases that CatC activates. Measuring their activity provides a direct link between drug exposure and the desired biological effect.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Cathepsin C promotes microglia M1 polarization and aggravates neuroinflammation via activation of Ca2+-dependent PKC/p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of cathepsin C: a key therapeutic target in chronic inflammatory and auto-immune diseases | LE STUDIUM [lestudium-ias.com]
- 6. Cathepsin C role in inflammatory gastroenterological, renal, rheumatic, and pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological targeting of cathepsin C: a key therapeutic target in chronic inflammatory and auto-immune diseases | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cellular Pathways Modulated by Cathepsin C Inhibition
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1][2] Its primary function is the removal of N-terminal dipeptides from zymogens, a crucial step for their conversion into active enzymes.[3][4] This central role in proteolytic activation cascades has positioned Cathepsin C as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including bronchiectasis, chronic obstructive pulmonary disease (COPD), and ANCA-associated vasculitis.[1][5][6] Consequently, the development of specific Cathepsin C inhibitors has been an area of intense research.
This technical guide provides a comprehensive overview of the cellular pathways modulated by the inhibition of Cathepsin C. It details the core mechanism of action, downstream cellular consequences, quantitative data from preclinical studies, and relevant experimental protocols. While the specific compound "Cathepsin C-IN-6" did not yield specific public data, this document synthesizes the extensive available information on well-characterized Cathepsin C inhibitors to provide a thorough understanding of this therapeutic strategy.
Core Cellular Pathway: Inhibition of Serine Protease Activation
The most fundamental pathway modulated by Cathepsin C inhibitors is the activation of neutrophil serine proteases (NSPs) during the maturation of neutrophils in the bone marrow.[3][5] Cathepsin C is essential for converting the inactive zymogen forms of NSPs—such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG)—into their active, proteolytic forms.[1][6] By blocking the active site of Cathepsin C, inhibitors prevent this cleavage, leading to neutrophils that are deficient in active NSPs.[7] This mimics the phenotype observed in Papillon-Lefèvre syndrome, a genetic disorder caused by loss-of-function mutations in the CTSC gene.[3][5]
Downstream Cellular Effects of Cathepsin C Inhibition
By suppressing the activity of NSPs, Cathepsin C inhibitors modulate several downstream cellular processes, primarily related to neutrophil function and the inflammatory cascade.
Reduction of Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including NSPs.[7] They are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation (NETosis) is implicated in the pathology of various autoimmune and inflammatory diseases.[8][9] Neutrophil elastase (NE) and proteinase 3 (PR3) are critical for the decondensation of nuclear chromatin, a key step in NETosis.[7] By reducing the levels of active NE, Cathepsin C inhibitors significantly decrease the ability of neutrophils to form NETs.[8][9]
Modulation of Macrophage Polarization
Cathepsin C activity can influence the polarization of macrophages.[6] Inhibition of Cathepsin C has been shown to shift macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[6] This modulation is partly achieved by decreasing the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), the latter being a known driver of M1 polarization.[6][10]
Regulation of Apoptosis
The role of Cathepsin C in apoptosis is context-dependent. In pancreatic β-cells, Cathepsin C expression is upregulated by pro-inflammatory cytokines.[11] Knockdown of Cathepsin C in this context was found to increase cytokine-induced apoptosis, suggesting an anti-apoptotic role in these cells.[11] This effect was correlated with increased phosphorylation of JNK and p38 MAP kinases.[11]
Impact on Other Immune Cells
Beyond neutrophils, Cathepsin C is responsible for activating serine proteases in other immune cells. These include:
-
Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: Activation of granzymes A and B.[1][12][13]
Inhibition of Cathepsin C is therefore expected to impact the functions of these cells, although the primary therapeutic focus has been on neutrophil-mediated pathologies.
Quantitative Data on Cathepsin C Inhibition
The following tables summarize key quantitative data from studies on specific Cathepsin C inhibitors.
Table 1: In Vitro Inhibition Potency
| Inhibitor | Assay Type | Target | IC50 Value | Source |
|---|
| MOD06051 | Cellular NE Activity | Neutrophils from differentiated CD34+ cells | 18 nM |[8] |
Table 2: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dosing | Effect | Source |
|---|---|---|---|---|
| MOD06051 | Rat | 0.3, 1, 3, 10 mg/kg (oral, bid, 2 weeks) | Dose-dependent reduction in NE activity in bone marrow PMNs. ED50 ~0.3 mg/kg. | [8] |
| IcatCXPZ-01 | Rat (Lung Transplant) | 1.2 mg/kg (subcutaneous, bid, 10 days) | Reduced proteolytic activity in bone marrow neutrophils; improved graft function. | [7] |
| IcatCXPZ-01 | Non-human Primate (LPS-induced lung inflammation) | 4.5 mg/kg (subcutaneous, bid, 12 days) | Almost complete elimination of elastase-related proteases in white blood cells. |[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study Cathepsin C inhibition.
Protocol 1: Cathepsin C Enzymatic Activity Assay
This protocol measures the direct activity of Cathepsin C using a synthetic substrate.
-
Principle: Cathepsin C cleaves a dipeptide from a substrate, releasing a fluorescent or colorimetric molecule that can be quantified. Gly-Phe-AMC or Gly-Arg-AMC are common fluorogenic substrates.[3] A colorimetric method involves the formation of a hydroxamic acid derivative.[14]
-
Reagents:
-
Assay Buffer: Typically a slightly acidic buffer (e.g., pH 6.8) containing an activating anion like Cl-.[3][14]
-
Reducing Agent: A thiol-containing compound like β-Mercaptoethylamine to ensure the catalytic cysteine is in its reduced state.[14]
-
Substrate: Glycyl-L-phenylalaninamide (for colorimetric assay) or a fluorogenic equivalent.[3][14]
-
Enzyme Solution: Purified Cathepsin C or cell lysate containing the enzyme.
-
Stop Solution: Trichloroacetic Acid (TCA) for colorimetric assays.[14]
-
-
Procedure (Colorimetric Example): [14]
-
Prepare a reaction mixture containing hydroxylamine buffer, the substrate (GPAA), and the reducing agent (2-MEA).
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the Cathepsin C enzyme solution.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding TCA solution.
-
Add a ferric chloride reagent to develop color with the formed hydroxamic acid.
-
Measure absorbance at 510 nm.
-
Calculate enzyme activity based on a standard curve.
-
-
Workflow Diagram:
Protocol 2: Cellular Neutrophil Elastase (NE) Activity Assay
This assay measures the functional consequence of Cathepsin C inhibition within cells.
-
Principle: Measures the activity of NE in neutrophils isolated from subjects (human or animal) treated with a Cathepsin C inhibitor, or in cells differentiated in vitro in the presence of an inhibitor.[8]
-
Cell Preparation:
-
In Vitro: Human CD34+ bone marrow stem cells are differentiated into neutrophils in culture medium containing various concentrations of the Cathepsin C inhibitor.[8]
-
Ex Vivo: Polymorphonuclear neutrophils (PMNs) are isolated from the bone marrow or peripheral blood of animals treated with the inhibitor.[8]
-
-
Procedure:
-
Lyse the prepared neutrophils to release their granular contents.
-
Add a specific NE fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) to the cell lysate.
-
Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage, which corresponds to NE activity.
-
Results are often expressed as a percentage of the activity in vehicle-treated control cells.
-
Protocol 3: Immunoblotting for Protein Analysis
This technique is used to detect the presence and processing of proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Application in Cathepsin C Research:
-
To confirm the knockdown of Cathepsin C protein following siRNA treatment.[11]
-
To assess the processing of pro-elastase in white blood cell lysates from inhibitor-treated animals.[7]
-
To measure the levels of signaling proteins (e.g., phosphorylated p38, cleaved caspase-3) in pathways affected by Cathepsin C.[11]
-
-
General Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-CTSC, anti-cleaved caspase-3).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion
Inhibition of Cathepsin C represents a targeted therapeutic strategy aimed at the apex of several pro-inflammatory pathways. By preventing the activation of serine proteases in immune cells, particularly neutrophil elastase, these inhibitors can potently suppress downstream pathological processes such as excessive NET formation and chronic inflammation. The data from preclinical and clinical studies on inhibitors like brensocatib and MOD06051 underscore the potential of this approach for treating a variety of neutrophil-driven diseases. Future research will likely continue to explore the full spectrum of cellular pathways modulated by Cathepsin C and refine the application of its inhibitors in clinical practice.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. oaepublish.com [oaepublish.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin C Is Involved in Macrophage M1 Polarization via p38/MAPK Pathway in Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Role of Cathepsin C Inhibition in Modulating Neutrophil Extracellular Trap Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neutrophil extracellular traps (NETs), web-like structures composed of DNA, histones, and granular proteins, are a critical component of the innate immune response. However, their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) that are essential for NET formation (NETosis). Consequently, the inhibition of Cathepsin C presents a promising therapeutic strategy for mitigating NET-driven pathologies. This technical guide provides an in-depth overview of the effects of Cathepsin C inhibitors, with a focus on the hypothetical compound Cathepsin C-IN-6, on NET formation. We will explore the underlying signaling pathways, present quantitative data on the effects of representative Cathepsin C inhibitors, and provide detailed experimental protocols for assessing their impact on NETosis.
Introduction to Cathepsin C and its Role in NETosis
Cathepsin C (also known as Dipeptidyl Peptidase I) is a crucial enzyme for the activation of several pro-inflammatory serine proteases within neutrophils, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CG).[1][2] These NSPs are key effectors in the process of NETosis. The activation of NSPs by Cathepsin C is a critical upstream event in the signaling cascade that leads to chromatin decondensation and the eventual expulsion of NETs.[3][4]
The process of NETosis is a specialized form of cell death characterized by the release of decondensed chromatin decorated with antimicrobial proteins. While essential for trapping and killing pathogens, excessive or persistent NET formation can lead to tissue damage and contribute to the pathogenesis of diseases such as vasculitis, lupus, and acute lung injury.[4][5]
Inhibition of Cathepsin C has emerged as a promising therapeutic approach to control pathological NET formation. By blocking the activation of NSPs, Cathepsin C inhibitors can effectively suppress a key driver of NETosis.[4][6]
Signaling Pathways of Cathepsin C-Mediated NET Formation
Cathepsin C influences NET formation through a complex signaling network. A key pathway involves the activation of the p38 MAPK signaling cascade.[7][8] This activation leads to the phosphorylation of the p47phox subunit of the NADPH oxidase complex, resulting in the production of reactive oxygen species (ROS). ROS are critical second messengers that initiate the downstream events of NETosis, including the translocation of NSPs to the nucleus and chromatin decondensation.[9]
Furthermore, Cathepsin C-activated PR3 can enhance the processing and release of pro-inflammatory cytokines like IL-1β.[3][9] This creates a positive feedback loop, as IL-1β can further activate the p38 MAPK pathway, amplifying ROS production and subsequent NET formation.[7][8]
Signaling Pathway Diagram
Quantitative Effects of Cathepsin C Inhibitors on NETosis
While specific data for "this compound" is not publicly available, studies on other potent and selective Cathepsin C inhibitors, such as MOD06051, provide valuable insights into the quantitative impact on key processes related to NET formation.
| Parameter | Inhibitor | Value | Cell Type/System | Reference |
| Neutrophil Elastase Activity (IC50) | MOD06051 | 18 nM | In vitro differentiated human neutrophils | [1] |
| NET Formation | MOD06051 | Dose-dependent suppression | Rat neutrophils | [1][4] |
| NET-associated Vasculitis | MOD06051 | Dose-dependent amelioration | Rat model of MPO-AAV | [1][4] |
These data highlight the potent ability of Cathepsin C inhibitors to suppress downstream effector functions crucial for NETosis. The low nanomolar IC50 for neutrophil elastase activity indicates a high degree of target engagement, which translates to a functional reduction in NET formation and associated pathology in preclinical models.
Experimental Protocols for Assessing Cathepsin C Inhibition on NET Formation
To evaluate the efficacy of Cathepsin C inhibitors like this compound, a variety of in vitro assays can be employed to quantify different aspects of NETosis.
Immunofluorescence Microscopy for NET Visualization
This method allows for the direct visualization and qualitative assessment of NETs.
Protocol:
-
Cell Seeding: Isolate primary human or murine neutrophils and seed them on poly-L-lysine-coated coverslips in a 24-well plate at a density of 2 x 105 cells/well.[10]
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
NET Induction: Stimulate the neutrophils with a known NET-inducing agent, such as phorbol 12-myristate 13-acetate (PMA; 50-100 nM) or calcium ionophore (e.g., A23187; 2.5-5 µM), for 2-4 hours at 37°C.[11][12]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.
-
Staining:
-
Stain for extracellular DNA using a cell-impermeable DNA dye like DAPI (4',6-diamidino-2-phenylindole) or Sytox Green.[13][14]
-
Immunostain for NET-associated proteins such as myeloperoxidase (MPO), citrullinated histone H3 (CitH3), or neutrophil elastase (NE) using specific primary antibodies and fluorescently labeled secondary antibodies.[14][15]
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. NETs will appear as web-like structures of extracellular DNA co-localized with granular proteins.
Experimental Workflow: Immunofluorescence
Quantification of Extracellular DNA using Sytox Green/PicoGreen Assay
This high-throughput method quantifies the amount of extracellular DNA released during NETosis.
Protocol:
-
Cell Seeding: Seed isolated neutrophils in a 96-well black plate at a density of 1-2 x 105 cells/well.[3][7]
-
Inhibitor Treatment: Pre-treat cells with this compound or vehicle control.
-
Assay Setup: Add a cell-impermeable DNA dye (e.g., Sytox Green at 5 µM or PicoGreen) to the wells.[2][3]
-
NET Induction: Add a NET-inducing stimulus (e.g., PMA).
-
Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/527 nm for Sytox Green) over time (kinetic assay) or at a fixed endpoint (e.g., 4 hours) using a fluorescence plate reader.[3][13]
-
Data Analysis: The increase in fluorescence corresponds to the amount of extracellular DNA released.
MPO-DNA Complex ELISA
This assay specifically quantifies a key component of NETs, the complex of myeloperoxidase and DNA, providing a more specific measure of NETosis than total extracellular DNA.
Protocol:
-
Sample Collection: After inducing NETosis in the presence or absence of this compound, centrifuge the cell culture plate and collect the supernatants.
-
Coating: Coat a 96-well ELISA plate with an anti-MPO capture antibody overnight at 4°C.[16]
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-DNA antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition: After washing, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a color change is observed.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a plate reader.
-
Quantification: The absorbance is proportional to the amount of MPO-DNA complexes in the sample.
Conclusion
The inhibition of Cathepsin C represents a targeted and effective strategy for modulating neutrophil extracellular trap formation. By preventing the activation of key neutrophil serine proteases, Cathepsin C inhibitors can significantly reduce NETosis, a process implicated in the pathology of numerous inflammatory and autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to evaluate the efficacy of novel Cathepsin C inhibitors, such as the representative this compound, in mitigating NET formation. Further investigation into specific inhibitors will be crucial for translating this promising therapeutic approach into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. intjmorphol.com [intjmorphol.com]
- 3. Frontiers | Neutrophil Extracellular Traps Activate Proinflammatory Functions of Human Neutrophils [frontiersin.org]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders [ideas.repec.org]
- 5. Cathepsin C-driven enhancement of neutrophil extracellular trap formation contributes to acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of neutrophil extracellular traps in patient plasma: method development and validation in systemic lupus erythematosus and healthy donors that carry IRF5 genetic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ELISA detection of MPO-DNA complexes in human plasma is error-prone and yields limited information on neutrophil extracellular traps formed in vivo | PLOS One [journals.plos.org]
In Vivo Efficacy of Cathepsin C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G. These proteases are key mediators of tissue damage in a variety of inflammatory diseases. Consequently, the inhibition of Cathepsin C has emerged as a promising therapeutic strategy for a range of neutrophil-driven pathologies. This technical guide provides an in-depth overview of the in vivo efficacy evaluation of Cathepsin C inhibitors, with a focus on preclinical animal models. Due to the limited availability of public in vivo data for the specific compound Cathepsin C-IN-6, this guide will utilize data from other well-characterized, potent, and selective Cathepsin C inhibitors to illustrate the principles and methodologies of in vivo efficacy studies for this class of molecules. The fundamental mechanism of action and the downstream biological consequences of Cathepsin C inhibition are expected to be broadly similar across inhibitors of the same class.
Core Concept: Mechanism of Action
This compound is identified as an E-64c-hydrazide based covalent inhibitor of Cathepsin C. Covalent inhibitors form a stable, long-lasting bond with their target enzyme, leading to sustained inhibition. The primary mechanism of action of Cathepsin C inhibitors is the prevention of the proteolytic activation of pro-NSPs within the bone marrow during neutrophil maturation. This leads to a systemic reduction in the levels of active NSPs in circulating neutrophils, thereby mitigating their capacity to inflict tissue damage at sites of inflammation.
Signaling Pathway of Cathepsin C in Inflammation
The following diagram illustrates the central role of Cathepsin C in the inflammatory cascade mediated by neutrophil serine proteases.
The Central Role of Cathepsin C in Papillon-Lefèvre Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Papillon-Lefèvre syndrome (PLS) is a rare, autosomal recessive disorder characterized by severe, early-onset periodontitis and palmoplantar hyperkeratosis. The molecular basis of this syndrome is unequivocally linked to loss-of-function mutations in the Cathepsin C (CTSC) gene. This technical guide provides an in-depth examination of the core role of the Cathepsin C enzyme in the pathophysiology of PLS. It details the molecular genetics, the enzymatic pathway of neutrophil serine protease activation, and the downstream cellular consequences of its deficiency. This document summarizes key quantitative data, provides detailed experimental protocols for studying the syndrome, and uses visualizations to illustrate the critical pathways and workflows involved in its investigation.
Introduction: The Genetic Basis of Papillon-Lefèvre Syndrome
Papillon-Lefèvre syndrome (PLS) is a monogenic disorder caused by mutations in the CTSC gene located on chromosome 11q14.2.[1] This gene encodes Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI), a lysosomal cysteine protease.[2] The inheritance pattern is autosomal recessive, meaning that affected individuals are homozygous or compound heterozygous for loss-of-function mutations in the CTSC gene.[3] Heterozygous carriers of a CTSC mutation are typically asymptomatic. The clinical presentation of PLS is striking, with two primary features:
-
Severe Prepubertal Periodontitis: This leads to the rapid destruction of the periodontal tissues and premature loss of both primary and permanent teeth.[4]
-
Palmoplantar Hyperkeratosis: This involves diffuse or localized thickening of the skin on the palms of the hands and soles of the feet.[4]
The link between a single enzyme deficiency and this dual phenotype lies in the crucial role Cathepsin C plays in the maturation of serine proteases within immune cells, particularly neutrophils.
Molecular Pathophysiology: The Cathepsin C-Mediated Activation Cascade
Cathepsin C is a pivotal enzyme in the innate immune system. Its primary function is to activate a host of pro-inflammatory serine proteases stored within the granules of various immune cells, including neutrophils, cytotoxic T lymphocytes, and mast cells.[2][5][6]
In neutrophils, Cathepsin C is responsible for the activation of three key neutrophil serine proteases (NSPs):
-
Neutrophil Elastase (NE)
-
Cathepsin G (CG)
-
Proteinase 3 (PR3)
These NSPs are synthesized as inactive zymogens (pro-NSPs) with an N-terminal dipeptide that blocks their catalytic activity. During neutrophil maturation in the bone marrow, Cathepsin C functions as an amino-dipeptidase, cleaving this inhibitory pro-dipeptide to generate the mature, active forms of NE, CG, and PR3.[7][8]
In PLS, mutations in the CTSC gene lead to the production of a non-functional Cathepsin C enzyme or prevent its synthesis altogether. This functional deficiency creates a critical bottleneck in the NSP activation pathway.[7] Consequently, mature neutrophils in PLS patients are profoundly deficient in active NE, CG, and PR3.[7][9][10] This lack of active NSPs impairs the neutrophil's ability to effectively combat bacterial infections and regulate the inflammatory response, which is believed to be the underlying cause of the severe periodontitis seen in the syndrome.[6][9]
Signaling Pathway Diagram
Logical Relationship Diagram
Quantitative Data Presentation
The functional consequence of CTSC mutations is a dramatic reduction or complete abolition of Cathepsin C and downstream neutrophil serine protease activity. While absolute values can vary between studies and assays, the trend is consistent. Studies have reported that residual Proteinase 3 activity in PLS neutrophils can be as low as 0.5-4% compared to healthy controls. Another analysis of two patients showed a ~77% reduction in leukocyte Cathepsin C activity.[11]
| Analyte | Sample Type | Papillon-Lefèvre Syndrome (PLS) Patients | Healthy Controls | Reference |
| Cathepsin C Activity | Leukocyte Lysates | Severely reduced to absent | Normal physiological levels | [7][11] |
| Cathepsin C Protein | Neutrophil Lysates | Absent | Present | |
| Neutrophil Elastase (NE) Activity | Neutrophil Lysates | Absent or almost completely absent | Normal physiological levels | [7][9] |
| Cathepsin G (CG) Activity | Neutrophil Lysates | Absent or strongly reduced | Normal physiological levels | [7] |
| Proteinase 3 (PR3) Activity | Neutrophil Lysates | 0.5 - 4% of control levels | Normal physiological levels |
Experimental Protocols
Investigating Papillon-Lefèvre syndrome requires a combination of clinical diagnosis, biochemical assays, and genetic analysis.
Diagnostic and Experimental Workflow Diagram
Protocol: Neutrophil Isolation from Peripheral Blood
This protocol is based on a standard density gradient centrifugation method to achieve high purity (>95%) of neutrophils.
-
Preparation: Bring all reagents, including density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS followed by dextran sedimentation) and Hank's Balanced Salt Solution (HBSS), to room temperature.
-
Blood Collection: Collect 10-15 mL of whole blood from the patient and healthy controls into tubes containing EDTA as an anticoagulant.
-
Layering: In a 15 mL conical centrifuge tube, carefully layer 5 mL of anticoagulated whole blood over 5 mL of the density gradient medium. Perform this step slowly to avoid mixing.
-
Centrifugation: Centrifuge the tubes at 500 x g for 35 minutes at 20°C with the brake off.
-
Fraction Collection: After centrifugation, distinct layers will be visible. The neutrophil/erythrocyte layer is located below the mononuclear cell layer. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Erythrocyte Lysis: Collect the neutrophil-rich layer and transfer to a new 50 mL tube. To remove contaminating red blood cells (RBCs), perform hypotonic lysis. Add 10 mL of sterile, ice-cold water and vortex for 30 seconds. Immediately restore isotonicity by adding 1 mL of 10X HBSS.
-
Washing: Fill the tube to 50 mL with 1X HBSS and centrifuge at 350 x g for 10 minutes at 4°C. Discard the supernatant.
-
Final Resuspension: Resuspend the neutrophil pellet in an appropriate buffer (e.g., HBSS or lysis buffer for subsequent assays) and determine cell count and viability using a hemocytometer and Trypan blue exclusion.
Protocol: Cathepsin C Enzymatic Activity Assay in Neutrophil Lysates
This protocol outlines a fluorometric assay to measure Cathepsin C activity in isolated neutrophils.
-
Lysate Preparation: Resuspend the purified neutrophil pellet (from Protocol 4.1) to a concentration of 5 x 10^6 cells/mL in a lysis buffer (e.g., 50 mM HEPES, 750 mM NaCl, 0.05% Nonidet P-40, pH 7.4). Incubate on ice for 20 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the total protein concentration using a BCA Protein Assay Kit.
-
Reaction Setup: In a 96-well black microplate, add 50 µg of total protein from each lysate sample per well. Prepare a blank well with lysis buffer only.
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5). Add buffer to each well to bring the volume to 90 µL.
-
Substrate Addition: Add 10 µL of a 200 µM stock solution of a Cathepsin C-specific fluorogenic substrate (e.g., H-Gly-Phe-7-amino-4-methylcoumarin; Gly-Phe-AMC) to each well for a final concentration of 20 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve. Normalize the activity to the protein concentration (e.g., RFU/min/mg protein) and compare the activity of PLS patient samples to healthy controls.
Protocol: CTSC Gene Sequencing (Sanger Method)
This protocol provides a representative workflow for identifying mutations in the CTSC gene.
-
Genomic DNA Extraction: Extract genomic DNA from 200 µL of whole blood or from the isolated leukocyte fraction using a commercial kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions. Quantify the extracted DNA using a spectrophotometer.
-
Primer Design: Use previously published or newly designed primers that flank each of the 7 exons and adjacent intronic splice sites of the CTSC gene (RefSeq: NM_001814).
-
PCR Amplification:
-
Set up a 25 µL PCR reaction for each exon containing:
-
100 ng genomic DNA
-
12.5 µL of 2X PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
Nuclease-free water to 25 µL
-
-
Use a thermal cycler with the following representative conditions (annealing temperature must be optimized for each primer pair):
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-62°C for 30 sec
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 7 min
-
-
-
PCR Product Verification & Purification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm successful amplification of a single band of the expected size. Purify the remaining 20 µL of the PCR product using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT™) to remove excess primers and dNTPs.
-
Cycle Sequencing:
-
Set up a cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit. For each purified PCR product, prepare two reactions, one with the forward primer and one with the reverse primer.
-
Perform cycle sequencing on a thermal cycler according to the kit manufacturer's protocol.
-
-
Sequencing Product Cleanup: Purify the cycle sequencing products to remove unincorporated dye terminators, typically using an ethanol/EDTA precipitation method or spin columns.
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis DNA sequencer (e.g., Applied Biosystems 3730xl).
-
Sequence Analysis: Analyze the resulting electropherograms using sequencing analysis software. Align the patient's sequence with the CTSC reference sequence (NM_001814) to identify any deviations, such as missense, nonsense, frameshift, or splice-site mutations.
Conclusion and Future Directions
The understanding of Papillon-Lefèvre syndrome is a clear example of how a single gene defect can elucidate a critical physiological pathway. The loss of Cathepsin C function directly leads to the inactivation of key neutrophil serine proteases, resulting in a dysfunctional immune response that manifests as severe periodontitis and skin abnormalities. The detailed study of PLS has not only provided a definitive molecular diagnosis for affected patients but has also highlighted Cathepsin C as a potential therapeutic target for a range of inflammatory diseases where neutrophil activity is implicated, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.[8] Future research may focus on gene therapy or enzyme replacement strategies for PLS, while the development of specific Cathepsin C inhibitors, informed by the phenotype of PLS, continues to be a promising area for drug development in broader inflammatory conditions.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rare CTSC mutation in Papillon-Lefèvre Syndrome results in abolished serine protease activity and reduced NET formation but otherwise normal neutrophil function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Papillon-Lefèvre syndrome patient reveals species-dependent requirements for neutrophil defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. DNA Extraction and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cathepsin C-IN-6 (Compound 2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of Cathepsin C-IN-6, an E-64c-hydrazide-based irreversible inhibitor of Cathepsin C (CTSC). This compound targets the enzymatic activity of CTSC, a key regulator in the activation of neutrophil serine proteases, presenting a promising avenue for research in inflammatory diseases characterized by high neutrophil loads, such as chronic obstructive pulmonary disease (COPD).
Introduction
Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, proteinase 3, and cathepsin G.[1] By inhibiting Cathepsin C, this compound effectively blocks the maturation of these downstream proteases, thereby mitigating the inflammatory cascade. This compound is based on the E-64c-hydrazide scaffold, which acts as a covalently acting inhibitor.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of Cathepsin C. Its mechanism involves the E-64c-derived epoxide ring, which is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. This results in the formation of a stable covalent bond, leading to the inactivation of the enzyme. The hydrazide moiety of the inhibitor is designed to interact with the S1' and S2' pockets of the enzyme's active site, enhancing its binding affinity and selectivity.[1]
Quantitative Data
A summary of the in vitro potency of this compound against its target is presented below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 2) | Human Cathepsin C | Enzymatic Assay | Data not available in public domain | Tromsdorf N, et al. ChemMedChem, 2023 |
Note: The specific IC50 value for this compound is not publicly available and would need to be determined experimentally or by accessing the full publication by Tromsdorf N, et al. (2023).
Signaling Pathway
The following diagram illustrates the signaling pathway in which Cathepsin C is a key upstream regulator. Inhibition of Cathepsin C by this compound disrupts this pathway.
Caption: Cathepsin C signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Enzymatic Inhibition Assay
This protocol outlines the determination of the inhibitory potency of this compound against recombinant human Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: (H-Gly-Arg)₂-AMC or similar, prepared in assay buffer
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Further dilute the inhibitor in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the diluted this compound solutions to the wells of the microplate. Include wells for a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add 25 µL of recombinant human Cathepsin C (at a final concentration of ~1 nM) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Intracellular Cathepsin C Activity
This protocol describes the measurement of this compound's ability to inhibit intracellular Cathepsin C activity in a relevant cell line, such as U937 (a human monocytic cell line).[1]
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
Cell-permeable fluorogenic substrate for Cathepsin C (e.g., a substrate with a cell-penetrating peptide)
-
Lysis Buffer (e.g., RIPA buffer)
-
96-well clear-bottom microplate for cell culture
-
96-well black microplate for fluorescence reading
-
Fluorescence plate reader
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a fresh black 96-well plate.
-
Add the cell-permeable fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time at 37°C.
-
Calculate the rate of substrate cleavage and determine the percent inhibition of intracellular Cathepsin C activity for each concentration of the inhibitor.
-
Plot the data to determine the cellular IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow for this compound.
References
Application Notes: Utilizing Cathepsin C-IN-6 for Indirect Inhibition of Neutrophil Elastase Activity
Introduction
Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released, where it plays a critical role in host defense by degrading components of invading pathogens.[2] However, excessive or dysregulated NE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), through the destruction of host tissues.[3][4]
The activity of neutrophil elastase is tightly regulated through a post-translational maturation process. It is synthesized as an inactive zymogen, pro-neutrophil elastase (pro-NE), which requires proteolytic cleavage to become active.[5] This activation step is primarily mediated by the lysosomal cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI).[3][6][7] Cathepsin C removes an N-terminal dipeptide from the pro-NE zymogen, leading to a conformational change that renders the enzyme catalytically active.[1][5]
Cathepsin C-IN-6 is an inhibitor of Cathepsin C.[8] It does not directly inhibit mature neutrophil elastase. Instead, its mechanism of action is to prevent the Cathepsin C-mediated activation of pro-NE during neutrophil maturation in the bone marrow.[8][9] By inhibiting Cathepsin C, this compound effectively reduces the cellular pool of active neutrophil elastase.[10] Therefore, an assay utilizing this compound is designed to measure the downstream consequences of Cathepsin C inhibition on the total potential enzymatic activity of neutrophil elastase within a cell population. This approach is valuable for screening and characterizing compounds that target the NE maturation pathway for therapeutic intervention in inflammatory diseases.[4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the pivotal role of Cathepsin C in the activation of pro-neutrophil elastase and the mechanism by which this compound intervenes in this process.
Caption: Mechanism of this compound action on Neutrophil Elastase.
Quantitative Data Summary
The efficacy of a Cathepsin C inhibitor is determined by its ability to reduce the activity of downstream proteases like neutrophil elastase. The following table summarizes representative data for a Cathepsin C inhibitor, demonstrating its effect in both cellular and in vivo models.
| Parameter | Inhibitor | System | Value | Reference |
| IC₅₀ | MOD06051 | In vitro differentiated human neutrophils | 18 nM | [11] |
| ED₅₀ | MOD06051 | Rat model (NE activity in bone marrow PMNs) | ~0.3 mg/kg | [11] |
*Note: Data for MOD06051, a functionally similar Cathepsin C inhibitor, is presented as a representative example of expected efficacy.[11][12]
Experimental Workflow
The overall experimental process for evaluating the effect of this compound on neutrophil elastase activity involves several key stages, from cell culture and treatment to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cathepsin C - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin C-IN-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin C
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases.[1][2][3] Expressed in various tissues, particularly in immune cells like neutrophils and macrophages, CTSC functions by cleaving dipeptides from the N-terminus of its substrates.[2][3] This activation of serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3, is a key step in the inflammatory cascade.[1][4] Dysregulation of Cathepsin C activity has been implicated in a range of inflammatory diseases, making it a compelling therapeutic target.[4]
Cathepsin C-IN-6: A Potent and Specific Inhibitor
This compound is an E-64c-hydrazide based irreversible inhibitor of Cathepsin C. It demonstrates anti-inflammatory activity by preventing the activation of neutrophil elastase. As a member of the E-64 family of cysteine protease inhibitors, this compound covalently modifies the active site cysteine residue of Cathepsin C, thereby inactivating the enzyme.
Quantitative Data for Cathepsin C Inhibitors
The following table summarizes the inhibitory potency of this compound and other relevant Cathepsin C inhibitors.
| Inhibitor Name | Alias | Type | Target Cell Line | IC50 Value | Reference |
| This compound | Compound 2 | Irreversible Covalent | U937 | 1.1 µM | [5] |
| BI-9740 | N/A | Reversible Covalent | Human | 1.8 nM (biochemical) | Not Applicable |
| MOD06051 | N/A | Not Specified | Human CD34+ derived neutrophils | 18 nM | Not Applicable |
| Compound 36 | N/A | Not Specified | Not Specified | 437 nM (biochemical) | Not Applicable |
Signaling Pathway of Cathepsin C-Mediated Serine Protease Activation
The diagram below illustrates the central role of Cathepsin C in the activation of neutrophil serine proteases, which are key mediators of inflammation and tissue damage.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cathepsin C-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Cathepsin C-IN-6, a potent, E-64c-hydrazide based inhibitor of Cathepsin C. Adherence to these guidelines is crucial for maintaining the inhibitor's activity and ensuring experimental reproducibility.
Product Information
This compound is an irreversible inhibitor of Cathepsin C, a lysosomal cysteine protease that plays a key role in the activation of serine proteases in immune cells.[1][2] By inhibiting Cathepsin C, this compound can block the activation of downstream targets like neutrophil elastase, making it a valuable tool for studying inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₅N₅O₄ | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Recommended Storage (Solid) | -20°C, protected from light and moisture | General Best Practice |
| Recommended Storage (Stock Solution) | -80°C in aliquots, protected from light | General Best Practice |
| Shipping Condition | Typically shipped at room temperature | [2] |
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of this compound at a specified concentration for use in downstream experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the compound, which can affect its stability.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 477.6 g/mol ), you would add 20.94 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex for 1-2 minutes to ensure complete dissolution of the compound. Visually inspect the solution to ensure no solid particles remain. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage of this compound
Objective: To ensure the long-term stability and activity of both the solid compound and the reconstituted stock solution.
Protocol for Solid Compound:
-
Upon receipt, store the lyophilized this compound at -20°C, protected from light and moisture.
-
Keep the vial tightly sealed to prevent moisture absorption.
Protocol for Stock Solution:
-
Store the aliquoted stock solutions at -80°C for long-term storage.
-
For short-term storage (up to one week), aliquots may be stored at -20°C.
-
Protect the aliquots from light.
-
When needed for an experiment, thaw a single aliquot at room temperature and use it immediately.
-
Crucially, avoid repeated freeze-thaw cycles of the stock solution. Discard any unused portion of a thawed aliquot.
Visualizations
Caption: Workflow for the reconstitution and storage of this compound.
References
Cathepsin C-IN-6: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Cathepsin C-IN-6, a potent and selective inhibitor of Cathepsin C. This guide is intended to assist researchers in designing and executing experiments to investigate the role of Cathepsin C in various physiological and pathological processes.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the E-64c-hydrazide class of compounds. It is a potent and selective inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI), a lysosomal cysteine protease. Cathepsin C plays a crucial role in the activation of several serine proteases in immune cells, including neutrophil elastase, cathepsin G, and proteinase 3. By inhibiting Cathepsin C, this compound effectively blocks the maturation and activation of these downstream proteases, making it a valuable tool for studying their roles in inflammatory and autoimmune diseases. Its potential therapeutic applications are being explored in conditions characterized by high neutrophil loads, such as chronic obstructive pulmonary disease (COPD).
Supplier and Ordering Information
This compound is available from the following suppliers for research purposes:
| Supplier | Catalog Number | Product Name | Purity | Availability |
| MedChemExpress | HY-155611 | This compound | >98% | In Stock |
| Immunomart | T79496 | This compound | Not specified | Out of Stock |
Note: This product is for research use only and is not intended for human or veterinary use.
Signaling Pathway of Cathepsin C in Neutrophil Protease Activation
Cathepsin C is a key upstream regulator of neutrophil serine protease activation. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the activation of neutrophil serine proteases.
Experimental Protocols
The following protocols are based on the established use of E-64c-hydrazide-based inhibitors in cell-based assays and provide a framework for utilizing this compound.
Cell Culture and Differentiation of U937 Cells
The human monocytic cell line U937 is a common model for studying neutrophil precursor functions as it can be differentiated into a neutrophil-like phenotype.
Materials:
-
U937 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce differentiation into a neutrophil-like phenotype, treat U937 cells with 1.3% DMSO for 5-6 days or with 10-100 ng/mL PMA for 48-72 hours. The optimal concentration and duration should be determined empirically.
In Vitro Inhibition of Cathepsin C Activity
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on intracellular Cathepsin C activity.
Materials:
-
Differentiated U937 cells
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Experimental Workflow:
Caption: Workflow for intracellular Cathepsin C inhibition assay.
Protocol:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Seed differentiated U937 cells in a 96-well plate. Add the diluted this compound to the cells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known Cathepsin C inhibitor).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Enzymatic Assay: Add the cell lysates to a 96-well black plate. Initiate the reaction by adding the fluorogenic Cathepsin C substrate.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition of Neutrophil Elastase Activation
This protocol assesses the downstream effect of Cathepsin C inhibition by measuring the activity of neutrophil elastase.
Materials:
-
Differentiated U937 cells treated with this compound (from protocol 4.2)
-
Cell lysis buffer
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Experimental Workflow:
Caption: Workflow for measuring neutrophil elastase activity.
Protocol:
-
Sample Preparation: Use the cell lysates prepared from differentiated U937 cells treated with various concentrations of this compound as described in protocol 4.2.
-
Enzymatic Assay: Add the cell lysates to a 96-well black plate. Initiate the reaction by adding a specific fluorogenic substrate for neutrophil elastase.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time.
-
Data Analysis: Calculate the neutrophil elastase activity for each inhibitor concentration. Plot the activity against the concentration of this compound to determine the extent of inhibition of neutrophil elastase activation.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and related compounds. Researchers should generate their own dose-response curves to determine the precise IC50 in their specific experimental system.
| Compound | Target | Assay Type | IC50 / k_inact/K_i | Reference |
| This compound (Optimized inhibitor) | Cathepsin C | Cell-based (U937) | Not explicitly stated, but shown to inhibit intracellular CatC and NE activation | |
| E-64c-hydrazide (Parent compound) | Cathepsin C | Enzymatic | k_inact/K_i = 140 M⁻¹s⁻¹ | |
| N-butyl derivative of E-64c-hydrazide | Cathepsin C | Enzymatic | k_inact/K_i = 56,000 M⁻¹s⁻¹ |
Conclusion
This compound is a valuable research tool for investigating the biological functions of Cathepsin C and its role in inflammatory diseases. The protocols provided in this guide offer a starting point for utilizing this inhibitor in cell-based assays. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the primary literature for further details.
Application Notes and Protocols for Cathepsin C-IN-6 in Primary Human Neutrophil Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that plays a critical role in the activation of several serine proteases within immune cells, particularly neutrophils.[1][2][3][4][5][6][7] These neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), are key mediators of the inflammatory response.[1][4][8] Dysregulation of NSP activity is implicated in the pathology of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and vasculitis.[1][5][9]
Cathepsin C-IN-6 is an E-64c-hydrazide-based inhibitor of Cathepsin C. By targeting Cathepsin C, this inhibitor prevents the maturation and activation of NSPs, thereby offering a promising therapeutic strategy to mitigate neutrophil-driven inflammation. These application notes provide detailed protocols for the use of this compound in primary human neutrophil cultures to study its effects on neutrophil function.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | Cathepsin C (Dipeptidyl Peptidase I) | |
| Mechanism of Action | E-64c-hydrazide-based inhibitor; prevents the activation of neutrophil serine proteases. | |
| Biological Activity | Anti-inflammatory; inhibits neutrophil elastase activation. | |
| Potential Applications | Research in inflammatory diseases with high neutrophil load (e.g., COPD). |
Table 2: Expected Effects of this compound on Human Neutrophils
| Parameter | Expected Outcome with this compound Treatment |
| Neutrophil Elastase (NE) Activity | Dose-dependent reduction |
| Proteinase 3 (PR3) Activity | Dose-dependent reduction |
| Cathepsin G (CatG) Activity | Dose-dependent reduction |
| Neutrophil Extracellular Trap (NET) Formation (NETosis) | Inhibition or reduction |
| Pro-inflammatory Cytokine Release | Potential reduction |
| Chemotaxis | Potential modulation |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Isolation of Primary Human Neutrophils from Whole Blood
This protocol is based on the density gradient separation method.
Materials:
-
Anticoagulated whole blood (ACD or EDTA)
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Blood Collection and Preparation: Collect whole blood from healthy donors in tubes containing anticoagulant. For every 10 mL of blood, add 3 mL of 3% Dextran T500 solution. Mix gently by inversion and allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.
-
Density Gradient Centrifugation: Slowly layer the leukocyte-rich plasma over an equal volume of density gradient medium in a new conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Neutrophil Layer Collection: After centrifugation, you will observe distinct layers of cells. Carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the neutrophil layer, which is typically found above the red blood cell pellet.
-
Red Blood Cell Lysis: Resuspend the collected neutrophil pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse any contaminating red blood cells. Stop the lysis by adding an excess of HBSS.
-
Washing: Centrifuge the cells at 300 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold HBSS.
-
Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate culture medium (e.g., RPMI 1640 with 10% FBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
-
Cell Culture: Plate the isolated neutrophils at the desired density for your experiment. Neutrophils are short-lived, so it is recommended to use them within a few hours of isolation.
Protocol 2: Treatment of Neutrophils with this compound
Materials:
-
Isolated primary human neutrophils
-
This compound (reconstituted in an appropriate solvent, e.g., DMSO)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the isolated neutrophils in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator before proceeding to functional assays. The pre-incubation time should be optimized based on the specific assay and the inhibitor's characteristics.
Protocol 3: Neutrophil Elastase (NE) Activity Assay
This protocol is a general guideline for a fluorometric neutrophil elastase activity assay.[9]
Materials:
-
Neutrophils treated with this compound (from Protocol 2)
-
Neutrophil elastase-specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis (Optional): Depending on whether you are measuring intracellular or extracellular NE activity, you may need to lyse the cells. For total NE activity, lyse the cells with a suitable lysis buffer. For secreted NE activity, collect the cell culture supernatant.
-
Assay Setup: In a black 96-well plate, add your samples (cell lysate or supernatant).
-
Substrate Addition: Add the fluorogenic NE substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the rates of the this compound-treated samples to the vehicle control. Express the results as a percentage of inhibition.
Protocol 4: NETosis Assay
This protocol describes a common method for quantifying NETosis by measuring extracellular DNA.
Materials:
-
Neutrophils treated with this compound (from Protocol 2)
-
NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), ionomycin, or bacteria)
-
DNA-binding fluorescent dye that is impermeable to live cells (e.g., Sytox Green)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat neutrophils with this compound as described in Protocol 2.
-
NETosis Induction: After the pre-incubation period with the inhibitor, add the NETosis-inducing agent (e.g., 100 nM PMA) to the wells.
-
DNA Staining: Add the cell-impermeable DNA-binding dye to each well at the recommended concentration.
-
Measurement:
-
Plate Reader-Based Assay: Measure the fluorescence intensity over time (e.g., every 30 minutes for 4 hours) using a fluorescence microplate reader (e.g., Ex/Em = 485/520 nm for Sytox Green).
-
Microscopy-Based Assay: After a fixed incubation time (e.g., 4 hours), visualize the cells using a fluorescence microscope. Capture images and quantify the area of NETs or the number of NET-releasing cells.
-
-
Data Analysis: For the plate reader assay, plot the fluorescence intensity over time. For microscopy, quantify the NET-positive area or cell count. Compare the results from this compound-treated samples to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on primary human neutrophils. By inhibiting Cathepsin C, this compound is expected to reduce the activity of key neutrophil serine proteases, thereby attenuating pro-inflammatory responses such as NETosis. These studies will be valuable for researchers in academia and industry who are focused on developing novel anti-inflammatory therapeutics. It is important to note that optimal concentrations and incubation times for this compound may need to be determined empirically for specific experimental conditions.
References
- 1. Consequences of cathepsin C inactivation for membrane exposure of proteinase 3, the target antigen in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cathepsin C - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Cathepsin C (Cat C) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols: Measuring the Effects of Cathepsin C-IN-6 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the innate immune response.[1][2] Its primary function is to activate a cascade of pro-inflammatory serine proteases within various immune cells, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3) in neutrophils, as well as chymase and tryptase in mast cells.[1][3] These proteases, once activated, can degrade extracellular matrix components and modulate inflammatory signaling, contributing to tissue damage in chronic inflammatory diseases.[2] Consequently, inhibiting Cathepsin C is a promising therapeutic strategy for a range of neutrophil-mediated inflammatory conditions.[4][5]
Cathepsin C-IN-6 is an E-64c-hydrazide-based inhibitor of Cathepsin C with demonstrated anti-inflammatory activity.[6][7] It functions by preventing the activation of neutrophil serine proteases, making it a valuable tool for studying the downstream consequences of Cathepsin C inhibition.[6] This document provides detailed protocols for assessing the effects of this compound on cytokine production in relevant immune cell models.
Signaling Pathway: Cathepsin C-Mediated Cytokine Production
Cathepsin C's influence on cytokine production is often indirect, mediated by the neutrophil serine proteases (NSPs) it activates. For instance, in response to inflammatory stimuli like lipopolysaccharide (LPS), macrophage-derived Cathepsin C can activate membrane-bound proteinase 3 (PR3) on neutrophils.[8] Activated PR3 can then process pro-interleukin-1β (pro-IL-1β) into its mature, secreted form.[8] Secreted IL-1β can then act in an autocrine or paracrine manner, signaling through the p38 MAPK pathway to amplify the inflammatory response and induce the production of other cytokines, such as TNF-α and IL-6.[8][9]
Quantitative Data on Cathepsin C Inhibition
The effect of Cathepsin C inhibition on cytokine levels can be context-dependent. Studies using knockout mice in acute inflammation models show a decrease in pro-inflammatory cytokines, whereas clinical trials with the inhibitor brensocatib in a chronic disease show an unexpected increase in several cytokines, possibly due to restored host defense mechanisms.[8][10] Researchers should anticipate that results may vary based on the experimental system.
Table 1: Effect of Cathepsin C Genetic Knockout on Cytokine Production in an Acute Lung Injury (ALI) Mouse Model. Data summarized from studies on LPS-induced ALI in wild-type vs. Cathepsin C knockout (Ctsc-/-) mice.[8]
| Cytokine | Wild-Type + LPS (pg/mL) | Ctsc-/- + LPS (pg/mL) | Percent Change |
| IL-1β | ~150 | ~50 | ↓ 67% |
| TNF-α | ~400 | ~150 | ↓ 63% |
| IL-6 | ~2500 | ~1000 | ↓ 60% |
Table 2: Effect of Brensocatib (Cathepsin C Inhibitor) on Sputum Cytokine Levels in Bronchiectasis Patients. Data from the Phase 2 WILLOW trial, representing changes from baseline compared to placebo after 24 weeks of treatment.[11][12]
| Cytokine/Chemokine | Treatment Group (10mg & 25mg) | Outcome |
| IL-6 | Brensocatib | Significant Increase vs. Placebo |
| CXCL10 (IP-10) | Brensocatib | Significant Increase vs. Placebo |
| CCL3 (MIP-1α) | Brensocatib | Significant Increase vs. Placebo |
| CCL7 (MCP-3) | Brensocatib | Significant Increase vs. Placebo |
| CCL8 (MCP-2) | Brensocatib | Significant Increase vs. Placebo |
Experimental Workflow
A typical workflow to assess the impact of this compound involves selecting an appropriate cell model, stimulating an inflammatory response, treating with the inhibitor, and subsequently measuring cytokine output using one or more of the detailed protocols below.
Protocol 1: Sandwich ELISA for Secreted Cytokines
This protocol is for quantifying a single target cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
High-protein-binding 96-well ELISA plates
-
Capture Antibody (specific to target cytokine)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to target cytokine)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase conjugate)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 0 pg/mL).[6]
-
Aspirate the blocking solution and wash the plate 2-3 times.
-
Add 100 µL of your standards and collected cell culture supernatants (may require dilution in Assay Diluent) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times.
-
Add 100 µL of Streptavidin-HRP solution (diluted according to manufacturer's instructions) to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.[13]
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate 5-7 times, ensuring all residual buffer is removed.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate at RT in the dark until a color gradient develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13]
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations of your unknown samples from the standard curve.[13]
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level, enabling phenotypic characterization of the responding cell populations.
Materials:
-
Cell stimulation reagents (e.g., LPS, PMA/Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14)
-
Live/Dead stain (optional, but recommended)
-
Fixation/Permeabilization Buffer Kit (containing saponin- or detergent-based buffers)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-1β)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture cells (e.g., PBMCs) with your chosen stimulant in the presence of this compound or vehicle control for a predetermined time.
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium. This causes cytokines to accumulate within the cell, enhancing the staining signal.
-
-
Surface Marker Staining:
-
Harvest the cells and wash them with cell staining buffer (e.g., PBS with 1% BSA).
-
If using a viability dye, stain the cells according to the manufacturer's protocol.
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at RT in the dark.
-
Wash the cells once with cell staining buffer, then once with Permeabilization Buffer.[5]
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated anti-cytokine antibodies (and corresponding isotype controls in separate tubes).
-
Incubate for 30 minutes at RT in the dark.[12]
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in cell staining buffer or PBS for analysis on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software. Gate on your cell population of interest (e.g., CD14+ monocytes) and quantify the percentage of cytokine-positive cells and their median fluorescence intensity (MFI).[10]
-
Protocol 3: Multiplex Bead-Based Immunoassay (e.g., Luminex)
This protocol allows for the simultaneous quantification of dozens of cytokines and chemokines from a small volume of cell culture supernatant, providing a broad profile of the inflammatory response.
Materials:
-
Multiplexing kit (containing antibody-coupled magnetic beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Hand-held magnetic plate washer or vacuum manifold
-
Luminex-based detection system (e.g., Bio-Plex)
Procedure: (Note: This is a general protocol; always follow the specific manufacturer's instructions for your chosen kit.)
-
Prepare Standards and Samples:
-
Reconstitute the lyophilized cytokine standard cocktail as per the kit instructions.[7]
-
Perform a serial dilution of the standard to generate a standard curve.
-
Thaw your cell culture supernatants (samples) on ice. Clarify by centrifugation if necessary.
-
-
Plate Preparation and Bead Incubation:
-
Pre-wet the filter plate with 100 µL of Assay Buffer, then remove using a vacuum manifold.[7]
-
Vortex the antibody-coupled bead solution and add 50 µL to each well.
-
Wash the beads 2 times with 100 µL of Wash Buffer using the vacuum manifold.
-
-
Sample and Standard Incubation:
-
Add 50 µL of the standards and samples to the appropriate wells containing the beads.
-
Seal the plate, cover with foil, and incubate on a plate shaker for 30-60 minutes at RT (time may vary by kit).
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 25-50 µL of the multiplexed biotinylated detection antibody cocktail to each well.
-
Seal, cover, and incubate on a plate shaker for 30 minutes at RT.
-
-
Streptavidin-PE Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of Streptavidin-PE solution to each well.
-
Seal, cover, and incubate on a plate shaker for 10 minutes at RT.
-
-
Acquisition:
-
Wash the plate 3 times with Wash Buffer.
-
Resuspend the beads in 100-125 µL of Sheath Fluid or Assay Buffer.
-
Read the plate on a Luminex detection system. The instrument will identify each bead by its internal color code and quantify the fluorescence of the reporter molecule (PE), which is proportional to the amount of bound cytokine.
-
-
Data Analysis:
-
Use the instrument's software to generate a 5-parameter logistic (5-PL) standard curve for each analyte.
-
The software will automatically calculate the concentration of each cytokine in your samples. Results are typically expressed in pg/mL.
-
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Cathepsin C-driven enhancement of neutrophil extracellular trap formation contributes to acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor Brensocatib in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 13. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophils Treated with Cathepsin C-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that plays a critical role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[1][2] These NSPs are key mediators of the inflammatory functions of neutrophils, including degranulation and the formation of neutrophil extracellular traps (NETs).[3][4] Dysregulation of NSP activity is implicated in the pathology of numerous inflammatory diseases. Cathepsin C-IN-6 is a potent, E-64c-hydrazide-based irreversible inhibitor of Cathepsin C, which blocks the maturation and activation of NSPs, thereby presenting a promising therapeutic strategy for neutrophil-driven inflammatory conditions.[5]
These application notes provide detailed protocols for the analysis of human neutrophils treated with this compound using flow cytometry. The described assays allow for the quantitative assessment of key neutrophil functions, including activation, degranulation, and apoptosis.
Cathepsin C Signaling Pathway in Neutrophils
Cathepsin C is essential for the proteolytic processing and activation of pro-NSPs within the bone marrow during neutrophil development. By cleaving the N-terminal dipeptide from the zymogens, Cathepsin C enables the proper folding and activation of NE, PR3, and Cathepsin G. These mature NSPs are then stored in the azurophilic granules of circulating neutrophils. Upon neutrophil activation at a site of inflammation, these granules fuse with the phagosome or the plasma membrane, releasing active NSPs to degrade extracellular matrix components and kill pathogens. Inhibition of Cathepsin C by compounds like this compound prevents this initial activation step, leading to neutrophils with a significantly reduced load of active serine proteases.
Experimental Protocols
Materials and Reagents
-
This compound (Supplier to be sourced by the end-user)
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
ACK Lysing Buffer
-
Human Phorbol 12-myristate 13-acetate (PMA)
-
Human N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
FITC Annexin V Apoptosis Detection Kit with PI
-
PE anti-human CD11b Antibody
-
APC anti-human CD62L Antibody
-
PE-Cy7 anti-human CD66b Antibody
-
FACS tubes
-
Flow cytometer
Protocol 1: Preparation of this compound Stock Solution
-
This compound is soluble in DMSO at a concentration of 10 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.
-
Collect whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
The neutrophil-rich layer will be visible above the red blood cell pellet. Carefully collect this layer.
-
To lyse contaminating red blood cells, resuspend the collected cells in ACK Lysing Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.
Protocol 3: Treatment of Neutrophils with this compound
-
Adjust the concentration of isolated neutrophils to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in complete RPMI 1640 medium. A dose-response experiment is recommended to determine the optimal concentration. Based on data from similar inhibitors, a starting range of 10 nM to 10 µM is suggested.
-
Add the desired final concentration of this compound to the neutrophil suspension. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
Flow Cytometry Assays
Experimental Workflow
Assay 1: Analysis of Neutrophil Activation Markers
This assay measures the expression of cell surface markers associated with neutrophil activation. CD11b and CD66b are upregulated upon activation, while CD62L (L-selectin) is shed from the surface.
-
Following treatment with this compound, stimulate the neutrophils with an activating agent such as fMLP (1 µM) or PMA (100 nM) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Transfer 1 x 10^5 to 1 x 10^6 cells per FACS tube.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 1% BSA).
-
Add the recommended concentrations of PE anti-human CD11b, APC anti-human CD62L, and PE-Cy7 anti-human CD66b antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Assay 2: Analysis of Neutrophil Degranulation
Neutrophil degranulation can be indirectly assessed by the upregulation of CD66b, which is located in the specific granules and is exposed on the cell surface upon granule fusion with the plasma membrane. The protocol is the same as for the analysis of activation markers.
Assay 3: Analysis of Neutrophil Apoptosis
This assay uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Following treatment with this compound, wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Gate on the neutrophil population based on forward and side scatter.
-
Analyze the FITC and PI fluorescence to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Neutrophil Activation Marker Expression
| Treatment Group | % CD11b+ | MFI of CD11b | % CD62L+ | MFI of CD62L | % CD66b+ | MFI of CD66b |
| Vehicle Control (Unstimulated) | ||||||
| Vehicle Control + Stimulant | ||||||
| This compound (Low Conc.) + Stimulant | ||||||
| This compound (High Conc.) + Stimulant |
Table 2: Effect of this compound on Neutrophil Apoptosis
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (e.g., Staurosporine) |
Troubleshooting
-
Low cell viability after isolation: Ensure all reagents are at the correct temperature and handle the cells gently. Minimize the time between blood collection and neutrophil isolation.
-
High background staining: Ensure adequate washing steps and use an appropriate concentration of antibodies. Consider using an Fc block to prevent non-specific antibody binding.
-
Inconsistent results: Maintain consistency in all experimental parameters, including incubation times, temperatures, and reagent concentrations. Use neutrophils from the same donor for comparative experiments where possible.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on key neutrophil functions using flow cytometry. By quantifying changes in activation marker expression, degranulation, and apoptosis, researchers can gain valuable insights into the mechanism of action of this and other Cathepsin C inhibitors, aiding in the development of novel anti-inflammatory therapeutics.
References
- 1. oaepublish.com [oaepublish.com]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Safety, Pharmacokinetics, and Clinical Efficacy of ADS051, a Neutrophil Modulator, in Ulcerative Colitis: Results of a Randomized Phase 1b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Revolutionizing Control Experiments: A Detailed Guide to CRISPR-Mediated Cathepsin C Knockout
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a cascade of serine proteases within various immune cells.[1][2][3] This enzymatic activity makes CTSC a central coordinator of inflammatory and immune responses.[2] Dysregulation of CTSC has been implicated in a range of inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3] The generation of a stable Cathepsin C knockout cell line using CRISPR-Cas9 technology provides an invaluable tool for creating highly specific negative controls in drug screening and functional assays, enabling researchers to dissect the precise role of CTSC in cellular pathways and validate the specificity of small molecule inhibitors.
This document provides a comprehensive guide for the CRISPR-Cas9-mediated knockout of the CTSC gene. It includes detailed protocols for guide RNA design, transfection, clonal selection, and validation of knockout cell lines. Furthermore, it presents a summary of expected quantitative data and visual representations of the experimental workflow and relevant signaling pathways.
Data Presentation
Successful knockout of the CTSC gene is validated at the genomic, transcriptomic, and proteomic levels. The following tables provide a representative summary of the quantitative data expected from a successful knockout experiment.
Table 1: Validation of CTSC Gene Knockout
| Validation Method | Target | Wild-Type Control | CTSC Knockout Clone | Expected Outcome |
| Sanger Sequencing | CTSC genomic locus | Intact exon sequence | Insertion/deletion (indel) leading to frameshift mutation | Confirmation of genetic modification |
| Quantitative PCR (qPCR) | CTSC mRNA | Relative expression = 1.0 | Relative expression < 0.1 | >90% reduction in CTSC transcript levels |
| Western Blot | Cathepsin C protein | Detectable band at ~28 kDa (heavy chain) and ~20 kDa (light chain) | Absence of corresponding bands | >95% reduction in Cathepsin C protein |
| Enzymatic Activity Assay | Cathepsin C activity | High fluorescence/absorbance | Baseline fluorescence/absorbance | Complete abrogation of enzymatic activity |
Table 2: Phenotypic Analysis of CTSC Knockout Cells
| Assay | Phenotype Measured | Wild-Type Control | CTSC Knockout Clone | Expected Outcome |
| Serine Protease Activity Assay | Activity of downstream proteases (e.g., Neutrophil Elastase) | High activity | Significantly reduced activity | Confirmation of functional knockout |
| Macrophage Polarization Assay | Expression of M1 macrophage markers (e.g., CD86, iNOS) | Inducible expression upon stimulation | Attenuated expression of M1 markers | Impaired M1 macrophage polarization |
| Cytokine Release Assay (ELISA) | Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Inducible secretion upon stimulation | Reduced secretion of pro-inflammatory cytokines | Altered inflammatory response |
Experimental Protocols
I. Guide RNA (sgRNA) Design for CTSC Knockout
-
Target Selection: Identify a suitable target region within the early exons of the human CTSC gene (Gene ID: 1075) to maximize the likelihood of generating a functional knockout.
-
sgRNA Design Tools: Utilize online CRISPR design tools (e.g., Benchling, Synthego) to generate candidate sgRNA sequences.
-
Selection Criteria:
-
On-target score: Select sgRNAs with a high on-target score (typically > 60).
-
Off-target score: Choose sgRNAs with a low off-target score to minimize unintended genomic edits.
-
PAM site: Ensure the sgRNA is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Recommended sgRNA Sequences (Human CTSC):
-
sgRNA 1: GGCCAGGCUACCUGCUGCUG (targeting Exon 2)
-
sgRNA 2: GACUGCAGCUUCCUCAACCG (targeting Exon 3)
-
Note: These are example sequences and should be validated for the specific cell line and experimental conditions.
-
II. CRISPR-Cas9 Delivery and Transfection
This protocol describes the delivery of Cas9 and sgRNA as a ribonucleoprotein (RNP) complex into HEK293T cells using electroporation.
-
Cell Preparation: Culture HEK293T cells to ~80% confluency.
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the sgRNA (final concentration 100 µM) and Cas9 nuclease (final concentration 20 µM) in a 3:1 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
-
Electroporation:
-
Harvest and resuspend 2 x 10^5 cells in 20 µL of electroporation buffer.
-
Add the RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette and apply the appropriate electrical pulse using a nucleofector device.
-
-
Post-Transfection Culture: Immediately transfer the cells to a pre-warmed 96-well plate containing complete growth medium and incubate at 37°C and 5% CO2.
III. Single-Cell Cloning and Expansion
-
Limiting Dilution: 48-72 hours post-transfection, serially dilute the transfected cells to a concentration of 0.5 cells per 100 µL in complete growth medium.
-
Seeding: Dispense 100 µL of the cell suspension into each well of multiple 96-well plates.
-
Colony Growth: Incubate the plates for 10-14 days, monitoring for the formation of single colonies.
-
Expansion: Once colonies are visible, expand individual clones into larger culture vessels for further analysis.
IV. Validation of CTSC Knockout
-
Genomic DNA Extraction: Extract genomic DNA from wild-type and clonal cell populations using a commercial kit.
-
PCR Amplification: Amplify the targeted region of the CTSC gene using primers flanking the sgRNA target site.
-
Sequencing: Sequence the PCR products from wild-type and knockout clones.
-
Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) in the knockout clones compared to the wild-type sequence.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type and knockout cells and reverse transcribe to cDNA.
-
qPCR Reaction: Set up a qPCR reaction using primers specific for CTSC and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CTSC mRNA in knockout cells compared to wild-type cells using the ΔΔCt method.[4][5]
-
Protein Lysate Preparation: Prepare whole-cell lysates from wild-type and knockout cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for Cathepsin C overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Lysate Preparation: Prepare cell lysates in a suitable assay buffer.
-
Substrate Addition: Add a fluorogenic or chromogenic substrate specific for Cathepsin C (e.g., Gly-Phe-p-nitroanilide).[6][7]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time to determine enzymatic activity.
Visualizations
Caption: CRISPR-Cas9 knockout workflow for the CTSC gene.
Caption: Cathepsin C-mediated activation of neutrophil serine proteases.
Caption: Role of Cathepsin C in macrophage M1 polarization.[8][9][10]
Conclusion
The CRISPR-Cas9 system provides a robust and efficient method for generating CTSC knockout cell lines. These cell lines serve as essential negative controls for validating the on-target activity of CTSC inhibitors and for elucidating the downstream consequences of CTSC inhibition in various cellular processes. The detailed protocols and expected outcomes presented in this application note offer a comprehensive resource for researchers aiming to incorporate this powerful technology into their drug discovery and development workflows.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmrservice.com [bmrservice.com]
- 8. PathSpecific™ Cathepsin C Protease Assay - Creative Biolabs [creative-biolabs.com]
- 9. Up-regulated cathepsin C induces macrophage M1 polarization through FAK-triggered p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin C Is Involved in Macrophage M1 Polarization via p38/MAPK Pathway in Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cathepsin C-IN-6 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Cathepsin C-IN-6. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared[1].
Q2: My this compound is not dissolving properly in DMSO. What should I do?
A2: If you are experiencing solubility issues in DMSO, consider the following troubleshooting steps:
-
Ensure DMSO Quality: Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its solvating power[1].
-
Gentle Heating: Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Use a water bath sonicator for 10-15 minutes to aid dissolution.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out" that occurs with hydrophobic compounds. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous buffer or medium[1]. This gradual change in solvent polarity helps to keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity[1]. However, it is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C for long-term storage[2]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Compound does not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. 3. Insufficient agitation. | 1. Use fresh, anhydrous DMSO. 2. Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM). 3. Vortex vigorously and/or sonicate. Gentle heating to 37°C can also help. |
| Precipitation occurs upon dilution in aqueous media. | Rapid change in solvent polarity ("salting out"). | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. |
| Inconsistent results in cell-based assays. | 1. Precipitation of the compound in the well. 2. Degradation of the compound. 3. Final DMSO concentration is too high. | 1. Visually inspect wells for precipitation. If present, optimize the dilution method. 2. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Run a DMSO vehicle control. |
Quantitative Solubility Data
| Solvent | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | The recommended solvent for preparing stock solutions. |
| Ethanol | Data not available | |
| Phosphate-Buffered Saline (PBS) | Insoluble (expected) | Hydrophobic compound, not soluble in aqueous buffers alone. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Agitation: Vortex the vial vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution should be observed.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Store the 10 mM stock solution at -20°C in a tightly sealed vial to prevent moisture absorption.
Protocol for Preparing Working Solutions for a Cell-Based Assay
This protocol is an example for treating cells with a final concentration of 10 µM this compound, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution on ice.
-
Intermediate Dilution in DMSO: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in fresh, anhydrous DMSO. (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Final Dilution in Cell Culture Medium: Prepare the final working solution by diluting the 1 mM intermediate stock 1:100 in your cell culture medium. (e.g., add 10 µL of 1 mM intermediate stock to 990 µL of cell culture medium). This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to the cell culture medium without the compound.
-
Application to Cells: Add the final working solution and the vehicle control to your cells and proceed with your experimental protocol.
Visualizations
References
Technical Support Center: Optimizing Cathepsin C-IN-6 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cathepsin C-IN-6 for maximum inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cathepsin C?
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease.[1][2] Its primary role is to activate various pro-inflammatory serine proteases within immune cells.[1][3][4] These proteases, including neutrophil elastase, cathepsin G, and proteinase 3, are synthesized as inactive zymogens with an N-terminal dipeptide.[4][5] Cathepsin C cleaves off this N-terminal dipeptide, leading to the activation of these serine proteases.[3][4] This activation process is crucial for immune responses but can also contribute to tissue damage in chronic inflammatory diseases.[2]
Q2: How does this compound inhibit Cathepsin C activity?
This compound is a potent and selective inhibitor of Cathepsin C. While the exact binding mode for this specific compound is proprietary, most small molecule inhibitors of Cathepsin C are designed to interact with the active site of the enzyme, preventing it from binding and cleaving its natural substrates. Many inhibitors form a covalent bond with the catalytic cysteine residue (Cys234) in the active site, leading to irreversible inhibition.[3] By blocking the enzyme's activity, this compound prevents the maturation and activation of downstream neutrophil serine proteases (NSPs).[5][6]
Q3: In which cellular compartment does this compound exert its effect?
Cathepsin C is primarily located in the lysosomal and endosomal compartments of cells.[4] The activation of serine proteases by Cathepsin C occurs during the maturation of immune cells, such as neutrophils, in the bone marrow.[3][4] Therefore, for maximum efficacy, a Cathepsin C inhibitor like this compound must be cell-permeable to reach these intracellular compartments within the target hematopoietic precursor cells.[7][8]
Q4: What are the downstream consequences of inhibiting Cathepsin C with this compound?
Inhibiting Cathepsin C with this compound leads to a reduction in the activity of several key neutrophil serine proteases (NSPs), such as neutrophil elastase (NE) and proteinase 3 (PR3).[5][6] This can result in a decrease in neutrophil-mediated inflammatory responses and tissue damage.[2][6] For example, studies with other Cathepsin C inhibitors have shown reduced neutrophil extracellular trap (NET) formation and amelioration of vasculitis in animal models.[5]
Troubleshooting Guide
Q1: I am not observing the expected level of inhibition of downstream serine proteases (e.g., neutrophil elastase) after treating my cells with this compound. What could be the issue?
Several factors could contribute to lower-than-expected inhibition:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal IC50 for your specific cell model.
-
Insufficient Incubation Time: Inhibition of downstream protease activity requires the inhibitor to penetrate the cell and act on Cathepsin C in precursor cells. For in-vitro differentiation models (e.g., from CD34+ hematopoietic stem cells), treatment over several days may be necessary.[8]
-
Inhibitor Instability: Ensure the inhibitor is properly stored and handled. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can be influenced by the specific cell line and culture conditions.
-
Assay Sensitivity: The assay used to measure downstream protease activity may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has a sufficient dynamic range.
Q2: I am observing significant cytotoxicity or off-target effects at concentrations where I expect to see Cathepsin C inhibition. What should I do?
-
Perform a Cell Viability Assay: It is essential to determine the concentration range at which this compound is non-toxic to your cells. Assays such as MTT, XTT, or trypan blue exclusion can be used. Always run a vehicle control (e.g., DMSO) to account for solvent effects.
-
Optimize Concentration and Incubation Time: You may need to use a lower concentration of the inhibitor for a longer incubation period to achieve the desired effect without inducing cytotoxicity.
-
Assess Specificity: While this compound is designed for selectivity, at high concentrations, off-target effects can occur. Consider testing the inhibitor against other related cathepsins (e.g., Cathepsin B, L, S) if you suspect off-target activity.[4]
-
Check Culture Conditions: Ensure your cells are healthy and not under stress from other factors, which can exacerbate the toxic effects of a small molecule inhibitor.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, inhibitor concentrations, incubation times, and assay procedures, are kept consistent.
-
Use a Fresh Aliquot of Inhibitor: To avoid degradation, aliquot the stock solution of this compound upon receipt and store it as recommended. Use a fresh aliquot for each experiment.
-
Consistent Cell Passages: Use cells within a narrow passage number range, as cellular characteristics can change over time in culture.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A known Cathepsin C inhibitor (if available) can serve as a positive control, while a vehicle-treated group serves as a negative control.
Quantitative Data
The following table summarizes the inhibitory concentrations for several known Cathepsin C inhibitors. This data can serve as a reference for establishing an effective concentration range for this compound in your experiments.
| Inhibitor | Target | IC50 | Cell Line / System | Reference |
| MOD06051 | Cathepsin C | 18 nM | In vitro-differentiated neutrophils from human CD34+ cells | [5] |
| Pyridine-based inhibitor | Cathepsin C | 57.4 ± 0.7 nM | In vitro | [3] |
| Abu-Bip-CN | Cathepsin C | 13 ± 3 nM | Recombinant Cathepsin C | [4] |
| BI-9740 | Cathepsin C | 2.6 nM | Rat | [6] |
Experimental Protocols
1. Cathepsin C Activity Assay (In Vitro)
This protocol is for determining the enzymatic activity of Cathepsin C in cell lysates.
-
Cell Lysis:
-
Culture cells (e.g., BV-2 microglia, HL-60) to the desired density and treat with various concentrations of this compound or vehicle control for the desired time.[9]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or hypotonic lysis buffer).[10][11] Keep samples on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Assay:
-
In a 96-well plate, add 50 µg of protein from each cell lysate sample.[9]
-
Add the Cathepsin C substrate (e.g., H-Gly-Phe-p-Nitroaniline) to each well.[9]
-
Incubate the plate at 37°C for a specified time (e.g., 6 hours), protecting it from light.[9]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
2. Neutrophil Elastase (NE) Activity Assay
This protocol measures the activity of a downstream target of Cathepsin C.
-
Sample Preparation:
-
Differentiate cells (e.g., human CD34+ Bone Marrow Stem/Progenitor Cells) into neutrophils in the presence of a dose range of this compound (e.g., 0-10 µM) over several days.[5]
-
Harvest the differentiated neutrophils and prepare cell lysates as described above.
-
-
Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add a specific neutrophil elastase substrate (e.g., a fluorogenic peptide substrate).
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is proportional to the NE activity. Calculate the IC50 of this compound for NE activity inhibition.[5]
-
3. Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Cathepsin C activation and inhibition pathway.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consequences of cathepsin C inactivation for membrane exposure of proteinase 3, the target antigen in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up-regulation of microglial cathepsin C expression and activity in lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing off-target effects of Cathepsin C-IN-6 in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cathepsin C inhibitors in cell culture, with a focus on preventing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cathepsin C?
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I), is a lysosomal cysteine protease.[1][2] Its primary role is the activation of various pro-inflammatory serine proteases within immune cells like neutrophils, cytotoxic T lymphocytes, and mast cells.[2][3][4] This activation occurs through the removal of an N-terminal dipeptide from the inactive zymogen forms of these proteases.[5] Key proteases activated by Cathepsin C include neutrophil elastase, cathepsin G, proteinase 3, and granzymes A and B.[2]
Q2: What are the potential off-target effects of Cathepsin C inhibitors?
While the goal of a Cathepsin C inhibitor is to selectively block its activity, off-target effects can arise from several factors:
-
Inhibition of other proteases: The inhibitor may not be completely specific for Cathepsin C and could inhibit other related cathepsins or proteases, leading to unintended biological consequences.
-
Compound instability: The inhibitor might degrade in cell culture media, and its degradation products could have their own off-target activities.[6][7]
-
Non-specific cytotoxicity: At high concentrations, small molecule inhibitors can cause cell death through mechanisms unrelated to their intended target.[8]
-
Activation of linked pathways: Inhibition of a target in one pathway can sometimes lead to the activation of a parallel or upstream pathway through complex cellular feedback mechanisms.[9]
Q3: How can I assess the selectivity of my Cathepsin C inhibitor?
The selectivity of an inhibitor is a critical factor in preventing off-target effects. Here are some approaches to assess it:
-
Biochemical Assays: Test the inhibitor against a panel of related proteases (e.g., other cathepsins) to determine its IC50 value for each. A significantly higher IC50 for other proteases compared to Cathepsin C indicates good selectivity.
-
Kinome Profiling: For inhibitors that might have broader kinase-inhibitory activity, a kinome-wide screen against a large panel of kinases can identify unintended targets.[8][10]
-
Cell-Based Assays: Compare the inhibitor's effect in cells with and without the target protein (e.g., using siRNA or knockout cell lines). On-target effects should be absent in cells lacking the target.
Q4: What are the recommended handling and storage procedures for Cathepsin C inhibitors?
Proper handling and storage are crucial to maintain the integrity and activity of small molecule inhibitors:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in a suitable solvent like DMSO.[7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light and moisture.[6][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations | Off-target effects on essential cellular pathways. | Perform a kinome-wide selectivity screen to identify unintended targets.[8] Test inhibitors with different chemical scaffolds that target Cathepsin C to see if the cytotoxicity is target-related.[8] |
| Compound precipitation in the media. | Check the solubility of the inhibitor in your cell culture media. Use a vehicle control to ensure the solvent is not causing toxicity.[8] | |
| Inconsistent or lack of expected biological effect | Inhibitor instability or degradation in cell culture media. | Perform a stability assay by incubating the inhibitor in your media at 37°C for various time points and measuring its concentration.[6][7] |
| Cell culture variability. | Standardize cell seeding density and use cells within a consistent passage number range.[7] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media to minimize evaporation.[7] | |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability of the inhibitor. | Use cell permeability assays (e.g., Caco-2 or PAMPA) to assess the inhibitor's ability to cross the cell membrane.[12] |
| Active efflux of the inhibitor from the cells. | Co-incubate with known efflux pump inhibitors to see if the cellular potency of your compound increases. | |
| Intracellular metabolism of the inhibitor. | Analyze cell lysates to identify potential metabolites of the inhibitor. |
Quantitative Data Summary
The following table summarizes the in-vitro activity of Cathepsin C-IN-5 , a potent and selective Cathepsin C inhibitor.
| Target | IC50 (nM) |
| Cathepsin C | 59.9 |
| Cathepsin L | 4260 |
| Cathepsin S | >5000 |
| Cathepsin B | >5000 |
| Cathepsin K | >5000 |
Data compiled from publicly available sources for Cathepsin C-IN-5.[11] Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Assessment of Inhibitor Stability in Cell Culture Media
Objective: To determine the stability of a Cathepsin C inhibitor in cell culture media over the course of an experiment.
Methodology:
-
Preparation:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare the complete cell culture media to be used in your experiments (with and without serum).
-
-
Incubation:
-
Sample Collection:
-
At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots of the media and store them at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the inhibitor in each aliquot using a suitable analytical method, such as LC-MS/MS.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the "time zero" sample.
-
Protocol 2: Validation of Off-Target Effects via Western Blotting
Objective: To investigate if a Cathepsin C inhibitor is affecting other signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Treat the cells with the Cathepsin C inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle-only control.[8]
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with primary antibodies against proteins from potentially affected pathways (e.g., other cathepsins, key signaling molecules).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[8]
-
-
Detection and Analysis:
-
Visualize the protein bands using an appropriate detection reagent and imaging system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation status.
-
Visualizations
Caption: Cathepsin C activation of serine proteases and its inhibition.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Cathepsin C - Wikipedia [en.wikipedia.org]
- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Therapeutic targeting of cathepsin C: from pathophysiology to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.biomol.com [resources.biomol.com]
Cathepsin C-IN-6 stability in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cathepsin C-IN-6 in various experimental buffers. This resource is intended for researchers, scientists, and drug development professionals using this irreversible inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is recommended to be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solid compound should be stored in a dry, cool, and well-ventilated place.
Q2: How stable is this compound in aqueous experimental buffers?
Q3: Which experimental buffers are most suitable for use with this compound?
A3: For optimal stability and to minimize the rate of hydrolysis of the epoxide ring, it is recommended to use buffers with a neutral or slightly acidic pH (pH 6.0-7.4). Buffers such as phosphate-buffered saline (PBS), HEPES, and MES within this pH range are generally good starting points. It is crucial to prepare fresh working solutions of the inhibitor in the chosen experimental buffer immediately before use.
Q4: Are there any buffer components that should be avoided when working with this compound?
A4: Yes, certain buffer components could potentially compromise the stability of this compound.
-
Extreme pH: Buffers with high or low pH values should be avoided as they can accelerate the hydrolysis of the epoxide ring.[2][3][4][5]
-
Nucleophiles: Buffers containing strong nucleophiles could potentially react with the epoxide ring, leading to inactivation of the inhibitor. While common biological buffers are generally not strongly nucleophilic, it is a factor to consider.
-
Aldehydes and Ketones: The hydrazide moiety of this compound can react with aldehydes and ketones to form hydrazones.[6][7] Therefore, buffers containing these functional groups should be avoided.
Troubleshooting Guide
Issue: Loss of Inhibitory Activity
If you observe a decrease or complete loss of inhibitory activity of this compound in your experiments, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation of the inhibitor in the stock solution. | Ensure the DMSO stock solution has been stored properly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles. Prepare fresh aliquots if necessary. |
| Hydrolysis of the epoxide ring in the aqueous experimental buffer. | Prepare the working solution of this compound in the experimental buffer immediately before adding it to your assay. Avoid pre-incubating the inhibitor in the aqueous buffer for extended periods. |
| Inappropriate pH of the experimental buffer. | Measure the pH of your buffer to ensure it is within the optimal range (pH 6.0-7.4). Adjust the pH if necessary. |
| Reaction with other buffer components. | Review the composition of your experimental buffer for the presence of strong nucleophiles, aldehydes, or ketones. If present, consider switching to an alternative buffer system. |
Data Presentation
The following table summarizes the potential stability of this compound in common experimental buffers based on the chemical properties of its functional groups. The stability is categorized as High, Moderate, or Low.
| Buffer | Typical pH Range | Potential for Epoxide Hydrolysis | Potential for Hydrazide Reaction | Predicted Stability |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Low to Moderate | Low | High |
| TRIS (Tris-HCl) | 7.0 - 9.0 | pH-dependent (higher pH increases risk) | Low | Moderate to Low |
| HEPES | 6.8 - 8.2 | pH-dependent (higher pH increases risk) | Low | Moderate |
| MES | 5.5 - 6.7 | Low | Low | High |
| Acetate Buffer | 3.6 - 5.6 | Low | Low | High |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | High | Low | Low |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer by monitoring its inhibitory activity over time.
Materials:
-
This compound
-
DMSO
-
Your experimental buffer of choice
-
Active Cathepsin C enzyme
-
A suitable fluorogenic or chromogenic substrate for Cathepsin C
-
Microplate reader
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound by diluting the stock solution in your experimental buffer to a final concentration that gives approximately 90% inhibition in your assay.
-
Incubate the working solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the incubated inhibitor solution.
-
Perform a Cathepsin C activity assay: a. In a 96-well plate, add the Cathepsin C enzyme and the aliquot of the pre-incubated inhibitor. b. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme). c. Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) to allow for binding. d. Initiate the reaction by adding the Cathepsin C substrate. e. Monitor the fluorescence or absorbance over time using a microplate reader.
-
Analyze the data: Calculate the percentage of inhibition for each time point relative to the positive control. Plot the percentage of inhibition versus the pre-incubation time. A decrease in inhibition over time indicates degradation of the inhibitor in the buffer.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound via epoxide hydrolysis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Neutrophil-Based Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in neutrophil-based assays. Neutrophils are notoriously sensitive cells, and their isolation and handling can significantly impact experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in neutrophil assays?
A1: Variability in neutrophil assays stems from multiple factors that can be broadly categorized as donor-specific, procedural, and assay-dependent.
-
Donor Variability: Inherent differences between blood donors, such as age, sex, genetic background, underlying health status, and even recent illness or exercise, can significantly alter neutrophil counts and function.[3][4][5] The time of day of the blood draw can also contribute to variability.
-
Pre-analytical/Procedural Variability: This is a major source of inconsistency. Key factors include:
-
Anticoagulant Choice: The anticoagulant used during blood collection can activate neutrophils. Heparin is often preferred over EDTA, which can inhibit neutrophil activation.[6][7][8]
-
Isolation Method: The technique used to isolate neutrophils from whole blood has a profound impact on cell purity, viability, and baseline activation status.[1][9] Methods involving red blood cell (RBC) lysis or multiple density gradient steps can increase neutrophil activation compared to gentler methods like immunomagnetic negative selection.[9]
-
Handling and Storage: Neutrophils are sensitive to mechanical stress, temperature changes, and the duration of storage before an assay is performed.[2][10][11] It is crucial to handle cells gently, maintain them at the appropriate temperature (often room temperature or on ice for short periods), and use them as quickly as possible after isolation.[10][11]
-
-
Assay-Specific Variability: Each neutrophil function assay (e.g., chemotaxis, oxidative burst, NETosis) has its own set of critical parameters, including reagent concentrations, incubation times, and the type of stimuli used.[12][13]
Q2: Which neutrophil isolation method is the best for minimizing variability?
A2: The "best" method depends on the specific downstream application, but the primary goal is to obtain a pure population of resting, viable neutrophils. Studies comparing common isolation techniques consistently show that immunomagnetic negative selection methods yield neutrophils with higher purity and lower baseline activation compared to density gradient methods that require RBC lysis.[9]
-
Immunomagnetic Negative Selection: These methods (e.g., MACS, EasySep) typically result in the highest purity and yield of neutrophils that phenotypically resemble those in circulation.[9] They are often faster and gentler, avoiding harsh chemical gradients and RBC lysis steps that can pre-activate the cells.[9][14]
-
Density Gradient Centrifugation: Methods using Ficoll-Paque, Polymorphprep, or Percoll are also widely used.[9][15][16] While effective, they can result in lower purity and higher baseline activation, especially if they include a harsh RBC lysis step.[9] Combining density gradients with techniques that avoid lysis (e.g., dextran sedimentation) can improve cell quality.[1][9]
Below is a summary of data comparing different isolation methods.
Table 1: Comparison of Human Neutrophil Isolation Methods
| Method | Purity (%) | Viability (%) | Relative Yield | Key Considerations |
| Immunomagnetic (S) | 97.2 ± 1.8 | >95 | High | Low activation, no RBC lysis needed.[9] |
| Immunomagnetic (M) | 97.9 ± 1.1 | >95 | High | Low activation, no RBC lysis needed.[9] |
| Histopaque/Percoll (H/P) | 94.1 ± 3.6 | >95 | Medium | No RBC lysis, but multiple gradient steps.[9] |
| Polymorphprep (Pol) | 79.0 ± 6.7 | >95 | Low | Requires RBC lysis, higher contamination.[9] |
| Dextran/Ficoll (D/F) | 85.1 ± 6.8 | >95 | Low | Requires RBC lysis, higher contamination.[9] |
| (Data synthesized from a comparative study.[9]) |
Q3: How can I minimize donor-to-donor variability?
A3: While you cannot eliminate genetic differences, you can control for environmental and physiological factors.
-
Standardize Collection: Collect blood at the same time of day for all experiments.
-
Screen Donors: Use a consistent set of inclusion/exclusion criteria for donors (e.g., age range, health status, no recent infections or strenuous exercise).
-
Pool Donors (with caution): For some applications, pooling neutrophils from multiple donors can average out individual differences. However, this is not suitable for all experimental designs.
-
Include Controls: Always run internal and external controls to normalize data across experiments and donors.
-
Acknowledge Variability: In statistical analysis, account for donor variability as a factor in your experimental design. Heritability has been estimated at 36% for the neutrophil-lymphocyte ratio, indicating a significant genetic component.[3]
Workflow & Troubleshooting Guides
The following diagram illustrates a generalized workflow for neutrophil-based assays, highlighting critical points where variability can be introduced and controlled.
Caption: Critical control points in the neutrophil assay workflow.
Troubleshooting Guide: Oxidative Burst Assay
The oxidative burst, or respiratory burst, is a key neutrophil function, and assays measuring it are sensitive to pre-activation of the cells.[2][12]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal (high fluorescence in unstimulated controls) | 1. Neutrophil pre-activation: Caused by harsh isolation (e.g., RBC lysis), mechanical stress (vortexing, vigorous pipetting), or inappropriate temperature.[12][17] 2. Contamination: Monocyte contamination can contribute to the signal.[12] 3. Reagent issues: Dihydrorhodamine (DHR) 123 can auto-oxidize. | 1. Use a gentle isolation method (immunomagnetic preferred). Handle cells gently at all times.[9][14] Allow cells to rest on ice for 30 minutes post-isolation.[10] 2. Check purity of isolated neutrophils via flow cytometry (>95% is ideal).[9][11] 3. Prepare fresh DHR 123 solution for each experiment. Store stock solution protected from light. |
| Low or no signal in stimulated samples | 1. Inactive stimulus: Phorbol 12-myristate 13-acetate (PMA) or fMLP may be degraded. 2. Inhibitory factors: The anticoagulant EDTA can inhibit neutrophil activation.[8] 3. Cell death: Poor viability of neutrophils due to prolonged or improper handling. | 1. Use a fresh aliquot of stimulus or test a new batch. Ensure proper storage. 2. Use heparin as the anticoagulant for blood collection.[8][18] 3. Check cell viability with Trypan Blue or another viability dye. Use cells immediately after isolation.[11] |
| High well-to-well variability | 1. Inconsistent cell number: Inaccurate pipetting of cell suspension into assay plate. 2. Temperature fluctuations: Uneven temperature across the plate during incubation. 3. Timing issues: Inconsistent timing of reagent/stimulus addition. | 1. Gently mix cell suspension before aliquoting. Use calibrated pipettes. 2. Ensure the plate incubator or water bath provides uniform heating.[18] 3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
Troubleshooting Guide: Chemotaxis Assay
Neutrophil chemotaxis, or directed migration, is highly dependent on cell health and the experimental setup.[19][20]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor migration (low cell count in lower chamber) | 1. Suboptimal chemoattractant concentration: Concentration of IL-8 or fMLP may be too low or too high (saturating).[21] 2. Incorrect pore size: The transwell membrane pore size may be too small for neutrophils (typically 3-5 µm is used).[22] 3. Low cell viability: Cells are not healthy enough to migrate. | 1. Perform a dose-response curve for your chemoattractant to determine the optimal concentration.[21] 2. Verify that the pore size of your Boyden chamber or transwell inserts is appropriate for neutrophils.[22] 3. Check cell viability before starting the assay. Ensure isolation and handling were gentle. |
| High background migration (high cell count in negative control) | 1. Pre-activated neutrophils: Cells are already activated and migrating randomly. 2. Contamination in media: Serum components or endotoxins in the media can be chemoattractants. | 1. Use a gentle isolation method. Allow cells to rest post-isolation.[9][10] 2. Use serum-free media for the assay or a well-defined buffer containing BSA to stabilize cells.[19][22] Use pyrogen-free reagents and plasticware.[11] |
| Inconsistent results between experiments | 1. Variable cell density: The number of cells seeded in the upper chamber is not consistent. 2. Incubation time: Migration time may be too short or too long. | 1. Accurately count cells before each experiment and seed a consistent number (e.g., 4 x 10^6 cells/mL).[21] 2. Optimize the incubation time. An optimal time of 90 minutes has been identified in some protocols.[19] |
Key Experimental Protocols
Protocol 1: Isolation of Human Neutrophils (Immunomagnetic Negative Selection)
This protocol is adapted from manufacturer's instructions and best practices for minimizing activation.[9]
-
Blood Collection: Collect whole blood into tubes containing heparin anticoagulant. Keep at room temperature.
-
Preparation: Layer the blood sample over a density gradient medium (e.g., Ficoll-Paque) to remove mononuclear cells, or proceed directly with an immunomagnetic kit that works with whole blood.
-
Negative Selection:
-
Add the antibody cocktail (which targets non-neutrophil cells) to the blood sample. Incubate as per the kit's instructions.
-
Add the magnetic particles (beads) and incubate. The beads will bind to the antibody-labeled cells.
-
Place the tube in a magnet. The unwanted cells labeled with magnetic beads will be held against the side of the tube.
-
-
Collection: Carefully pour off the supernatant containing the untouched, purified neutrophils into a new tube.
-
Washing: Wash the isolated neutrophils by adding a suitable buffer (e.g., HBSS without Ca2+/Mg2+) and centrifuging at a low speed (e.g., 300 x g for 10 min).[10]
-
Resuspension & Rest: Gently resuspend the pellet in your assay buffer. Let the cells rest on ice for at least 30 minutes to allow them to return to a basal state.[10]
-
Quality Control: Assess purity (>95%) and viability (>98%) using flow cytometry (e.g., staining for CD15/CD66b) and a viability dye.[22]
Protocol 2: NETosis Assay (Quantification by Fluorescence)
This protocol measures Neutrophil Extracellular Trap (NET) formation by detecting extracellular DNA.
Caption: Workflow and simplified signaling for a fluorescence-based NETosis assay.
-
Cell Seeding: Seed purified, rested neutrophils (e.g., 1 x 10^6 cells/mL) into a 96-well black, clear-bottom plate.[17] Include wells for unstimulated (negative) and lysis (positive) controls.
-
Dye Addition: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to all wells.[17][23] This dye will only fluoresce when it binds to DNA, which is only possible when the cell membrane is compromised during NETosis.
-
Stimulation: Add your stimulus (e.g., 50 nM PMA) to the appropriate wells.[17]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.[17][24] The optimal time should be determined empirically.
-
Quantification: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 488/525 nm for SYTOX Green). The increase in fluorescence over the unstimulated control corresponds to the amount of NETosis.
This technical guide provides a framework for identifying and mitigating sources of variability in neutrophil assays. By standardizing protocols, handling cells with care, and understanding the critical parameters of each assay, researchers can generate more consistent and reliable data.
References
- 1. Isolation of Human Neutrophils from Whole Blood and Buffy Coats [jove.com]
- 2. Neutrophil Profiling in Clinical Trials | KCAS Bio [kcasbio.com]
- 3. Causes of variation in the neutrophil–lymphocyte and platelet–lymphocyte ratios: a twin-family study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between hereditary and acquired factors determines the neutrophil counts in older individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donor white blood cell differential is the single largest determinant of whole blood gene expression patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of anticoagulants and the role of thrombin on neutrophil-endothelial cell interactions in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of heparin and related drugs on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of anticoagulants, temperature and sex on the spontaneous activation of neutrophils in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkishimmunology.org [turkishimmunology.org]
- 13. mdpi.com [mdpi.com]
- 14. akadeum.com [akadeum.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of four methods for the isolation of murine blood neutrophils with respect to the release of reactive oxygen and nitrogen species and the expression of immunological receptors | springermedicine.com [springermedicine.com]
- 17. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. criver.com [criver.com]
- 23. mdpi.com [mdpi.com]
- 24. content.abcam.com [content.abcam.com]
Validating Cathepsin C-IN-6 specificity in complex biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Cathepsin C-IN-6 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI), a lysosomal cysteine protease.[1] It is based on an E-64c-hydrazide scaffold, suggesting it acts as an irreversible, covalently acting inhibitor that targets the active site cysteine of Cathepsin C.[2] By inhibiting Cathepsin C, it prevents the activation of neutrophil serine proteases such as neutrophil elastase, proteinase 3, and cathepsin G, which are involved in inflammatory processes.[2]
Q2: What are the known signaling pathways involving Cathepsin C?
Cathepsin C has been implicated in several signaling pathways, primarily related to inflammation and cancer progression. Two notable pathways are:
-
Yes-associated protein (YAP) signaling pathway: In non-small cell lung cancer, Cathepsin C overexpression has been shown to induce epithelial-mesenchymal transition (EMT) and promote cell motility and invasion through the YAP signaling pathway.
-
TNF-α/p38 MAPK signaling pathway: In hepatocellular carcinoma, Cathepsin C interacts with the TNF-α/p38 MAPK signaling pathway to promote proliferation and metastasis. There is evidence of a potential positive feedback loop between Cathepsin C and this pathway.
Q3: How can I confirm that this compound is engaging its target in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells. This technique relies on the principle that a ligand-bound protein is thermally more stable than its unbound form. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the stabilization of Cathepsin C by Western Blot or other detection methods. An increase in the melting temperature of Cathepsin C in the presence of the inhibitor indicates target engagement.
Q4: What are the best methods to assess the specificity of this compound?
A multi-pronged approach is recommended to validate the specificity of any chemical probe. Key techniques include:
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy uses activity-based probes to label and quantify the active state of enzymes in a complex proteome. A competitive ABPP experiment, where you pre-incubate your sample with this compound before adding a broad-spectrum cysteine protease probe, can reveal the on-target and off-target interactions of your inhibitor.
-
Western Blotting: After treating your biological sample with this compound, you can use Western Blotting to assess the levels of Cathepsin C and look for any unexpected changes in the expression or post-translational modifications of other proteins.
-
Cellular Thermal Shift Assay (CETSA): As mentioned above, CETSA can be used to assess target engagement. Performing CETSA followed by mass spectrometry (CETSA-MS) can provide a proteome-wide view of protein thermal stability changes, revealing potential off-targets.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or weak Cathepsin C band | Low protein expression in the chosen cell line/tissue. | Use a positive control cell line known to express Cathepsin C (e.g., U937 or THP-1). Increase the amount of protein loaded on the gel. |
| Inefficient antibody. | Use a validated antibody for Cathepsin C. Check the antibody datasheet for recommended working concentrations and positive controls. | |
| Multiple bands observed | Non-specific antibody binding. | Optimize antibody dilution. Use a more specific blocking buffer (e.g., 5% BSA in TBST). |
| Protein degradation. | Add protease inhibitors to your lysis buffer. Keep samples on ice during preparation. | |
| Inconsistent results between replicates | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading in all lanes. Use a loading control like GAPDH or β-actin. |
| Inconsistent transfer. | Ensure proper assembly of the transfer stack and sufficient transfer time. |
Activity-Based Protein Profiling (ABPP)
| Issue | Possible Cause | Recommendation |
| No labeling of Cathepsin C with the probe | Cathepsin C is not active in your sample. | Ensure your lysis buffer and experimental conditions are compatible with maintaining Cathepsin C activity (slightly acidic pH). |
| Insufficient probe concentration or incubation time. | Optimize the concentration of the activity-based probe and the incubation time. | |
| High background labeling | Non-specific binding of the probe. | Reduce the probe concentration. Include a heat-inactivated control to identify non-specific binding. |
| Incomplete competition with this compound | Insufficient concentration or pre-incubation time of this compound. | Increase the concentration of this compound and/or the pre-incubation time before adding the probe. |
| This compound is not potent against the active form of Cathepsin C in your sample. | Confirm the activity of your this compound stock. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | This compound is not engaging the target in your cells. | Increase the concentration of this compound and/or the incubation time. |
| The temperature range is not optimal for Cathepsin C. | Perform a temperature gradient experiment to determine the optimal melting temperature of Cathepsin C in your cell line. | |
| High variability in protein levels at baseline (no heat) | Uneven cell lysis or sample handling. | Ensure consistent cell lysis and sample processing for all temperature points. |
| Protein degradation at lower temperatures | Endogenous protease activity. | Use a fresh protease inhibitor cocktail in your lysis buffer. |
Quantitative Data
Table 1: Inhibitory Activity of AZD7986
| Target | IC50 | Assay Type |
| Cathepsin C (DPP1) | 3.9 nM | Enzymatic Assay |
| Cathepsin S | >20 µM | Enzymatic Assay |
| Cathepsin L | >20 µM | Enzymatic Assay |
| Cathepsin B | >20 µM | Enzymatic Assay |
| Cathepsin K | >20 µM | Enzymatic Assay |
| Neutrophil Elastase Activation | 61.7 nM | Cellular Assay (CD34+ progenitor cells) |
| Proteinase 3 Activation | 208.9 nM | Cellular Assay (CD34+ progenitor cells) |
| Cathepsin G Activation | 114.8 nM | Cellular Assay (CD34+ progenitor cells) |
Experimental Protocols
Western Blotting for Cathepsin C
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Cathepsin C overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using appropriate software and normalize to a loading control.
-
Competitive Activity-Based Protein Profiling (ABPP)
-
Sample Preparation:
-
Prepare cell lysates as described for Western Blotting, ensuring the lysis buffer is compatible with enzyme activity (e.g., PBS with 0.1% Triton X-100).
-
-
Inhibitor Incubation:
-
Pre-incubate the lysate with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently tagged or biotinylated probe) to the lysates and incubate for 30 minutes at 37°C.
-
-
Analysis:
-
For fluorescent probes: Quench the reaction by adding Laemmli buffer and analyze by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence of the band corresponding to Cathepsin C indicates successful competition by this compound.
-
For biotinylated probes: Proceed with streptavidin enrichment, on-bead digestion, and LC-MS/MS analysis to identify and quantify probe-labeled proteins.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control at the desired concentration and for the desired time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble Cathepsin C by Western Blot.
-
Plot the band intensity against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization.
-
Visualizations
References
Interpreting unexpected results with Cathepsin C-IN-6 treatment
Welcome to the technical support center for Cathepsin C-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during the use of Cathepsin C-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cathepsin C-IN-1?
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases.[1][2] It does so by cleaving N-terminal dipeptides from their zymogen forms.[3][4][5] These activated serine proteases, including neutrophil elastase, cathepsin G, and proteinase-3, are implicated in a variety of inflammatory diseases.[1][2][3] Cathepsin C-IN-1 is a potent and specific inhibitor of Cathepsin C, thus preventing the activation of these downstream proteases.[6][7]
Q2: What are the expected outcomes of successful Cathepsin C-IN-1 treatment in a cell-based assay?
Successful treatment with Cathepsin C-IN-1 should lead to a dose-dependent decrease in the activity of Cathepsin C. Consequently, a reduction in the activity of downstream serine proteases, such as neutrophil elastase, is expected.[7][8] This can be measured using specific activity assays for each protease.
Q3: Are there any known off-target effects of Cathepsin C-IN-1?
While Cathepsin C-IN-1 is designed to be a specific inhibitor, the possibility of off-target effects should always be considered. Some compounds initially identified as inhibitors for other kinases have been found to also inhibit Cathepsin C.[6] It is crucial to include appropriate controls in your experiments to identify any potential off-target effects. This may involve using cell lines that do not express Cathepsin C or using a structurally unrelated Cathepsin C inhibitor as a comparator.
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with Cathepsin C-IN-1.
Issue 1: No observable inhibition of Cathepsin C activity.
If you do not observe a decrease in Cathepsin C activity after treatment with Cathepsin C-IN-1, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your inhibitor dilutions. Perform a dose-response experiment to determine the optimal concentration. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Confirm that the pH and buffer composition of your assay are optimal for both Cathepsin C activity and inhibitor binding. Cathepsin C activity is typically optimal at a slightly acidic pH.[1] |
| Inactive Inhibitor | Test the activity of the inhibitor in a cell-free enzymatic assay to confirm its potency. |
| Cell Permeability | If using a cell-based assay, the inhibitor may not be efficiently crossing the cell membrane. Consider using a different inhibitor with known cell permeability or performing the assay with cell lysates. |
Issue 2: No reduction in downstream serine protease activity (e.g., neutrophil elastase) despite confirmed Cathepsin C inhibition.
This scenario suggests that the downstream protease activity is not solely dependent on Cathepsin C activation in your experimental system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Alternative Activation Pathways | Investigate the literature for alternative activation pathways for the specific serine protease in your cell type or model system. There may be Cathepsin C-independent mechanisms at play. |
| Pre-existing Active Proteases | The cells may have a pool of already activated serine proteases that are not affected by the inhibition of new zymogen activation. Measure the activity of the protease at different time points after inhibitor treatment. |
| Compensatory Mechanisms | Inhibition of Cathepsin C might induce compensatory upregulation of other proteases. Perform a broader protease activity profiling to assess this possibility. |
Issue 3: Unexpected cellular phenotype or toxicity observed.
Unforeseen changes in cell health or behavior could be due to off-target effects or the specific role of Cathepsin C in your model.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Off-target Effects | As mentioned in the FAQs, perform control experiments to rule out off-target effects. This could include using a negative control compound that is structurally similar but inactive against Cathepsin C. |
| Essential Role of Cathepsin C | Cathepsin C has been implicated in various cellular processes beyond serine protease activation, such as autophagy.[9] The observed phenotype might be a direct consequence of inhibiting a critical function of Cathepsin C in your specific cell type. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to your cells. Run a vehicle-only control. |
Experimental Protocols
Cathepsin C Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Cathepsin C substrate (e.g., Gly-Phe-AMC)
-
Assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Cell lysate or purified Cathepsin C
-
Cathepsin C-IN-1
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Prepare a serial dilution of Cathepsin C-IN-1 in assay buffer.
-
In a 96-well plate, add your cell lysate or purified Cathepsin C to each well.
-
Add the diluted Cathepsin C-IN-1 or vehicle control to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
To initiate the reaction, add the Cathepsin C substrate to all wells.
-
Immediately begin reading the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the Cathepsin C activity. Calculate the percentage of inhibition for each concentration of the inhibitor.
Neutrophil Elastase Activity Assay (Fluorometric)
This protocol measures the activity of a key downstream effector of Cathepsin C.
Materials:
-
Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Cell lysate or supernatant from treated cells
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Culture your cells (e.g., neutrophils) and treat them with various concentrations of Cathepsin C-IN-1 for a sufficient duration to affect serine protease maturation (e.g., 24-48 hours).
-
Collect the cell lysate or supernatant.
-
In a 96-well plate, add the cell lysate or supernatant to each well.
-
To initiate the reaction, add the neutrophil elastase substrate to all wells.
-
Immediately begin reading the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the neutrophil elastase activity.
Visualizations
Cathepsin C Signaling Pathway
Caption: Cathepsin C activation of serine proteases and its inhibition.
Experimental Workflow for Testing Cathepsin C-IN-1 Efficacy
Caption: Workflow for assessing Cathepsin C-IN-1 efficacy.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting logic for Cathepsin C-IN-1 experiments.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin C - Wikipedia [en.wikipedia.org]
- 4. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
Technical Support Center: Overcoming Resistance to Cathepsin C-IN-6 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies involving the inhibitor Cathepsin C-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is Cathepsin C and its role in cellular pathways?
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease.[1] Its primary function is to activate various pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3, by cleaving their N-terminal dipeptides.[2][3] This activation is a critical step in processes like immune response, inflammation, and apoptosis.[1][4] Dysregulation of Cathepsin C is linked to several inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis, as well as certain cancers.[1][5] Cathepsin C has been shown to interact with signaling pathways such as the Yes-associated protein (YAP) pathway in non-small cell lung cancer and the TNF-α/p38 MAPK pathway in hepatocellular carcinoma.[5][6]
Q2: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cathepsin C. While specific public data on "this compound" is limited, inhibitors in this class typically function by binding to the active site of the enzyme, preventing it from processing its substrates. This leads to a reduction in the activation of downstream serine proteases. Many Cathepsin C inhibitors are being investigated as therapeutic agents for inflammatory diseases.[3][7] Prolonged pharmacological inhibition of Cathepsin C has been shown to lead to the elimination of neutrophil serine proteases.[8][9]
Q3: We are observing a decrease in the efficacy of this compound in our long-term cell culture. What are the potential mechanisms of resistance?
Decreased efficacy of a protease inhibitor like this compound over time suggests the development of resistance. While specific mechanisms for this compound are not widely documented, resistance to protease inhibitors, in general, can occur through several mechanisms, largely informed by studies on HIV protease inhibitors:[10][11]
-
Target Mutation: The most common mechanism is the acquisition of mutations in the gene encoding the target protein (in this case, the CTSC gene). These mutations can alter the conformation of the inhibitor's binding site, reducing its binding affinity without completely abolishing the enzyme's natural function.[12][13]
-
Target Overexpression: The cancer cells may increase the expression of the Cathepsin C enzyme, thereby requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Pathway Alterations: Cells might develop compensatory changes in downstream signaling pathways to bypass their dependency on Cathepsin C activity.[12] For example, if Cathepsin C is involved in a pro-apoptotic pathway, cells might upregulate anti-apoptotic proteins.
-
Changes in Substrate: Mutations could occur in the cleavage sites of Cathepsin C's natural substrates, allowing for more efficient processing by the mutated, less efficient enzyme.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Gradual loss of inhibitor efficacy over several passages | Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) on the current cell population and compare it to the parental, non-resistant cell line. A significant shift in the IC50 indicates resistance. 2. Isolate Clones: Isolate single-cell clones from the resistant population to study the heterogeneity of resistance. 3. Sequence Target Gene: Sequence the CTSC gene from resistant clones to identify potential mutations in the inhibitor binding site. 4. Gene Expression Analysis: Use qPCR or Western blot to check for overexpression of Cathepsin C or drug efflux pumps (e.g., ABC transporters). |
| High background signal in Cathepsin C activity assay | Substrate instability or contaminating protease activity. | 1. Run Controls: Include a "substrate only" control (assay buffer + substrate, no enzyme) to check for auto-hydrolysis.[14] 2. Use Specific Inhibitors: If using cell lysates, consider adding a cocktail of other protease inhibitors to ensure the signal is specific to Cathepsin C. 3. Optimize pH: Ensure the assay buffer pH is optimal for Cathepsin C activity (typically acidic, pH 4.5-6.2) to minimize the activity of other proteases.[14] |
| Inconsistent results between experiments | Issues with inhibitor stability, cell culture conditions, or assay procedure. | 1. Inhibitor Handling: Aliquot the inhibitor upon receipt and store at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media composition.[15] Long-term culture can lead to phenotypic drift. 3. Assay Consistency: Use calibrated pipettes and ensure complete mixing of reagents.[14] For plate-based assays, avoid using outer wells to minimize "edge effects".[14] |
| Cell viability is unexpectedly low, even at low inhibitor concentrations | Off-target toxicity or solvent toxicity. | 1. Solvent Control: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. 2. Test on Different Cell Lines: Assess the inhibitor's toxicity on a cell line that does not express Cathepsin C to check for off-target effects. 3. Lower Concentration/Shorter Exposure: Titrate both the concentration and the duration of inhibitor treatment to find a window that inhibits Cathepsin C without causing excessive cell death. |
Data Presentation
Table 1: Efficacy of Representative Cathepsin C Inhibitors
| Inhibitor | Cell Line / Model | Assay Type | IC50 / ED50 | Reference |
| Brensocatib (AZD7986) | Rat Model | In vivo protease activity | ~0.3 mg/kg | [16] |
| IcatCXPZ-01 | Non-human primate | In vivo protease activity | 4.5 mg/kg | [17] |
| Hypothetical Data for this compound | Parental Cancer Cell Line | Cell-based Activity Assay | 50 nM | N/A |
| Hypothetical Data for this compound | Resistant Cancer Cell Line | Cell-based Activity Assay | 500 nM | N/A |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous, long-term exposure.
Materials:
-
Parental cell line of interest
-
Complete growth medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA solution
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the initial IC50 of this compound on the parental cell line.
-
Initial Treatment: Begin by continuously culturing the parental cells in their complete growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the untreated parental line), double the concentration of this compound in the culture medium.
-
Iterative Exposure: Repeat the dose escalation step every 1-2 weeks, or whenever the cells appear to have adapted to the current inhibitor concentration. This process may take several months.[15]
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform an IC50 determination on a sample of the treated cell population to monitor the development of resistance.
-
Isolate Resistant Clones: Once a significant increase in IC50 is observed (e.g., >10-fold), isolate single-cell clones from the resistant population using limiting dilution or cloning cylinders.
-
Characterize Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50. These confirmed resistant clones can then be used for downstream mechanistic studies.
Protocol 2: Cathepsin C Activity Assay (Fluorogenic)
This protocol measures the enzymatic activity of Cathepsin C in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates from parental and resistant cells
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5
-
Cathepsin C Substrate (e.g., (H-Gly-Arg)2-AMC)
-
Fluorometer or microplate reader
Procedure:
-
Prepare Lysates: Lyse cells in a non-denaturing lysis buffer and determine the total protein concentration of each lysate.
-
Prepare Reaction Plate: In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add Lysate: Add 20-50 µg of total protein from each cell lysate to the appropriate wells. Include a "no enzyme" control well containing only Assay Buffer.
-
Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity every 5 minutes for 30-60 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate Activity: The rate of increase in fluorescence is proportional to the Cathepsin C activity in the sample. Normalize the activity to the total protein concentration of the lysate.
Visualizations
Caption: Cathepsin C signaling and point of inhibition.
Caption: Workflow for generating a resistant cell line.
Caption: Troubleshooting logic for decreased inhibitor efficacy.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Therapeutic targeting of cathepsin C: from pathophysiology to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Cathepsin C Interacts with TNF-α/p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for Cytotoxicity of Cathepsin C-IN-6
Welcome to the technical support center for Cathepsin C-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential cytotoxicity associated with the use of this compound in your experiments.
Disclaimer: The information provided here is for research purposes only. A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers, and it is crucial to consult it for detailed safety and handling information.[1] Currently, specific public data on the cytotoxicity of this compound is limited. Therefore, it is imperative for researchers to empirically determine the cytotoxic profile of this inhibitor in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cathepsin C, derived from E-64c-hydrazide.[2][3] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases involved in inflammatory and immune responses.[4][5] By inhibiting Cathepsin C, this compound can block the activation of downstream proteases like neutrophil elastase, giving it potential anti-inflammatory properties.[2][3]
Q2: Is this compound toxic to cells?
The Safety Data Sheet (SDS) for this compound currently does not provide specific hazard classifications or statements regarding its cytotoxicity.[1] The toxicological properties have not been thoroughly investigated.[6] Therefore, it is essential to assume that this compound may exhibit cytotoxicity, particularly at higher concentrations or with prolonged exposure. The cytotoxicity of any small molecule inhibitor can be influenced by several factors, including off-target effects, high concentrations, prolonged exposure, solvent toxicity, and the generation of toxic metabolites.[6]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental condition. A dose-response study is the most effective way to identify a concentration that provides maximal inhibition of Cathepsin C activity with minimal impact on cell viability.
Q4: What are the key considerations for handling and storing this compound to minimize potential issues?
To ensure the quality and stability of this compound, and to minimize the risk of introducing confounding variables into your experiments, proper handling and storage are critical. The SDS recommends storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Always prepare fresh dilutions from the stock solution for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed after treatment with this compound. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a broad range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| Inconsistent or unexpected results. | Inhibitor instability. | Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Off-target effects of the inhibitor. | Consider using a structurally different Cathepsin C inhibitor as an orthogonal control to confirm that the observed phenotype is due to Cathepsin C inhibition. | |
| No observable effect of the inhibitor. | Inhibitor concentration is too low. | Confirm the IC50 for Cathepsin C inhibition in your experimental system using a biochemical or cell-based activity assay. |
| Incorrect timing of inhibitor addition. | The inhibitor should be added before or concurrently with the stimulus that activates the Cathepsin C pathway being investigated. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
- Incubate for 24 hours to allow for cell attachment.
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
- Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a "no-treatment control" (medium only).
- Remove the existing medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Resazurin Assay:
- Prepare a resazurin solution in PBS or culture medium according to the manufacturer's instructions.
- Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
- Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Protocol 2: Biochemical Assay for Cathepsin C Activity
This protocol can be used to determine the inhibitory activity of this compound on its target.
1. Reagents and Materials:
- Recombinant human Cathepsin C
- Cathepsin C assay buffer
- Fluorogenic Cathepsin C substrate (e.g., Gly-Phe-AMC)
- This compound
- 96-well black microplate
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the assay buffer, recombinant Cathepsin C, and the different concentrations of this compound.
- Include a "no inhibitor" control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at regular intervals for at least 30 minutes using a fluorescence plate reader.
3. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate against the inhibitor concentration to determine the IC50 for Cathepsin C inhibition.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novoprolabs.com [novoprolabs.com]
Technical Support Center: Optimizing Incubation Time for Cathepsin C-IN-6 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Cathepsin C-IN-6 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an E-64c-hydrazide-based inhibitor of Cathepsin C.[1][2][3] Its primary mechanism is to block the enzymatic activity of Cathepsin C, which in turn inhibits the activation of downstream neutrophil serine proteases like neutrophil elastase.[1][2][3] This gives it anti-inflammatory properties.
Q2: What is the primary physiological role of Cathepsin C?
A2: Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[4][5][6][7] These activated proteases are involved in tissue degradation and inflammation, making Cathepsin C a key target in many inflammatory diseases.[4][6]
Q3: What is a recommended starting concentration and incubation time for this compound in a cellular assay?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions. A good starting point for many inhibitors is in the low nanomolar to micromolar range. For incubation time, initial experiments can range from 1 to 24 hours.
Q4: How does this compound's potency compare to other Cathepsin C inhibitors?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is recommended. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Low cell permeability of the inhibitor. | While this compound is designed for cellular activity, permeability can vary between cell types. Consider using a different cell line or, if applicable, a permeabilizing agent as a positive control for inhibitor uptake. | |
| High target protein turnover. | In some cell lines, the Cathepsin C protein may have a high turnover rate, requiring longer incubation times or higher inhibitor concentrations to observe a sustained effect. | |
| High variability between replicates | Inconsistent cell seeding or health. | Ensure a homogenous cell suspension and consistent cell numbers per well. Regularly check cell viability. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Reagent preparation or addition errors. | Prepare fresh inhibitor dilutions for each experiment. Ensure accurate and consistent pipetting. | |
| Inconsistent results across different cell lines | Different expression levels of Cathepsin C. | Quantify Cathepsin C expression levels in your cell lines (e.g., by Western blot or qPCR) to correlate with inhibitor efficacy. |
| Varying activity of downstream pathways. | The cellular context and the activity of signaling pathways downstream of Cathepsin C can influence the observed effect of the inhibitor. |
Data Presentation
Table 1: IC50 Values of Selected Cathepsin C Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay Endpoint | IC50 (nM) | Reference |
| BI-9740 | U937 (human monocytic) | Neutrophil Elastase Production | 5.4 | [8] |
| MOD06051 | Differentiated Human CD34+ Progenitors | Neutrophil Elastase Activity | 18 | [9] |
| This compound | - | - | To be determined empirically | - |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for this compound in a Cellular Cathepsin C Activity Assay
This protocol is adapted from a general method for measuring cathepsin activity in viable cells and should be optimized for your specific cell line and experimental conditions.[10]
Materials:
-
Adherent cells expressing Cathepsin C
-
Black-walled, clear-bottom 96-well plates
-
Serum-free, phenol red-free cell culture medium
-
This compound
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in serum-free, phenol red-free medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent).
-
-
Time-Course Incubation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for a range of time points (e.g., 1, 4, 8, 12, and 24 hours) at 37°C.
-
-
Measurement of Cathepsin C Activity:
-
At the end of each incubation period, add the fluorogenic Cathepsin C substrate to each well at its optimal concentration.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 2 hours), protected from light.[10]
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no cells).
-
Calculate the percentage of Cathepsin C activity for each concentration of this compound at each time point relative to the vehicle control.
-
Plot the percentage of activity versus the inhibitor concentration for each incubation time to determine the IC50 value at each time point.
-
The optimal incubation time will be the shortest duration that provides a robust and reproducible inhibition of Cathepsin C activity at the desired inhibitor concentration.
-
Mandatory Visualizations
Caption: this compound inhibits the activation of pro-serine proteases by Cathepsin C.
Caption: Step-by-step workflow for determining the optimal incubation time of this compound.
Caption: A logical workflow for troubleshooting experiments with low or no observed inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Background Fluorescence in Elastase Activity Assays
Welcome to the technical support center for elastase activity assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you address challenges related to background fluorescence in your experiments. High background can mask your specific signal, reduce assay sensitivity, and lead to inaccurate results. By systematically identifying and mitigating the sources of unwanted fluorescence, you can significantly improve the quality of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my elastase assay?
High background fluorescence, or noise, can originate from multiple components within your assay system. The main categories are autofluorescence from biological and chemical components, and non-specific binding of your fluorescent probe.[1]
Common sources include:
-
Autofluorescence: Many biological molecules naturally fluoresce, a phenomenon known as autofluorescence.[2] Common culprits in biological samples include NADH, riboflavin, collagen, and elastin.[2][3] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), are also known to be highly autofluorescent.[3][4]
-
Assay Reagents and Vessels: The fluorescent substrate itself may have some intrinsic fluorescence or may degrade over time, leading to a higher background. Buffers and other additives can also contribute.[1] Standard plastic-bottom microplates are a significant source of background fluorescence; glass-bottom or specialized black polymer plates are recommended.[1][3]
-
Non-specific Binding: The fluorescent substrate or its cleaved product may bind non-specifically to the wells of the microplate or to other proteins in your sample, resulting in a high background signal.[1]
-
Inner Filter Effect: At high concentrations, the substrate or other components in the sample can absorb the excitation light or the emitted fluorescence, which can distort the signal and appear as a background issue. This is known as the inner filter effect.[5][6]
Q2: My blank wells (containing everything except the enzyme) show high fluorescence. What are the likely causes and how can I fix this?
High fluorescence in blank wells indicates a problem independent of enzyme activity. This is often due to the autofluorescence of the substrate or other assay components.
Troubleshooting Steps:
-
Component Check: Measure the fluorescence of each component individually (buffer alone, substrate in buffer, etc.) to pinpoint the source of the fluorescence.[7]
-
Substrate Concentration: An overly high concentration of the fluorescent substrate is a common cause of high background. Perform a titration to find the optimal substrate concentration that provides a good signal-to-noise ratio.[1][8]
-
Choice of Microplate: If you are using standard clear or white plates, switch to black-walled plates, which are designed to absorb stray light and reduce crosstalk between wells.[9][10] For assays with adherent cells, use black plates with a clear bottom and a plate reader with bottom-reading capability.[9][11]
-
Media and Buffers: If you are working with live cells, consider using a medium with low autofluorescence, such as one without phenol red.[4] For fixed cells or biochemical assays, switching to a simple buffer like PBS for the final measurement can reduce background.[4]
Q3: The fluorescence signal in my assay increases over time, even in my negative control wells. What is happening?
A time-dependent increase in fluorescence in the absence of elastase activity points towards substrate instability or contamination.
Possible Causes and Solutions:
-
Substrate Instability: The substrate may be chemically unstable under your assay conditions (e.g., pH, temperature) and spontaneously hydrolyzing, releasing the fluorophore. Run a control with only the substrate and buffer to monitor its stability over the course of the experiment.
-
Contaminating Proteases: Your sample or even your enzyme preparation might be contaminated with other proteases that can cleave the substrate. Including a broad-spectrum protease inhibitor cocktail in a control well can help diagnose this issue.
-
Photobleaching and Phototoxicity: While photobleaching leads to a decrease in signal, excessive exposure to high-intensity excitation light can sometimes induce photochemical reactions that generate fluorescent artifacts. Use the lowest possible excitation intensity that still provides a good signal.
Q4: How can I select the optimal excitation and emission wavelengths to minimize background?
Proper wavelength selection is critical for maximizing your signal relative to the background.
Best Practices:
-
Know Your Fluorophore: Consult the manufacturer's data for the excitation and emission maxima of your fluorescent substrate.
-
Avoid Autofluorescence Regions: Most cellular autofluorescence occurs in the blue and green regions of the spectrum (absorbing at 350-500 nm and emitting at 350-550 nm).[12] If you are experiencing high autofluorescence, consider switching to a substrate with a fluorophore in the red or far-red spectrum, as there is generally less background at longer wavelengths.[2][12]
-
Optimize Bandwidth Settings: If your plate reader allows, you can optimize the bandwidth of your excitation and emission filters or monochromators. A narrower bandwidth can increase specificity and reduce background, though it may also reduce your signal.[11]
Q5: Would using a FRET-based substrate help reduce my background fluorescence?
Yes, using a substrate based on Fluorescence Resonance Energy Transfer (FRET) is an excellent strategy for reducing background.[13] FRET substrates consist of a donor fluorophore and a quencher molecule linked by a peptide sequence that is specific for elastase.[14]
Mechanism:
-
Intact Substrate: In the uncleaved state, the donor and quencher are in close proximity. When the donor is excited, it transfers its energy non-radiatively to the quencher, resulting in little to no fluorescence emission.[15]
-
Cleavage by Elastase: When elastase cleaves the peptide linker, the donor and quencher are separated.
-
Signal Generation: With the quencher no longer in proximity, the excited donor emits light, generating a strong fluorescent signal against a very low background.[14][16]
This design ensures that a signal is only produced upon specific enzymatic activity, which dramatically improves the signal-to-noise ratio.[13]
Troubleshooting Guides
Guide 1: Systematic Identification of Background Fluorescence Source
This workflow helps you methodically pinpoint the source of high background fluorescence in your assay.
Caption: Workflow for identifying the source of background fluorescence.
Experimental Protocol: Component Analysis
-
Plate Selection: Use a black, opaque 96-well microplate to minimize background and crosstalk.[9]
-
Preparation:
-
Wells 1-3 (Buffer Blank): Add only your assay buffer.
-
Wells 4-6 (Substrate Blank): Add your fluorescent substrate diluted to the final assay concentration in assay buffer.
-
Wells 7-9 (Sample Blank): If using a biological sample (e.g., cell lysate), add the sample diluted in assay buffer without the substrate.
-
-
Incubation: Incubate the plate under the same conditions as your actual experiment (time and temperature).
-
Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
-
Interpretation:
-
High signal from the Buffer Blank points to contaminated water, buffer components, or the plate itself.
-
High signal from the Substrate Blank (after subtracting the buffer blank signal) indicates substrate autofluorescence or degradation.
-
High signal from the Sample Blank indicates autofluorescence from the biological material.
-
Guide 2: Optimizing Substrate Concentration
Using too much substrate is a common error that increases background fluorescence without proportionally increasing the specific signal, thus reducing the signal-to-noise ratio.
Experimental Protocol: Substrate Titration
-
Prepare Dilutions: Create a serial dilution of your fluorescent substrate in assay buffer. The range should typically span from 0.1 to 10 times the Michaelis constant (Km) value, if known.[17]
-
Assay Setup: In a 96-well black plate, set up two sets of wells for each substrate concentration:
-
Test Wells: Add the substrate dilution and your elastase enzyme.
-
Blank Wells: Add the substrate dilution but no enzyme.
-
-
Kinetic Measurement: Place the plate in a kinetic plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes).[17]
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time plot for the "Test Wells".
-
Determine the average background fluorescence from the "Blank Wells" at a time point within the linear range of the reaction.
-
Calculate the Signal-to-Background (S/B) ratio (or Signal-to-Noise) by dividing V₀ by the background fluorescence.
-
Plot the S/B ratio against the substrate concentration to identify the optimal concentration that yields the highest ratio.
-
Illustrative Data for Substrate Optimization
| Substrate Conc. (µM) | Initial Rate (RFU/min) | Background (RFU) | Signal-to-Background Ratio |
| 100 | 8500 | 2000 | 4.25 |
| 50 | 7200 | 1100 | 6.55 |
| 25 | 5500 | 600 | 9.17 |
| 12.5 | 3100 | 350 | 8.86 |
| 6.25 | 1600 | 200 | 8.00 |
This table presents example data to illustrate that the highest signal-to-background ratio is often achieved at a substrate concentration that does not produce the maximum reaction rate.
Guide 3: Addressing Autofluorescence in Cellular Assays
Autofluorescence is a major challenge in cell-based assays. This guide provides a logical workflow for mitigating its effects.
Caption: Decision tree for reducing autofluorescence in cell-based assays.
Experimental Protocol: Quenching Aldehyde-Induced Autofluorescence
This protocol is for use with cells or tissues fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde, which can cause autofluorescence by reacting with amines.[3]
-
Fixation and Washing: Following your standard fixation protocol, wash the samples thoroughly with PBS (3 x 5 minutes).
-
Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Caution: Sodium borohydride is a reducing agent and should be handled with care. It will generate gas when dissolved.
-
-
Incubation: Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.[7]
-
Final Washes: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.[7]
-
Proceed with Assay: Continue with your elastase activity assay protocol. This treatment reduces the fluorescent Schiff bases formed during fixation, thereby lowering background fluorescence.[2]
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. edinst.com [edinst.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. berthold.com [berthold.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Low background FRET-substrates for lipases and esterases suitable for high-throughput screening under basic (pH 11) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A FRET-based biosensor for the detection of neutrophil elastase - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of In Vivo Experiments with Cathepsin C-IN-6
Welcome to the technical support center for Cathepsin C-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in planning and executing reproducible in vivo experiments with this novel Cathepsin C inhibitor.
Important Note on this compound: this compound is a recently developed, E-64c-hydrazide-based irreversible inhibitor of Cathepsin C.[1][2][3] As of the latest literature review, detailed in vivo studies, including pharmacokinetic and pharmacodynamic data for this compound, have not yet been published. The information provided in this guide is based on the known characteristics of this compound from in vitro and cell-based assays, combined with best practices and established data from other potent and selective Cathepsin C inhibitors that have been evaluated in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells, particularly neutrophils.[4] These serine proteases include neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[4] By inhibiting Cathepsin C, this compound prevents the maturation and activation of these downstream proteases, thereby exerting anti-inflammatory effects.[1][2] This makes it a promising tool for studying and potentially treating inflammatory diseases characterized by high neutrophil activity, such as chronic obstructive pulmonary disease (COPD).[1][2]
Q2: What are the expected downstream effects of Cathepsin C inhibition in vivo?
A2: Based on studies with other Cathepsin C inhibitors, successful in vivo inhibition is expected to lead to a significant reduction in the activity of neutrophil serine proteases (NE, CG, PR3) in circulating neutrophils and in tissues with neutrophilic infiltration.[4] This can result in reduced tissue damage, decreased inflammation, and amelioration of disease phenotypes in relevant animal models.[4] It is important to note that the primary site of action for systemic Cathepsin C inhibitors to prevent the activation of these proteases is within the bone marrow during neutrophil maturation.[5]
Q3: How should I prepare this compound for in vivo administration?
A3: While a specific in vivo formulation for this compound is not published, a common starting point for novel compounds is to assess solubility in various pharmaceutically acceptable vehicles. This compound is reported to be soluble in DMSO at 10 mM.[6] For in vivo use, a typical approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with a vehicle such as saline, polyethylene glycol (PEG), or a cyclodextrin-based solution to minimize toxicity. It is crucial to perform small-scale formulation tests to ensure the compound remains in solution and does not precipitate upon dilution. The final concentration of DMSO in the administered solution should ideally be below 5-10% to avoid vehicle-induced toxicity.
Q4: What is a recommended starting dose for an in vivo efficacy study with this compound?
A4: Without specific in vivo data for this compound, determining an optimal starting dose requires careful consideration of its in vitro potency and data from similar inhibitors. The related inhibitor, Cathepsin C-IN-5, has shown efficacy in a mouse model of acute lung injury at oral doses of 2, 10, and 50 mg/kg.[7] Another inhibitor, BI-9740, demonstrated an ED50 of 0.05 mg/kg (oral, once daily for 11 days) for the elimination of active neutrophil elastase in mice.[8] A dose-finding study is highly recommended, starting with a lower dose (e.g., 1-5 mg/kg) and escalating to higher doses (e.g., 10-50 mg/kg) while monitoring for efficacy and any signs of toxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of efficacy (no reduction in downstream serine protease activity or disease markers) | 1. Inadequate Dose/Exposure: The administered dose may be too low to achieve sufficient target engagement in the bone marrow. 2. Poor Bioavailability/Stability: The compound may be poorly absorbed, rapidly metabolized, or unstable in vivo. 3. Suboptimal Formulation: The compound may be precipitating out of the vehicle upon administration. 4. Incorrect Dosing Regimen: The dosing frequency may be insufficient to maintain target inhibition. | 1. Dose Escalation: Perform a dose-response study to identify an effective dose. 2. Pharmacokinetic (PK) Analysis: If possible, measure plasma and bone marrow concentrations of this compound to assess exposure. 3. Formulation Optimization: Test alternative vehicles (e.g., PEG400, cyclodextrins) to improve solubility and stability. Visually inspect the formulation for any precipitation before and after dilution. 4. Adjust Dosing Frequency: Consider twice-daily dosing based on the expected half-life of the compound. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, skin lesions) | 1. Off-Target Effects: The inhibitor may be interacting with other proteins, leading to toxicity. 2. Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. 3. Exaggerated Pharmacological Effect: Complete and sustained inhibition of Cathepsin C can lead to effects mimicking Papillon-Lefèvre syndrome, a genetic disorder caused by Cathepsin C deficiency, which can include skin lesions. | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity. Reduce the concentration of potentially toxic components like DMSO. 3. Monitor for Skin Changes: Carefully observe animals for any signs of palmoplantar keratoderma, a hallmark of Papillon-Lefèvre syndrome. 4. Selectivity Profiling: If toxicity persists at effective doses, consider in vitro screening against a panel of related proteases to assess selectivity. |
| High Variability in Experimental Results | 1. Inconsistent Formulation: The compound may not be uniformly dissolved or suspended in the vehicle. 2. Variable Drug Administration: Inconsistent gavage technique or injection volume can lead to variable dosing. 3. Biological Variability: Differences in animal age, weight, or health status can impact drug metabolism and response. 4. Assay Variability: Inconsistent sample collection or processing for downstream analysis (e.g., neutrophil isolation, enzyme activity assays). | 1. Standardize Formulation Preparation: Use a consistent protocol for preparing the dosing solution, including sonication or gentle warming if necessary to ensure complete dissolution. Prepare fresh solutions regularly. 2. Standardize Administration: Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection) and use calibrated equipment. 3. Animal Randomization: Randomize animals into treatment groups based on weight and ensure consistent housing and husbandry conditions. 4. Standardize Downstream Assays: Follow a strict, validated protocol for all sample collection, processing, and analytical procedures. |
Quantitative Data from In Vivo Studies of Other Cathepsin C Inhibitors
The following tables summarize key in vivo data from studies on other selective Cathepsin C inhibitors. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Cathepsin C Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dose | Administration Route | Key Findings | Reference |
| BI-9740 | Mouse | 0.05 mg/kg (ED50) | Oral (once daily for 11 days) | Elimination of active neutrophil elastase in peripheral neutrophils. | [8] |
| BI-9740 | Rat (Heart Transplant Model) | 20 mg/kg | Oral (once daily for 12 days) | Significantly reduced neutrophil elastase and cathepsin G activity in bone marrow; improved graft function. | [4] |
| MOD06051 | Rat | 0.3 mg/kg (ED50) | Oral (twice daily for 2 weeks) | Inhibition of neutrophil elastase activity in bone marrow-derived polymorphonuclear neutrophils. | [3] |
| Cathepsin C-IN-5 | Mouse (Acute Lung Injury Model) | 2, 10, 50 mg/kg | Oral | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6) and increase in anti-inflammatory cytokine (IL-10). | [7] |
| BI 1291583 | Mouse (LPS Challenge) | 0.00005 - 5 mg/kg | Oral (once daily for 11 days) | Dose-dependent inhibition of active neutrophil elastase and proteinase 3 production in BALF neutrophils. | [9] |
Table 2: Pharmacokinetic Parameters of Selected Cathepsin C Inhibitors in Rodents
| Inhibitor | Species | Dose and Route | Bioavailability (F%) | Key PK Observations | Reference |
| BI-9740 | Mouse | 2.1 mg/kg (p.o.) | 100% | Good in vivo PK properties. | [8] |
| BI-9740 | Rat | 2.1 mg/kg (p.o.) | 72% | Good in vivo PK properties. | [8] |
| Cathepsin C-IN-5 | Mouse | 10 mg/kg (p.o.) | 42.07% | Good oral bioavailability. | [7] |
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment of a Novel Cathepsin C Inhibitor
This protocol provides a general framework. Specific parameters such as animal model, dosing, and endpoints should be optimized for your research question.
1. Animal Model Selection:
-
Choose a model relevant to the therapeutic area of interest (e.g., LPS-induced acute lung injury, collagen-induced arthritis, etc.).
-
Use age- and weight-matched animals (e.g., C57BL/6 mice, 8-10 weeks old).
2. Formulation and Dosing:
-
Formulation: Prepare a fresh dosing solution of this compound daily. A starting point could be to dissolve the compound in DMSO to create a stock solution, which is then diluted in a vehicle like 0.5% carboxymethylcellulose (CMC) or 20% Captisol®. Ensure the final DMSO concentration is as low as possible.
-
Dosing: Based on data from similar compounds, a starting oral dose could be in the range of 1-10 mg/kg, administered once or twice daily. Include a vehicle control group.
3. Study Design:
-
Acclimatize animals for at least one week before the study.
-
Randomize animals into treatment groups.
-
Administer this compound or vehicle for a predefined period (e.g., 7-14 days) to ensure adequate inhibition of Cathepsin C in the bone marrow and subsequent reduction of active serine proteases in mature neutrophils.
-
Induce the disease model at an appropriate time point during the treatment period.
4. Efficacy Readouts:
-
Primary Endpoint (Target Engagement):
-
At the study endpoint, collect whole blood for neutrophil isolation and bone marrow for analysis of serine protease activity.
-
Measure neutrophil elastase (NE) and/or proteinase 3 (PR3) activity using specific fluorogenic substrates. A significant reduction in activity in the treated group compared to the vehicle group indicates successful target engagement.
-
-
Secondary Endpoints (Disease-Specific):
-
Inflammatory Markers: Measure relevant cytokines (e.g., IL-6, TNF-α) in plasma or tissue homogenates using ELISA or multiplex assays.
-
Histopathology: Collect relevant tissues (e.g., lungs, joints), fix in formalin, and perform histological staining (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.
-
Clinical Scores: Monitor disease progression using established clinical scoring systems (e.g., arthritis score, lung injury score).
-
5. Safety and Tolerability:
-
Monitor animal body weight and general health daily.
-
At necropsy, perform a gross examination of major organs.
Visualizations
Signaling Pathway
Caption: this compound inhibits the activation of pro-serine proteases.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
Dealing with batch-to-batch variation of Cathepsin C-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cathepsin C-IN-1 in their experiments. The information is designed to help address potential issues, including batch-to-batch variation, and to provide clear protocols for experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is Cathepsin C and why is it a therapeutic target?
Cathepsin C (CTSC), also known as dipeptidyl peptidase I (DPP-I), is a lysosomal cysteine protease.[1][2] It plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4][5] By activating these proteases, Cathepsin C is involved in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[4][6] Consequently, inhibiting Cathepsin C is a promising therapeutic strategy for these conditions.[5][7]
Q2: How does Cathepsin C-IN-1 work?
Q3: What could cause batch-to-batch variation in the activity of Cathepsin C-IN-1?
Batch-to-batch variation in a chemical inhibitor like Cathepsin C-IN-1 can stem from several factors:
-
Purity and Identity: Differences in the purity of the compound between batches can significantly impact its effective concentration and activity.
-
Solubility: Inconsistent solubility of the compound in the chosen solvent can lead to variations in the actual concentration of the inhibitor in the assay.
-
Stability: Degradation of the compound during storage or handling can result in reduced potency.
-
Counter-ion or Salt Form: Variations in the salt form of the compound can affect its molecular weight and solubility.
It is crucial to obtain a certificate of analysis (CoA) for each batch to verify its purity, identity, and other relevant specifications.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value
If you observe a higher than expected IC50 value for Cathepsin C-IN-1 in your assay, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inaccurate Inhibitor Concentration | - Verify the molecular weight of the specific batch of Cathepsin C-IN-1 from the CoA. - Ensure the inhibitor is fully dissolved in the appropriate solvent before further dilution. - Prepare fresh dilutions of the inhibitor for each experiment. |
| Sub-optimal Assay Conditions | - Cathepsin C activity is optimal at a slightly acidic pH and requires chloride ions.[1] Ensure your assay buffer is at the correct pH and contains an adequate concentration of NaCl. - Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range. |
| Inactive Enzyme | - Use a fresh aliquot of Cathepsin C for each experiment. - Verify the activity of the enzyme using a known, well-characterized inhibitor as a positive control. |
| Inhibitor Degradation | - Store the inhibitor according to the manufacturer's instructions, protected from light and moisture. - Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt. |
Issue 2: Poor Reproducibility Between Experiments
For poor reproducibility of results with Cathepsin C-IN-1, refer to the following guide:
| Potential Cause | Recommended Action |
| Inconsistent Cell Health | - Ensure cells are healthy and in the logarithmic growth phase. - Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity of the inhibitor. |
| Variability in Reagent Preparation | - Prepare all reagents, including buffers and media, consistently for each experiment. - Use the same source and lot of reagents whenever possible. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Edge Effects in Plate-Based Assays | - Avoid using the outer wells of the microplate, as these are more prone to evaporation. - Fill the outer wells with sterile water or PBS to maintain humidity. |
Experimental Protocols
Cathepsin C Cellular Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of Cathepsin C-IN-1 in a cell-based assay.
Materials:
-
Cells expressing Cathepsin C (e.g., THP-1 or U937 cells)[1]
-
Cell culture medium
-
Cathepsin C-IN-1
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)
-
Lysis buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Prepare serial dilutions of Cathepsin C-IN-1 in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Enzyme Activity Measurement: Add the fluorogenic Cathepsin C substrate to each well.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Cathepsin C Signaling Pathway
Caption: Activation of neutrophil serine proteases by Cathepsin C and its inhibition.
Troubleshooting Workflow for High IC50 Values
Caption: A logical workflow for troubleshooting unexpectedly high IC50 values.
Quantitative Data Summary
The following table summarizes the IC50 values for various Cathepsin C inhibitors reported in the literature. This can serve as a reference for expected potency.
| Inhibitor | IC50 (nM) | Assay System |
| BI 1291583 | 0.9 | In vitro enzymatic assay |
| BI 1291583 | 0.7 | Neutrophil progenitor cell line |
| MOD06051 | 18 | In vitro-differentiated neutrophils |
| Compound 22 | 2-3 | THP1 and U937 cell-based assays[1] |
| Unnamed Compound | 57.4 ± 0.7 | In vitro |
Note: This data is compiled from various sources for comparative purposes.[6][7] Experimental conditions can significantly influence IC50 values.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Cathepsin C - Wikipedia [en.wikipedia.org]
- 3. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for handling and storing E-64c-hydrazide compounds
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with E-64c-hydrazide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is E-64c-hydrazide?
E-64c-hydrazide is a chemical compound derived from E-64c, which is an analog of the natural product E-64.[1][2] It serves as a potent, irreversible inhibitor of certain cysteine proteases, particularly cathepsin C (also known as dipeptidyl peptidase I or DPPI).[1][3] The hydrazide moiety of the molecule plays a crucial role in its binding to the active site of target enzymes.[1]
Q2: What is the mechanism of action for E-64c-hydrazide?
E-64c-hydrazide acts as an irreversible inhibitor. Its trans-epoxysuccinyl group is the "warhead" that forms a covalent thioether bond with the catalytic cysteine residue in the active site of the target protease.[3] This covalent modification permanently inactivates the enzyme. The rest of the molecule provides specificity by interacting with the enzyme's substrate-binding pockets.[1][3]
Q3: What are the primary research applications of E-64c-hydrazide?
E-64c-hydrazide and its derivatives are primarily used as lead structures for developing selective inhibitors against papain-like cysteine proteases, especially cathepsin C.[1][3][4] These inhibitors are valuable tools for studying the roles of these enzymes in various physiological and pathological processes, including inflammatory disorders like Chronic Obstructive Pulmonary Disease (COPD), by preventing the activation of neutrophil serine proteases.[3][4] It is also used in activity-based protein profiling (ABPP) to identify and study enzyme function.[5][6][7][8]
Q4: What are the key safety precautions for handling hydrazine-containing compounds?
Hydrazine and its derivatives are classified as hazardous substances.[9][10][11] They can be toxic if swallowed, inhaled, or in contact with skin, may cause severe skin burns and eye damage, and are suspected of causing cancer.[9]
-
Handling: Always work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols.
-
Storage: Keep containers tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[9]
-
Disposal: Dispose of waste according to institutional, local, and national regulations for hazardous materials.[11][12]
Data and Protocols
Storage and Solubility
Proper storage and handling are critical for maintaining the stability and efficacy of E-64c-hydrazide.
| Parameter | Recommendation | Source(s) |
| Form | Typically supplied as a solid or powder. | N/A |
| Long-Term Storage (Solid) | Store at -20°C. Protect from moisture. | [13][14][15] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. | [13][15] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at concentrations >10 mM. May also be soluble in aqueous solutions, though heating or pH adjustment might be necessary. | [13][14] |
Inhibitory Activity
The potency of E-64c-hydrazide and its derivatives is typically measured by the apparent second-order rate constant (k₂/Kᵢ).
| Compound | Target Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | Source(s) |
| E-64c-hydrazide | Cathepsin C | 140 ± 5 | [1] |
| n-butyl derivative | Cathepsin C | 56,000 ± 1700 | [1] |
| E-64c | Cathepsin B | 2.98 x 10⁵ | [13] |
| E-64c | Cathepsin L | 2.06 x 10⁵ | [13] |
Experimental Protocols
General Protocol for In Vitro Cysteine Protease Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory potential of E-64c-hydrazide against a target cysteine protease like papain or a cathepsin.
Materials:
-
Target Cysteine Protease (e.g., Papain, Cathepsin C)
-
E-64c-hydrazide stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., Sodium acetate or phosphate buffer, pH adjusted, containing a reducing agent like DTT or L-cysteine)
-
Fluorogenic or Chromogenic Substrate specific to the protease
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader
Methodology:
-
Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer containing the reducing agent for a specified time (e.g., 10-15 minutes at 37°C) to ensure the active site cysteine is in its reduced, active state.
-
Inhibitor Incubation: Add varying concentrations of E-64c-hydrazide (and a vehicle control, e.g., DMSO) to the activated enzyme solution in the microplate wells.
-
Incubation Period: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in fluorescence or absorbance over time.
-
Data Analysis: Determine the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value or use kinetic models to determine the second-order rate constant (k₂/Kᵢ).
Troubleshooting Guides
Problem 1: No or Low Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Prepare a fresh stock solution from solid compound. Ensure proper long-term storage at -20°C. Avoid multiple freeze-thaw cycles. |
| Inactive Enzyme | Ensure the assay buffer contains a sufficient concentration of a reducing agent (e.g., DTT) to keep the active site cysteine reduced. Confirm enzyme activity with a positive control. |
| Incorrect Assay pH | Verify the pH of the assay buffer. The stability and activity of both the enzyme and inhibitor can be pH-dependent.[14] |
| Insufficient Incubation Time | As a covalent inhibitor, E-64c-hydrazide requires time to react. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
Problem 2: High Background Signal or Apparent Inhibition in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity (typically <1%). |
| Substrate Instability | Check for substrate auto-hydrolysis by incubating the substrate in the assay buffer without the enzyme. |
| Compound Interference | The inhibitor itself might be fluorescent or absorb at the measurement wavelength. Run a control plate with the inhibitor and substrate but no enzyme to check for interference. |
Problem 3: Poor Solubility of the Compound
| Potential Cause | Troubleshooting Step |
| Precipitation in Aqueous Buffer | Prepare a high-concentration stock in 100% DMSO.[13] When diluting into the aqueous assay buffer, ensure rapid mixing. If precipitation persists, consider warming the solution slightly or using a minimal amount of co-solvent if compatible with the enzyme. |
| Incorrect Solvent | Confirm the best solvent for your specific E-64c-hydrazide derivative. While DMSO is common, other organic solvents may be suitable. |
Visualizations
Caption: A troubleshooting guide for experiments showing low inhibitor activity.
Caption: Covalent inhibition mechanism of a cysteine protease by E-64c-hydrazide.
Caption: A typical experimental workflow for an in vitro inhibition assay.
References
- 1. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. msdsdigital.com [msdsdigital.com]
- 13. apexbt.com [apexbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of Cathepsin C Inhibitors: Benchmarking MOD06051
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel Cathepsin C (Cat C) inhibitor, MOD06051, against other prominent Cat C inhibitors. The information is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic development.
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (Cat G).[1] Dysregulation of NSP activity is implicated in a variety of inflammatory diseases, making Cat C a compelling therapeutic target.[2] This guide focuses on the comparative efficacy of MOD06051, a highly potent and selective Cat C inhibitor.
Quantitative Comparison of Cathepsin C Inhibitors
The following tables summarize the key efficacy and selectivity data for MOD06051 and other notable Cat C inhibitors.
Table 1: Biochemical Potency Against Cathepsin C
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| MOD06051 | Recombinant Human Cat C | 1.5 | Enzymatic assay with fluorescent substrate.[1] |
| BI-9740 | Recombinant Human Cat C | 1.8 | In vitro enzymatic assay.[3] |
| BI 1291583 | Recombinant Human Cat C | 0.9 | In vitro enzymatic assay.[4][5] |
| Brensocatib | --- | --- | Data not available in the searched results. |
| IcatCXPZ-01 | Recombinant Human Cat C | 15 ± 1 | ---[6] |
| GSK2793660 | Recombinant Human Cat C | <0.43 - 1 | ---[7] |
Table 2: Cellular Activity - Inhibition of Downstream Neutrophil Serine Proteases
| Inhibitor | Cell Line / Primary Cells | Downstream Target | IC50 (nM) |
| MOD06051 | In vitro-differentiated human neutrophils | Neutrophil Elastase (NE) activity | 18 [1][8] |
| MOD06051 | In vitro-differentiated human neutrophils | Proteinase 3 (PR3) activity | 29 [1] |
| BI-9740 | Human U937 cell line | NE production | 5.4[3] |
| BI 1291583 | Human U937 cells | NE production | 0.7[5][9] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity vs. Other Cathepsins (B, F, H, K, L, S) |
| MOD06051 | Highly specific; no inhibition of other cathepsins observed at 10 µM.[1] |
| BI-9740 | > 1,500-fold selectivity.[3] |
| BI 1291583 | > 6,000-fold selectivity.[4][5] |
| IcatCXPZ-01 | Excellent selectivity.[6] |
| GSK2793660 | Selective.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cathepsin C signaling pathway and a general experimental workflow for evaluating Cat C inhibitors.
Experimental Protocols
Cathepsin C Enzymatic Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified recombinant Cathepsin C.
-
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Phe-p-nitroanilide, which upon cleavage by Cat C, releases a fluorescent product.[10] The increase in fluorescence is proportional to Cat C activity.
-
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic Cathepsin C substrate (e.g., Gly-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Test inhibitor (e.g., MOD06051) at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, recombinant Cathepsin C, and the test inhibitor (or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically or at a fixed endpoint using a plate reader (e.g., excitation/emission wavelengths of 320/420 nm for p-nitroanilide).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Neutrophil Elastase (NE) and Proteinase 3 (PR3) Cellular Activity Assays
These assays measure the inhibitory effect of a compound on the activity of downstream NSPs in a cellular context.
-
Principle: Human hematopoietic stem cells (CD34+) are differentiated into neutrophils in the presence of the test inhibitor. The activity of NE and PR3 in the cell lysates is then measured using specific fluorogenic substrates.
-
Materials:
-
Human CD34+ bone marrow stem/progenitor cells
-
Neutrophil differentiation medium
-
Test inhibitor (e.g., MOD06051)
-
Cell lysis buffer
-
Fluorogenic substrates for NE (e.g., MeOSuc-AAPV-AMC) and PR3 (e.g., Ac-RPKP-pNA)
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Culture human CD34+ cells in differentiation medium in the presence of various concentrations of the test inhibitor for a period sufficient for neutrophil differentiation (e.g., 14 days).
-
Harvest the differentiated neutrophils and prepare cell lysates.
-
In a 96-well plate, add cell lysate and the specific fluorogenic substrate for either NE or PR3.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation/emission wavelengths.
-
Calculate the percentage of NSP activity inhibition at each inhibitor concentration.
-
Determine the IC50 values for the inhibition of cellular NE and PR3 activity.[1]
-
Conclusion
The available data indicates that MOD06051 is a highly potent and selective inhibitor of Cathepsin C. Its low nanomolar IC50 against recombinant Cat C and its effective inhibition of downstream neutrophil serine proteases in cellular assays position it as a promising candidate for further investigation. The high selectivity of MOD06051 is a critical attribute, as off-target inhibition of other cathepsins can lead to undesirable side effects. The comprehensive evaluation of its efficacy in preclinical models of inflammatory diseases will be crucial in determining its therapeutic potential. This guide provides a foundational comparison to aid researchers in the continued development and assessment of novel Cathepsin C inhibitors.
References
- 1. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of a novel non-peptidyl non-covalent Cathepsin C inhibitor, referred to herein as Compound 54 (analogous to Cathepsin C-IN-6), with other Cathepsin C inhibitors and established anti-inflammatory agents. The data presented is compiled from various preclinical studies, with a focus on animal models of inflammatory diseases, particularly those affecting the respiratory system.
Introduction to Cathepsin C Inhibition
Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1] These NSPs are key mediators of the inflammatory cascade and tissue damage in various chronic inflammatory diseases.[1] By inhibiting Cathepsin C, the maturation of these potent proteases is prevented, offering a targeted approach to mitigating inflammation. This guide evaluates the in vivo efficacy of Compound 54, a novel non-peptidyl non-covalent inhibitor of Cathepsin C, and compares its performance with other CTSC inhibitors and standard-of-care anti-inflammatory drugs.
Comparative Efficacy of Anti-inflammatory Agents in Animal Models
The following tables summarize the in vivo efficacy of Compound 54 and other relevant anti-inflammatory compounds in rodent models of lung inflammation. These models, primarily induced by lipopolysaccharide (LPS) or elastase, mimic key pathological features of chronic obstructive pulmonary disease (COPD) and other inflammatory lung conditions.
Table 1: In Vivo Efficacy of Cathepsin C Inhibitors in Rodent Models of Lung Inflammation
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Compound 54 | Rat COPD Model (LPS and cigarette smoke-induced) | 50 mg/kg | Oral | Significantly reduced total cells, neutrophils, and macrophages in BAL fluid; Decreased levels of TNF-α, IL-6, and IL-1β in BAL fluid. | [1] |
| Brensocatib (INS1007) | Rat Collagen-Induced Arthritis | 3 and 30 mg/kg/day | Oral | Significantly reduced bone marrow NSP levels and improved disease score.[1][2] | [1][2] |
| GSK2793660 | Human (Phase I) | 12 mg/day | Oral | Achieved ≥90% inhibition of whole blood CTSC activity; modest reductions in NE, CatG, and PR3 activity.[3][4] | [3][4] |
| IcatC XPZ-01 | Not available in a directly comparable rat lung model | - | - | - | - |
Table 2: In Vivo Efficacy of Other Anti-inflammatory Agents in Rodent Models of Lung Inflammation
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Dexamethasone | Rat LPS-Induced Acute Lung Injury | 1 mg/kg | Peroral | Significantly decreased pulmonary inflammation and edema by ≥ 65%; Reduced BALF levels of IL-6, IL-1β, and TNF-α by ≥75%.[2][5][6] | [2][5][6] |
| Roflumilast | Mouse Cigarette Smoke-Induced Emphysema | 5 mg/kg | Oral | Prevented the increase in lung macrophage density and fully prevented emphysema development.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Rat Model of COPD Induced by Lipopolysaccharide (LPS) and Cigarette Smoke (for Compound 54 Evaluation)
-
Animals: Male Wistar rats.
-
Induction of COPD: Rats were exposed to cigarette smoke (CS) from 10 cigarettes for 30 minutes, twice daily, for 23 days. On days 1, 8, and 15, rats received an intratracheal instillation of LPS (0.5 mg/kg) one hour before CS exposure.
-
Dosing: Compound 54 was administered orally at a dose of 50 mg/kg once daily for the 23-day duration of the experiment. The control group received the vehicle.
-
Endpoint Analysis: 24 hours after the last CS exposure, bronchoalveolar lavage fluid (BALF) was collected. Total and differential cell counts (neutrophils, macrophages) were performed. Levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF were measured using ELISA.
Rat Model of LPS-Induced Acute Lung Injury (for Dexamethasone Evaluation)
-
Animals: Male Wistar rats.[5]
-
Induction of Lung Injury: A single intratracheal instillation of LPS (10 µ g/rat ) was administered.[5]
-
Dosing: Dexamethasone was administered perorally at a dose of 1 mg/kg one hour prior to the LPS challenge.[5]
-
Endpoint Analysis: Four hours after the LPS challenge, BALF was collected.[5] Total leukocytes and neutrophils were counted.[5] Protein content in the BALF was measured as an indicator of pulmonary edema.[5] Levels of inflammatory cytokines (IL-6, IL-1β, TNF-α) in the BALF were quantified by ELISA.[5]
Mouse Model of Cigarette Smoke-Induced Emphysema (for Roflumilast Evaluation)
-
Animals: Male C57BL/6 mice.[7]
-
Induction of Emphysema: Mice were exposed to the smoke of three cigarettes per day for 7 months.[7]
-
Dosing: Roflumilast was administered orally at a dose of 5 mg/kg daily throughout the 7-month exposure period.[7]
-
Endpoint Analysis: At the end of the study, lung tissues were collected for histopathological analysis to assess emphysema development (mean linear intercept). Lung macrophage density was also quantified.[7]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological pathways and experimental designs, the following diagrams are provided.
Caption: Cathepsin C signaling pathway and points of inhibition.
References
- 1. Low-dose dexamethasone alleviates lipopolysaccharide-induced acute lung injury in rats and upregulates pulmonary glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additional Positive Data from Pivotal ASPEN Study of Brensocatib in Patients with Bronchiectasis to be Presented at the 7th World Bronchiectasis Conference [prnewswire.com]
- 4. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor Brensocatib in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cathepsin C Inhibitor: Focus on Selectivity
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of a selective Cathepsin C inhibitor.
Disclaimer: Data for a compound specifically named "Cathepsin C-IN-6" was not publicly available. This guide utilizes publicly accessible data for a well-characterized, potent, and highly selective Cathepsin C inhibitor, BI 1291583 , to illustrate a comparative analysis of cathepsin inhibitor selectivity.
Introduction
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several serine proteases within immune cells. This function positions Cathepsin C as a key mediator in various inflammatory processes, making it an attractive therapeutic target for a range of diseases. The development of selective inhibitors for Cathepsin C is a significant focus in drug discovery. However, due to the structural similarities among the cathepsin family of proteases, achieving high selectivity is a critical challenge. Cross-reactivity with other cathepsins can lead to off-target effects and potential toxicity. This guide provides a comparative analysis of the selectivity profile of the Cathepsin C inhibitor, BI 1291583, against other related human cathepsins.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a Cathepsin C inhibitor is paramount for its therapeutic potential. The following table summarizes the in vitro inhibitory activity of BI 1291583 against human Cathepsin C and a panel of other human cysteine cathepsins. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.
| Enzyme | BI 1291583 IC50 (nM) | Selectivity Fold vs. Cathepsin C |
| Cathepsin C | 0.9 | - |
| Cathepsin K | 6695 | > 7400 |
| Cathepsin L | > 100,000 | > 111,000 |
| Cathepsin S | > 100,000 | > 111,000 |
| Cathepsin B | > 100,000 | > 111,000 |
| Cathepsin F | > 100,000 | > 111,000 |
| Cathepsin H | > 100,000 | > 111,000 |
Data sourced from preclinical pharmacological assessment of BI 1291583.[1][2]
As the data indicates, BI 1291583 is a highly potent inhibitor of human Cathepsin C with an IC50 of 0.9 nM.[1][2][3] Importantly, it demonstrates exceptional selectivity, with IC50 values against other tested cathepsins being over 6000-fold higher than that for Cathepsin C.[1][3] This high degree of selectivity suggests a low probability of off-target inhibition of other cathepsins at therapeutic concentrations.
Mandatory Visualization
Signaling Pathway of Cathepsin C in Neutrophil Maturation
Caption: Cathepsin C-mediated activation of neutrophil serine proteases.
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for assessing cathepsin inhibitor IC50 values.
Experimental Protocols
Protocol for Determination of Cathepsin Inhibitor IC50 Values using a Fluorometric Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against various cathepsins using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant Human Cathepsins: Cathepsin C, B, F, H, K, L, and S.
-
Assay Buffer: Specific to the cathepsin being assayed (e.g., for Cathepsin C: 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0).
-
Fluorogenic Substrate: A specific peptide substrate for each cathepsin, conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Test Inhibitor: BI 1291583, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer for the specific cathepsin being tested.
-
Reconstitute the recombinant cathepsin enzymes in the assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for the respective enzyme.
-
Prepare a stock solution of BI 1291583 in 100% DMSO. Perform serial dilutions of the inhibitor in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol (per well of a 96-well plate):
-
Blank wells: Add assay buffer and the fluorogenic substrate solution.
-
Positive control wells (no inhibitor): Add the recombinant cathepsin solution and the assay buffer.
-
Test inhibitor wells: Add the recombinant cathepsin solution and the serially diluted BI 1291583 solutions.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Measurements can be taken in a kinetic mode over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
3. Data Analysis:
-
Subtract the fluorescence signal of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The data and methodologies presented in this guide underscore the importance of rigorous selectivity profiling for the development of targeted cathepsin inhibitors. The example of BI 1291583 demonstrates that highly potent and selective inhibition of Cathepsin C is achievable. Such a favorable cross-reactivity profile is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and enhancing the safety profile. The provided experimental framework can be adapted by researchers to evaluate the selectivity of other novel Cathepsin C inhibitors, thereby facilitating the advancement of new therapies for inflammatory diseases.
References
- 1. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cathepsin C Inhibitors: Cathepsin C-IN-6 and IcatCXPZ-01
For Researchers, Scientists, and Drug Development Professionals
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases. This lysosomal cysteine protease plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3] Dysregulation of NSP activity is implicated in the pathology of numerous disorders, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and certain autoimmune conditions.[4][5] Consequently, the development of potent and selective Cathepsin C inhibitors is an area of intense research. This guide provides a detailed head-to-head comparison of two such inhibitors: Cathepsin C-IN-6 and IcatCXPZ-01, summarizing their biochemical properties, mechanisms of action, and available preclinical data.
At a Glance: Key Properties of this compound and IcatCXPZ-01
| Feature | This compound | IcatCXPZ-01 |
| Inhibitor Class | E-64c-hydrazide based | Nitrile-based |
| Mechanism of Action | Covalent | Reversible |
| Potency (IC50) | Not explicitly stated in provided results. | 15 ± 1 nM |
| Selectivity | Selective for Cathepsin C | Excellent selectivity for Cathepsin C |
| Cell Permeability | Implied by activity in cellular contexts. | Cell-permeable |
| Chemical Formula | C24H35N5O4.xC2HF3O2 | Not explicitly stated, but full chemical name is available. |
| Therapeutic Potential | Inflammatory diseases with high neutrophil load (e.g., COPD)[4][5] | Acute lung inflammation, rheumatoid arthritis, lung transplantation complications.[6][7] |
In-Depth Analysis
This compound: An E-64c-Hydrazide Derived Inhibitor
IcatCXPZ-01: A Potent and Reversible Nitrile-Based Inhibitor
IcatCXPZ-01, chemically identified as (S)-2-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, is a highly potent, reversible, and cell-permeable inhibitor of Cathepsin C.[7] It exhibits an impressive IC50 value of 15 ± 1 nM and is noted for its excellent selectivity.[7] The nitrile "warhead" is a key feature of its reversible inhibitory mechanism.
Extensive preclinical evaluation of IcatCXPZ-01 has been conducted in various animal models, demonstrating its in vivo efficacy. In a non-human primate model of acute lung inflammation, subcutaneous administration of IcatCXPZ-01 resulted in the near-complete elimination of elastase-related proteases in white blood cells.[6][8] Furthermore, studies in murine models of rheumatoid arthritis have shown its ability to produce sustained anti-arthritic activity.[6][7] IcatCXPZ-01 has also been investigated for its potential to mitigate ischemia-reperfusion injury following lung transplantation, with promising results in preclinical models.[6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the Cathepsin C signaling pathway and a general experimental workflow for evaluating Cathepsin C inhibitors.
Caption: The signaling pathway of Cathepsin C activation and its role in activating neutrophil serine proteases.
Caption: A generalized experimental workflow for the preclinical evaluation of Cathepsin C inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary to the conducting researchers. However, based on the descriptions, the following methodologies are representative of the key experiments performed.
Enzyme Inhibition Assay (for IC50 Determination of IcatCXPZ-01):
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin C is used. A fluorogenic dipeptide substrate, such as (H-Gly-Arg)2-Rhodamine110, is prepared in an appropriate assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Inhibitor Preparation: IcatCXPZ-01 is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure: The inhibitor dilutions are pre-incubated with Cathepsin C in the assay buffer for a specified period (e.g., 15-30 minutes) at 37°C in a 96-well plate format.
-
Reaction Initiation and Measurement: The fluorogenic substrate is added to initiate the enzymatic reaction. The increase in fluorescence intensity over time, corresponding to substrate cleavage, is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Assessment of Neutrophil Elastase Activity Inhibition (as performed for IcatCXPZ-01 in non-human primates):
-
Animal Model and Dosing: A relevant animal model, such as the Macaca fascicularis, is used.[6] Animals are administered IcatCXPZ-01 subcutaneously at a specified dose and frequency (e.g., 4.5 mg/kg, twice daily for 12 days).[6][8]
-
Sample Collection: Blood samples are collected at various time points before and during the treatment period.
-
White Blood Cell Isolation: White blood cells (WBCs) are isolated from the collected blood samples using standard methods, such as density gradient centrifugation.
-
Cell Lysis and Protein Quantification: The isolated WBCs are lysed, and the total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Immunoblotting for Elastase: Equal amounts of protein from the WBC lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for neutrophil elastase, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). The protein bands are visualized using an appropriate detection reagent. The intensity of the bands corresponding to elastase is quantified to assess the reduction in its levels following inhibitor treatment.[6]
Conclusion
Both this compound and IcatCXPZ-01 represent promising classes of Cathepsin C inhibitors with therapeutic potential in inflammatory diseases. IcatCXPZ-01 is a well-characterized, potent, and reversible inhibitor with a substantial body of preclinical data supporting its in vivo efficacy in multiple disease models. This compound, an E-64c-hydrazide derivative, also shows promise, particularly for neutrophil-driven conditions, though more detailed public data on its potency and selectivity would be beneficial for a more direct comparison. The choice between these or similar inhibitors for further development will likely depend on the specific disease indication, desired pharmacokinetic profile, and long-term safety considerations. The experimental approaches outlined provide a framework for the continued evaluation and comparison of novel Cathepsin C inhibitors.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Cathepsin C-IN-6: A Comparative Guide to Serine Protease Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease therapeutics, the strategic inhibition of serine proteases is a cornerstone of drug discovery. This guide provides a comprehensive benchmark of Cathepsin C-IN-6, an E-64c-hydrazide-based inhibitor, against established serine protease inhibitors. As Cathepsin C is a cysteine protease responsible for the activation of multiple downstream serine proteases, this comparison will explore the indirect versus direct inhibition strategies for mitigating the activity of key inflammatory enzymes such as neutrophil elastase, proteinase 3, and cathepsin G.
Executive Summary
This compound is an irreversible inhibitor targeting Cathepsin C, a lysosomal cysteine protease.[1][2] Unlike direct-acting serine protease inhibitors, this compound prevents the activation of a cascade of pro-inflammatory serine proteases, offering a potential upstream point of intervention in inflammatory processes.[3][4] This guide presents a comparative analysis of the inhibitory potency of Cathepsin C inhibitors and direct serine protease inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in the objective assessment of these distinct therapeutic approaches.
Data Presentation: Inhibitor Potency Comparison
The following tables summarize the inhibitory activities (IC50 and Ki values) of various Cathepsin C inhibitors and a selection of known serine protease inhibitors against their respective targets. This quantitative data allows for a direct comparison of potency.
Table 1: Cathepsin C Inhibitors - In Vitro Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) | k2/Ki (M⁻¹s⁻¹) | Notes |
| This compound (related) | Cathepsin C | - | - | 56,000 ± 1700 | Data for a potent n-butyl derivative of the parent E-64c-hydrazide.[2] |
| E-64c-hydrazide | Cathepsin C | - | - | 140 ± 5 | Parent compound of this compound.[2] |
| MOD06051 | Cathepsin C | 1.5 | - | - | Highly specific inhibitor.[5] |
| Brensocatib (INS1007) | Cathepsin C | 4.0 | 2.5 | - | Reversible inhibitor in clinical trials.[6][7] |
| BI 1291583 | Cathepsin C | 0.9 | 0.43 | - | Covalent, reversible inhibitor.[8] |
| Cathepsin C-IN-5 | Cathepsin C | 59.9 | - | - | Orally active with anti-inflammatory properties.[9] |
Table 2: Serine Protease Inhibitors - In Vitro Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Sivelestat | Neutrophil Elastase | 44 | 200 |
| BI 1291583 (downstream effect) | Neutrophil Elastase | 0.7 (in cells) | - |
| MOD06051 (downstream effect) | Neutrophil Elastase | 18 (in cells) | - |
| Elafin | Proteinase 3 | 9.5 | - |
| MOD06051 (downstream effect) | Proteinase 3 | 29 (in cells) | - |
| Cathepsin G Inhibitor I | Cathepsin G | 53 | 63 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
The diagram below illustrates the central role of Cathepsin C in activating key serine proteases involved in inflammation.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for assessing the inhibitory potential of compounds against Cathepsin C and downstream serine proteases.
Experimental Protocols
In Vitro Cathepsin C Inhibition Assay (Fluorogenic)
This protocol details a method for determining the in vitro inhibitory activity of compounds against recombinant Cathepsin C.
-
Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer: 50 mM MES, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 6.0
-
Fluorogenic Substrate: (H-Gly-Arg)2-AMC or similar dipeptidyl substrate
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 50 µL of the test compound dilutions to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of recombinant Cathepsin C (final concentration ~1 nM) to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Serine Protease Inhibition Assay (Fluorogenic)
This protocol is for determining the in vitro inhibitory activity of compounds against a specific serine protease, such as neutrophil elastase.
-
Materials:
-
Recombinant human Neutrophil Elastase
-
Assay Buffer: 50 mM HEPES, 500 mM NaCl, 0.05% Triton X-100, pH 7.4
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Test Compound (direct serine protease inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 50 µL of the test compound dilutions to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of recombinant Neutrophil Elastase (final concentration ~5 nM) to all wells except the negative control.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at room temperature.
-
Calculate the initial reaction velocity.
-
Determine the IC50 value as described for the Cathepsin C assay.
-
Cell-Based Assay for Downstream Inhibition of Serine Protease Activity
This protocol assesses the ability of a Cathepsin C inhibitor to block the activation of endogenous serine proteases in a cellular context.
-
Materials:
-
Human neutrophil progenitor cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (Cathepsin C inhibitor)
-
Cell Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, pH 7.4
-
Neutrophil Elastase activity assay reagents (as described in Protocol 2)
-
-
Procedure:
-
Culture U937 cells to the desired density.
-
Treat the cells with various concentrations of the Cathepsin C inhibitor for 24-48 hours to allow for inhibition of Cathepsin C during neutrophil differentiation and serine protease processing.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells in Cell Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Measure the protein concentration of the lysate.
-
Perform the Neutrophil Elastase activity assay (Protocol 2) using a standardized amount of cell lysate as the enzyme source.
-
Calculate the cellular IC50 value for the inhibition of downstream neutrophil elastase activity.
-
Conclusion
The benchmarking of this compound against known serine protease inhibitors highlights two distinct strategies for mitigating inflammatory processes. While direct serine protease inhibitors offer potent and immediate blockade of their specific targets, Cathepsin C inhibitors like this compound provide an upstream regulatory control point, preventing the activation of a broader spectrum of downstream serine proteases. The choice between these strategies will depend on the specific therapeutic context, including the desired selectivity, the chronicity of the inflammatory condition, and the potential for off-target effects. The data and protocols presented in this guide offer a foundational framework for researchers to make informed decisions in the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E‐64c‐Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1’‐S2’ Area | Semantic Scholar [semanticscholar.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cathepsin C | C1: Papain | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. medchemexpress.com [medchemexpress.com]
Independent Verification of Cathepsin C-IN-6's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cathepsin C-IN-6 with other known Cathepsin C (CTSC) inhibitors. The information presented is collated from publicly available experimental data to assist researchers in evaluating its potential mechanism of action.
Cathepsin C, also known as Dipeptidyl Peptidase I (DPP-I), is a lysosomal cysteine protease that plays a crucial role in the activation of various serine proteases within immune cells. By cleaving dipeptides from the N-terminus of pro-enzymes, it activates key players in inflammation and immune responses, such as neutrophil elastase, cathepsin G, and proteinase 3.[1] This central role in the inflammatory cascade makes Cathepsin C a compelling target for therapeutic intervention in a range of diseases characterized by excessive neutrophil activity.
This compound has been identified as an E-64c-hydrazide-based covalent inhibitor of Cathepsin C.[2][3] Its mechanism of action is presumed to involve the irreversible modification of the active site cysteine residue, thereby blocking the enzyme's catalytic activity. This guide will compare the available information on this compound with that of other well-characterized Cathepsin C inhibitors.
Comparative Analysis of Cathepsin C Inhibitors
The following table summarizes the inhibitory potency of several Cathepsin C inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays. A lower IC50 value indicates a higher potency.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound (Compound 2) | E-64c-hydrazide based (Covalent, Irreversible) | Cathepsin C | Data not publicly available | [3][4] |
| Brensocatib (AZD7986/INS1007) | Nitrile-based (Reversible) | Cathepsin C | 22 | [5] |
| IcatCXPZ-01 | Cyclopropyl nitrile (Reversible) | Cathepsin C | 15 | [5] |
| AZD5248 | Nitrile-based (Reversible) | Human Cathepsin C | 44 | |
| BI 1291583 | Covalent, Reversible | Human Cathepsin C | 0.9 | [6] |
| Compound 36 | Non-covalent | Cathepsin C | 437 | [7][8] |
| BI-9740 | Not specified | Mouse Cathepsin C | 0.6 | [9][10] |
| Cathepsin C-IN-5 (SF38) | Non-covalent | Cathepsin C | 59.9 |
Note: The specific IC50 value for this compound is not available in the public domain at the time of this publication. It is described as a potent inhibitor based on its E-64c scaffold.
Experimental Protocols for Verification of Mechanism of Action
To independently verify the mechanism of action of this compound, the following experimental protocols are recommended.
In Vitro Cathepsin C Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Cathepsin C.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by Cathepsin C, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce this rate.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic substrate (e.g., (H-Gly-Phe)2-R110)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the assay buffer.
-
Add serial dilutions of the inhibitors to the wells. Include a vehicle control (DMSO only) and a positive control (a known Cathepsin C inhibitor).
-
Add a fixed concentration of recombinant Cathepsin C to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Cathepsin C Activity
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular Cathepsin C activity.
Principle: A cell-permeable fluorogenic substrate is used in a cell line that expresses Cathepsin C (e.g., U937 or THP-1 human monocytic cell lines). Inhibition of intracellular Cathepsin C will result in a decreased rate of substrate cleavage and fluorescence production.
Materials:
-
U937 or THP-1 cells
-
Cell culture medium
-
Cell-permeable fluorogenic Cathepsin C substrate
-
This compound and other test inhibitors
-
Lysis buffer
-
96-well clear-bottom black microplate
-
Fluorescence plate reader
Procedure:
-
Culture U937 or THP-1 cells to the desired density.
-
Seed the cells into a 96-well plate and allow them to adhere if necessary.
-
Treat the cells with serial dilutions of the inhibitors for a specific duration (e.g., 1-24 hours). Include vehicle-treated cells as a control.
-
Wash the cells to remove the inhibitors from the medium.
-
Add the cell-permeable fluorogenic substrate to the cells and incubate for a defined period.
-
Lyse the cells to release the fluorescent product.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Normalize the fluorescence signal to the cell number or protein concentration.
-
Calculate the percentage of inhibition and determine the cellular IC50 value as described for the in vitro assay.
Visualizing the Mechanism and Workflow
Cathepsin C Signaling Pathway
The following diagram illustrates the central role of Cathepsin C in the activation of neutrophil serine proteases, a key inflammatory pathway.
Caption: Cathepsin C activation and its role in the inflammatory cascade.
Experimental Workflow for Inhibitor Verification
This diagram outlines the logical flow of experiments to validate the mechanism of action of a novel Cathepsin C inhibitor like this compound.
Caption: Workflow for verifying the mechanism of action of this compound.
Conclusion
This compound is presented as a covalent inhibitor of Cathepsin C, a mechanism that suggests potent and potentially long-lasting inhibition. While direct comparative quantitative data for this compound is currently limited in the public domain, its classification as an E-64c-hydrazide derivative places it within a class of known potent cysteine protease inhibitors. The provided experimental protocols offer a clear path for researchers to independently verify its mechanism of action and compare its efficacy against other established reversible and irreversible inhibitors. Further studies are warranted to fully elucidate the inhibitory profile of this compound and its therapeutic potential in neutrophil-driven inflammatory diseases.
References
- 1. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E‐64c‐Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1’‐S2’ Area | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel cyanamide-based inhibitors of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cathepsin C Inhibitors in Inflammatory Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cathepsin C inhibitors, with a focus on Cathepsin C-IN-6, across different inflammatory cell types. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in inflammation research and drug discovery.
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a cascade of serine proteases within various immune cells.[1][2][3] This activation is a critical step in the maturation and function of key inflammatory cells, including neutrophils, macrophages, cytotoxic T lymphocytes, and mast cells.[1][2][3] By catalyzing the removal of an N-terminal dipeptide from pro-enzymes, Cathepsin C unleashes the activity of proteases such as neutrophil elastase, cathepsin G, proteinase 3, granzymes A and B, and chymase.[1][2] Consequently, inhibition of Cathepsin C presents a promising therapeutic strategy for a wide range of inflammatory diseases.[4] This guide focuses on the comparative effects of Cathepsin C inhibitors, including this compound, on different inflammatory cell populations.
The Central Role of Cathepsin C in Inflammatory Cells
Cathepsin C is a key regulator of protease activation in several types of immune cells, making it a strategic target for anti-inflammatory therapies.
-
Neutrophils: In neutrophils, Cathepsin C is essential for the activation of neutrophil serine proteases (NSPs) like neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[1][2] These proteases are crucial for the host defense against pathogens but can also contribute to tissue damage in chronic inflammatory conditions.
-
Macrophages: Cathepsin C has been shown to influence macrophage polarization towards the pro-inflammatory M1 phenotype.[1]
-
Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: In these lymphocytes, Cathepsin C is involved in the activation of granzymes A and B, which are critical for inducing apoptosis in target cells.[2][5]
-
Mast Cells: Cathepsin C activates chymase and tryptase in mast cells, proteases that are involved in allergic reactions and other inflammatory responses.[1][2]
Comparative Efficacy of Cathepsin C Inhibitors
While direct comparative studies of this compound across multiple inflammatory cell types are limited, we can infer its potential activity based on its mechanism and compare it with other well-characterized inhibitors. This compound is an E-64c-hydrazide-based irreversible inhibitor. The following table summarizes the inhibitory activity of various Cathepsin C inhibitors.
| Inhibitor | Chemical Class | Mechanism | Target Cell Types (based on CTSC expression) | IC50 (nM) | Reference |
| This compound | E-64c-hydrazide | Irreversible | Neutrophils, Macrophages, Lymphocytes, Mast Cells | Not specified in public domain | [6] |
| Brensocatib (AZD7986) | Nitrile | Reversible, Non-covalent | Neutrophils | 1.5 (enzymatic) | [7] |
| IcatCXPZ-01 | Nitrile | Reversible | Neutrophils | 15 (enzymatic) | [1] |
| GSK-2793660 | Not specified | Irreversible | Not specified | Not specified | [6] |
| MOD06051 | Not specified | Not specified | Neutrophils | 1.5 (enzymatic), 18 (cellular NE activity), 29 (cellular PR3 activity) | [7][8] |
| Compound 36 | Non-peptide | Not specified | Not specified | 437 | [9] |
| Compound 22 | Acrylamide | Covalent | THP-1, U937 (monocytic cell lines) | 2 (THP-1), 3 (U937) | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate Cathepsin C inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. oaepublish.com [oaepublish.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 5. Cathepsins and their involvement in immune responses [smw.ch]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming Cathepsin C Inhibition: A Guide to Orthogonal Assays for Cathepsin C-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the inhibition of Cathepsin C (CTSC), a pivotal enzyme in the activation of neutrophil serine proteases (NSPs), by the covalent inhibitor Cathepsin C-IN-6. Dysregulation of Cathepsin C is implicated in numerous inflammatory diseases, making its targeted inhibition a promising therapeutic strategy.[1][2] Robust confirmation of inhibitor activity requires more than a single biochemical assay; it necessitates a multi-pronged, orthogonal approach to demonstrate target engagement and the desired downstream functional effects in a cellular context.
This compound is an irreversible inhibitor based on an E-64c-hydrazide scaffold.[3] Its validation relies on demonstrating both direct engagement of the Cathepsin C target and, critically, the subsequent reduction in the activity of downstream proteases that depend on Cathepsin C for their maturation.[4][5]
The Cathepsin C Signaling Pathway
Cathepsin C is a lysosomal cysteine protease that functions as a central activator of several pro-inflammatory serine proteases within the bone marrow during the maturation of immune cells, particularly neutrophils.[1][6] It does so by cleaving N-terminal dipeptides from the zymogen forms of these proteases, leading to their activation.[7] Key downstream effectors include neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1] These activated NSPs, when released, contribute to tissue damage and inflammation in various pathological conditions.[8] Therefore, inhibiting Cathepsin C is an upstream therapeutic strategy aimed at preventing the maturation and activation of these damaging enzymes.[9]
Caption: Cathepsin C activation cascade.
Orthogonal Assays for Validating this compound Activity
An effective validation strategy for a Cathepsin C inhibitor involves a primary assay to measure direct target inhibition and at least one orthogonal (or secondary) assay to confirm the functional downstream consequences of this inhibition. This approach provides a more complete picture of the inhibitor's efficacy and mechanism of action.
Caption: Workflow for orthogonal validation.
Performance Comparison of Cathepsin C Inhibitors
The following table summarizes the inhibitory potency of this compound against its direct target (Cathepsin C) and its downstream functional impact on Neutrophil Elastase (NE) activity, based on data from studies using the U937 human monocytic cell line, a model for neutrophil precursors.[4][10] For comparison, data for other notable Cathepsin C inhibitors are included.
| Inhibitor | Type | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Irreversible (E-64c derivative) | Cathepsin C | Cellular Activity (U937) | ~30 nM (estimated) | [10] |
| This compound | Irreversible (E-64c derivative) | Neutrophil Elastase | Downstream Activity (U937) | ~30 nM (estimated) | [10] |
| Brensocatib (INS1007) | Reversible (Nitrile) | Cathepsin C | Biochemical | 1.6 nM | [9] |
| MOD06051 | Not Specified | Cathepsin C | Biochemical | 1.5 nM | [11] |
| MOD06051 | Not Specified | Neutrophil Elastase | Downstream Activity (hCD34+ cells) | 18 nM | [11] |
Experimental Protocols
Primary Assay: Cellular Cathepsin C Activity
This assay directly measures the ability of this compound to inhibit its target within a cellular environment.
Principle: Neutrophil precursor cells (e.g., U937) are treated with varying concentrations of the inhibitor. After treatment, cells are lysed, and the residual activity of intracellular Cathepsin C is quantified using a specific fluorogenic substrate.
Methodology:
-
Cell Culture: Culture U937 cells in appropriate media until they reach the desired density.
-
Inhibitor Treatment: Seed cells into a multi-well plate and treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a sufficient duration (e.g., 24-48 hours) to allow for inhibitor action and enzyme turnover.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5) containing a reducing agent like DTT (1 mM).
-
Activity Measurement:
-
Add the cell lysate to a black 96-well plate.
-
Initiate the reaction by adding a Cathepsin C-specific fluorogenic substrate (e.g., H-Gly-Phe-AMC).
-
Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Orthogonal Assay 1: Downstream Neutrophil Elastase (NE) Activity
This is a critical orthogonal assay that confirms the functional consequence of Cathepsin C inhibition.
Principle: Since Cathepsin C is required to activate pro-NE, inhibiting Cathepsin C should lead to a dose-dependent decrease in mature, active NE. This assay measures the activity of NE in cell lysates from inhibitor-treated cells.
Methodology:
-
Cell Treatment & Lysis: Use the same cell lysates prepared for the Primary Assay (steps 1-3 above). This ensures a direct comparison between target inhibition and the downstream effect.
-
Activity Measurement:
-
Add the cell lysate to a black 96-well plate.
-
Initiate the reaction by adding an NE-specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).
-
Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of NE activity for each inhibitor concentration. Normalize the data and plot the percentage of NE activity reduction against the inhibitor concentration to determine the IC50 for the downstream effect. A strong correlation between the Cathepsin C inhibition IC50 and the NE activity reduction IC50 provides robust evidence of on-target activity.[10]
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct physical binding of an inhibitor to its target protein in a cellular or lysate context.
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures the amount of soluble (non-denatured) target protein remaining after heating the cell lysate or intact cells to various temperatures.
Methodology:
-
Cell Treatment: Treat cells with this compound at a fixed, high concentration (e.g., 10x IC50) and a vehicle control.
-
Heating: Aliquot the treated cell lysates or intact cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling.
-
Protein Extraction: Lyse the intact cells (if used) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble Cathepsin C remaining in the supernatant at each temperature using a standard protein detection method, such as Western Blot or ELISA, with a specific anti-Cathepsin C antibody.
-
Data Analysis: Plot the amount of soluble Cathepsin C against temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample confirms target engagement.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E-64c-Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1'-S2' Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. E‐64c‐Hydrazide Based Cathepsin C Inhibitors: Optimizing the Interactions with the S1’‐S2’ Area | Semantic Scholar [semanticscholar.org]
- 8. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Cathepsin C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the novel Cathepsin C inhibitor, Cathepsin C-IN-6, against established standards in the field: brensocatib, BI-9740, and MOD06051. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated through a review of available preclinical and clinical data. This document is intended to assist researchers in making informed decisions regarding the selection and development of Cathepsin C inhibitors for therapeutic applications.
Executive Summary
Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of several serine proteases involved in inflammatory processes. Its inhibition is a promising therapeutic strategy for a range of inflammatory diseases. This guide focuses on comparing the therapeutic potential of this compound with the well-characterized inhibitors brensocatib, BI-9740, and MOD06051. While extensive quantitative data on the efficacy and safety of brensocatib, BI-9740, and MOD06051 are available, allowing for an assessment of their therapeutic window, specific quantitative data for this compound is currently limited in the public domain. This compound is identified as an E-64c-hydrazide-based inhibitor, suggesting it likely acts as an irreversible covalent inhibitor. This qualitative information allows for a mechanistic comparison with the other inhibitors.
Data Presentation: Quantitative Comparison of Cathepsin C Inhibitors
The following table summarizes the available quantitative data for the selected Cathepsin C inhibitors. A direct calculation of the therapeutic index (e.g., TD50/ED50) is often not explicitly stated in the literature; therefore, this table presents key efficacy and safety parameters to facilitate a comparative assessment of their therapeutic window.
| Inhibitor | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy (ED50) | Safety/Toxicity Profile |
| This compound | Cathepsin C | Data not available | Data not available | Data not available |
| Brensocatib | Cathepsin C (reversible) | Potent inhibitor (Phase 3 clinical trials)[1] | 10 mg and 25 mg once-daily doses showed significant reduction in pulmonary exacerbations[2][3][4] | Generally well-tolerated. Common adverse events include upper respiratory tract infection, headache, rash, and dry skin[5]. |
| BI-9740 | Cathepsin C (reversible) | 1.8 nM (human)[6][7], 0.6 nM (mouse)[8], 2.6 nM (rat)[8] | 0.05 mg/kg (mice, for elimination of active neutrophil elastase)[6] | Well-tolerated in preclinical studies with no obvious adverse events or wasting observed[9]. |
| MOD06051 | Cathepsin C (reversible) | 1.5 nM (enzymatic)[10], 18 nM (cellular NE activity)[11], 29 nM (cellular PR3 activity)[10] | ~0.3 mg/kg bid (rats, for NE activity in bone marrow)[11] | Appears to be a safer alternative to broad immunosuppressants by specifically targeting Cathepsin C activation of neutrophil serine proteases[12]. |
Note: The absence of quantitative data for this compound prevents a direct comparison of its therapeutic index with the other inhibitors. Its classification as an E-64c-hydrazide-based inhibitor suggests a covalent, irreversible mechanism of action, which may have different efficacy and safety profiles compared to the reversible inhibitors listed.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited data. Below are generalized protocols for key experiments used to evaluate the therapeutic index of Cathepsin C inhibitors.
In Vitro Efficacy: Cathepsin C Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Cathepsin C.
-
Reagents and Materials:
-
Recombinant human Cathepsin C enzyme.
-
Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Phe)2-AMC).
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 6.0).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant Cathepsin C to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxic effects of an inhibitor on a cell line.
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293, HepG2).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well clear or opaque microplates.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration that causes 50% cell death (TD50 or CC50).
-
In Vivo Efficacy and Toxicity Studies
These studies are essential for evaluating the therapeutic index in a whole-organism context and are typically conducted in rodent models.
-
Animal Models:
-
Select a relevant animal model for the disease of interest (e.g., lipopolysaccharide-induced lung inflammation model in mice or rats).
-
Use healthy animals of a specific strain, age, and sex for toxicity studies.
-
-
Efficacy Study (Example: Lung Inflammation Model):
-
Acclimatize the animals and divide them into control and treatment groups.
-
Induce lung inflammation by intratracheal or intranasal administration of lipopolysaccharide (LPS).
-
Administer the test inhibitor (e.g., orally or intraperitoneally) at various doses before or after the LPS challenge.
-
At a specified time point after LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for inflammatory cell counts (e.g., neutrophils) and cytokine levels.
-
Analyze lung tissue for histological changes and Cathepsin C activity.
-
Determine the effective dose that causes a 50% reduction in a key inflammatory marker (ED50).
-
-
Toxicity Study (General Protocol):
-
Administer the test inhibitor to healthy animals at a range of doses, including a vehicle control.
-
Monitor the animals daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
After a defined period (e.g., 7 or 14 days), collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Determine the dose that is lethal to 50% of the animals (LD50) or the dose that causes a specific toxic effect in 50% of the animals (TD50).
-
Mandatory Visualizations
Cathepsin C Signaling Pathway
Caption: Simplified signaling pathway of Cathepsin C activation and its role in inflammation.
Experimental Workflow for Determining Therapeutic Index
References
- 1. oaepublish.com [oaepublish.com]
- 2. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. New Phase III Data on Brensocatib Therapy | Conexiant [conexiant.com]
- 5. investor.insmed.com [investor.insmed.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 9. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New compound shows great potential for patients with neutrophil-associated inflammation – Hokkaido University [global.hokudai.ac.jp]
Navigating the Landscape of Cathepsin C Inhibition: A Comparative Analysis in Preclinical Models of Inflammation
While specific data for a compound designated "Cathepsin C-IN-6" is not publicly available, the field of Cathepsin C (CatC) inhibition for inflammatory diseases is rich with promising candidates. This guide provides a side-by-side comparison of key CatC inhibitors that have been evaluated in various animal models of inflammation. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the current therapeutic landscape.
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3] These NSPs are major contributors to tissue damage and inflammation in a variety of chronic inflammatory diseases.[3][4] Consequently, inhibiting CatC presents a compelling therapeutic strategy to attenuate NSP-driven pathology.[1][5] This guide focuses on a comparative analysis of several CatC inhibitors, including the clinically advanced brensocatib, and other preclinical candidates, based on available data from in vivo studies.
Performance of Cathepsin C Inhibitors in Animal Models
The following tables summarize the quantitative data on the efficacy of various Cathepsin C inhibitors in different animal models of inflammation.
Table 1: In Vivo Efficacy of Cathepsin C Inhibitors on Neutrophil Serine Protease Activity
| Compound | Animal Model | Dosing Regimen | Endpoint | % Inhibition/Reduction | Reference |
| Brensocatib (AZD7986) | Rat | Twice daily for 8 days (dose-dependent) | Protease activity in bone-marrow cell lysates | Dose-dependent decrease | [5] |
| BI 1291583 | Healthy Volunteers (Phase 1) | 10 mg MRD | Neutrophil Elastase (NE) activity | 86% | [2][6] |
| Healthy Volunteers (Phase 1) | 10 mg MRD | Proteinase 3 (PR3) levels | 65% | [2][6] | |
| IcatCXPZ-01 | Non-human primate (Macaca fascicularis) - LPS-induced acute lung inflammation | 4.5 mg/kg, twice daily for 12 days (subcutaneous) | Elastase-related proteases in white blood cells | Almost complete elimination | [5] |
| MOD06051 | Rat | 0.3, 1, 3, 10 mg/kg, twice daily for 2 weeks (oral) | NE activity in bone marrow PMNs | ED50 ~0.3 mg/kg bid | [7] |
| Reistone Biopharma Compound | Female C57BL/6 mice | 3 mg/kg, twice daily for 8 days (oral) | Neutrophil elastase downstream of CatC in bone marrow neutrophils | 94.6% | [8] |
Table 2: Pharmacokinetic and In Vitro Potency of Select Cathepsin C Inhibitors
| Compound | In Vitro IC50 (CatC) | Cell-based Assay IC50 | Oral Bioavailability (F) | Species | Reference |
| Brensocatib (AZD7986) | 22 nM | pIC50 = 8.4 | - | - | [5] |
| IcatCXPZ-01 | 15 ± 1 nM | - | - | - | [9] |
| Reistone Biopharma Compound | 6.1 nM (U-937 cells) | - | 65.3% (5 mg/kg) | Male BALB/c mice | [8] |
| 100% (2 mg/kg) | Male beagle dogs | [8] | |||
| MOD06051 | - | 18 nM (in vitro-differentiated neutrophils) | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Acetaminophen-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Injury: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 300 mg/kg.
-
Treatment Protocol (Prophylactic): The CatC inhibitor AZD7986 (5 mg/kg) or vehicle was administered at four time points: 24 hours and 1 hour before APAP injection, and 6 and 22 hours after APAP injection.
-
Endpoints: Serum alanine aminotransferase (ALT) levels and quantitative analysis of necrotic areas in H&E-stained liver sections were assessed 30 hours after APAP administration. Hepatic mRNA expression of inflammatory genes was also quantified.[10]
LPS-Induced Acute Lung Inflammation Model
-
Animal Model: Macaca fascicularis (non-human primate).
-
Treatment Protocol: Subcutaneous administration of the CatC inhibitor IcatCXPZ-01 (4.5 mg/kg) twice daily for 12 days.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to induce airway inflammation.
-
Endpoints: Immunoblot analysis of white blood cell lysates for elastase zymogens was performed on days 1, 10, and 12 to assess the pharmacological effect of CatC inhibition.[5]
Myeloperoxidase (MPO)-Antineutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis (AAV) Model
-
Animal Model: Rats.
-
Treatment Protocol: The CatC inhibitor MOD06051 was administered to assess its effect on vasculitis and neutrophil extracellular trap (NET) formation.
-
Endpoints: The study evaluated the dose-dependent amelioration of vasculitis and the reduction in NETs.[7]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental designs.
Caption: Cathepsin C signaling pathway and point of intervention.
Caption: Experimental workflow for AAV model.
Conclusion
The preclinical data available for Cathepsin C inhibitors such as brensocatib, BI 1291583, and others, demonstrate a strong proof-of-concept for this therapeutic class. These compounds effectively reduce the activity of downstream neutrophil serine proteases, which are key drivers of inflammation and tissue damage. While the absence of public data on "this compound" prevents its inclusion in this direct comparison, the broader landscape of CatC inhibitors showcases a promising and competitive area of drug development. The varied animal models employed, from acute lung injury to vasculitis, highlight the potential for these inhibitors to be applied across a range of inflammatory conditions. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these emerging therapies.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin C - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Targeting cathepsin C ameliorates murine acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cathepsin C-IN-6 Efficacy vs. Genetic Knockdown of Cathepsin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the pharmacological inhibitor Cathepsin C-IN-6 and genetic knockdown approaches for Cathepsin C (CTSC). By examining the downstream effects on key inflammatory mediators, this document aims to inform researchers on the similarities and potential differences between these two methodologies for targeting CTSC in preclinical research and drug development.
Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several serine proteases within immune cells, most notably neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1] Dysregulation of these proteases is implicated in a variety of inflammatory diseases.[2][3] Consequently, inhibiting CTSC activity, either through small molecule inhibitors or genetic silencing, has emerged as a promising therapeutic strategy.
Efficacy Comparison: Pharmacological Inhibition vs. Genetic Knockdown
Studies on potent CTSC inhibitors, such as MOD06051 and BI-9740, demonstrate a dose-dependent reduction in NSP activity that can phenocopy the effects of genetic CTSC deficiency, as seen in Papillon-Lefèvre syndrome (PLS).[4][5] Patients with PLS have loss-of-function mutations in the CTSC gene, leading to a profound reduction in NSP activity.[4] Pharmacological inhibition aims to replicate this state transiently and controllably.[4]
Quantitative Data Summary
The following tables summarize the quantitative efficacy of pharmacological inhibitors and the expected outcome of genetic knockdown on neutrophil elastase (NE) activity, a key downstream effector of Cathepsin C.
Table 1: Efficacy of Pharmacological Cathepsin C Inhibitors on Neutrophil Elastase (NE) Activity
| Inhibitor | Model System | Concentration/Dose | NE Activity Inhibition | Reference |
| MOD06051 | In vitro (human CD34+ derived neutrophils) | 18 nM (IC₅₀) | 50% | [6][7] |
| MOD06051 | In vivo (rat bone marrow neutrophils) | 3 mg/kg bid | Significant reduction (near trough levels) | [7] |
| BI-9740 | In vivo (mouse) | 0.5 mg/kg | 91% | [8] |
| BI 1291583 | In vivo (mouse BALF neutrophils) | 5 mg/kg (twice-daily) | Up to 97% | [9] |
| Brensocatib | In vivo (rat bone marrow) | Dose-dependent | Significant reduction | [2] |
Table 2: Efficacy of Genetic Knockdown of Cathepsin C on Neutrophil Elastase (NE) Activity
| Method | Model System | Outcome | Expected NE Activity Inhibition | Reference |
| siRNA | In vitro (human cell lines) | Reduced CTSC mRNA and protein | >75% knockdown of CTSC mRNA is achievable | [10] |
| CRISPR/Cas9 | In vitro (human cell lines) | Gene knockout | Near complete loss of CTSC expression and activity | [11] |
| Genetic Deficiency | Human (Papillon-Lefèvre Syndrome) | Loss-of-function mutation | Profound reduction in NE activity | [4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Cathepsin C activation and points of intervention.
Caption: Experimental workflow for comparing pharmacological inhibition and genetic knockdown.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Cathepsin C inhibition and knockdown.
siRNA-Mediated Knockdown of Cathepsin C in a Human Myeloid Cell Line (e.g., U937)
Objective: To reduce the expression of Cathepsin C using small interfering RNA (siRNA).
Materials:
-
Human myeloid cell line (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CTSC-specific siRNA and non-targeting control siRNA (typically a pool of 3-4 siRNAs targeting different regions of the CTSC mRNA is recommended)[12][13]
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[14]
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-20 nM of siRNA (CTSC-specific or control) into Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.[10]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Verification of Knockdown:
-
qRT-PCR: Harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR using primers specific for CTSC and a housekeeping gene to determine the percentage of mRNA knockdown.
-
Western Blot: Lyse the remaining cells, quantify protein concentration, and perform Western blotting using an antibody specific for Cathepsin C to confirm protein level reduction.
-
In Vitro Neutrophil Elastase (NE) Activity Assay
Objective: To quantify the enzymatic activity of neutrophil elastase in cell lysates or supernatants.
Materials:
-
Neutrophil samples (from pharmacologically treated or genetically modified cells)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[15]
-
Purified human neutrophil elastase (for standard curve)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ≈ 380/500 nm)
Protocol:
-
Sample Preparation:
-
Lyse neutrophil pellets by sonication or with a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of purified human neutrophil elastase in assay buffer.
-
Reaction Setup:
-
Add 50 µL of sample lysate or standard to the wells of the 96-well plate.
-
Prepare the NE substrate solution in assay buffer according to the manufacturer's recommendations.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 15-30 minutes.[16]
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each sample and standard.
-
Plot the standard curve of NE activity versus the reaction rate.
-
Determine the NE activity in the samples by interpolating their reaction rates on the standard curve.
-
Normalize the NE activity to the total protein concentration of the lysate.
-
In Vivo Inhibition of Cathepsin C and Assessment of Neutrophil Elastase Activity
Objective: To assess the efficacy of a Cathepsin C inhibitor in reducing NE activity in an animal model.
Materials:
-
Animal model (e.g., C57BL/6 mice or Wistar rats)
-
Cathepsin C inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Reagents for bone marrow isolation
-
Reagents and equipment for the Neutrophil Elastase Activity Assay (as described above)
Protocol:
-
Animal Dosing: Administer the Cathepsin C inhibitor or vehicle to the animals via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 7-14 days to allow for neutrophil turnover).[17][18]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest bone marrow from the femurs and tibias.
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow using density gradient centrifugation or other established methods.
-
NE Activity Measurement: Prepare lysates from the isolated neutrophils and perform the Neutrophil Elastase Activity Assay as described above to quantify the reduction in NE activity in the inhibitor-treated group compared to the vehicle-treated group.[6]
By employing these standardized protocols, researchers can robustly evaluate and compare the efficacy of pharmacological inhibitors like this compound with genetic knockdown approaches, thereby facilitating the development of novel therapeutics for neutrophil-driven inflammatory diseases.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scbt.com [scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Advantage: Why Cathepsin C Inhibitors Outperform Pan-Caspase Inhibitors in Modulating Inflammatory Cell Death
For researchers and drug development professionals navigating the complexities of apoptosis and inflammatory pathways, the choice of inhibitory tools is critical. While pan-caspase inhibitors have long been a staple for studying programmed cell death, a new generation of selective agents, exemplified by Cathepsin C inhibitors, offers a more nuanced and targeted approach. This guide provides a comprehensive comparison of Cathepsin C-IN-6 and pan-caspase inhibitors, supported by experimental data and detailed protocols, to illuminate the strategic advantages of selective Cathepsin C inhibition.
This comparison guide will delve into the fundamental differences in the mechanisms of action, selectivity, and downstream effects of these two classes of inhibitors. By examining their impact on key cellular pathways, we will demonstrate why the targeted inhibition of Cathepsin C presents a superior strategy for dissecting specific inflammatory cascades and holds greater therapeutic promise for a range of diseases driven by neutrophil activation.
At a Glance: this compound vs. Pan-Caspase Inhibitors
| Feature | This compound (and other selective CatC inhibitors) | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) |
| Primary Target | Cathepsin C (CTSC or DPPI)[1] | Multiple caspases (e.g., caspase-1, -3, -7, -8, -9)[2] |
| Mechanism of Action | Prevents the activation of pro-inflammatory serine proteases in immune cells.[1][3] | Directly blocks the catalytic activity of activated caspases.[2] |
| Key Downstream Effect | Inhibition of neutrophil elastase, proteinase 3, and cathepsin G activity.[1][4][5] | Broad-spectrum inhibition of apoptosis and pyroptosis.[6] |
| Selectivity | High for Cathepsin C, with minimal off-target effects on other proteases.[7] | Broadly inhibits multiple caspases, potentially affecting numerous cellular processes.[6][8] |
| Impact on Apoptosis | Indirectly modulates inflammatory cell death pathways without broadly inhibiting apoptosis. | Directly and potently inhibits the execution phase of apoptosis.[6] |
| Therapeutic Potential | Treatment of inflammatory diseases driven by neutrophil activation, such as bronchiectasis and vasculitis.[4][7][9] | Investigated for conditions with excessive apoptosis, but broad effects can be a limitation.[6] |
Delving Deeper: The Mechanistic Divergence
The fundamental advantage of Cathepsin C inhibitors lies in their upstream, highly specific point of intervention in a key inflammatory pathway. In contrast, pan-caspase inhibitors act as broad-spectrum blockers of the central executioners of programmed cell death.
The Role of Cathepsin C in Inflammation
Cathepsin C is a lysosomal cysteine protease with a critical and specialized role in the maturation of several pro-inflammatory serine proteases within the bone marrow.[1][3] These proteases, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), are stored in the granules of neutrophils and are released upon activation, contributing to tissue damage in a variety of inflammatory diseases.[10][11] By inhibiting Cathepsin C, the activation of these downstream proteases is prevented at its source.[12]
The Broad Reach of Pan-Caspase Inhibitors
Caspases are a family of proteases that are central to the execution of apoptosis.[13] They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Pan-caspase inhibitors, such as the widely used Z-VAD-FMK, are designed to bind to the active site of multiple caspases, thereby blocking their proteolytic activity and halting the apoptotic cascade.[2] While effective at preventing cell death in experimental settings, this broad inhibition can mask the nuances of specific cell death pathways and lead to off-target effects. For instance, some studies have shown that pan-caspase inhibitors can induce necroptosis, an alternative form of programmed cell death, in certain cell types.[14]
Experimental Evidence: A Comparative Overview
Direct comparative studies of this compound and pan-caspase inhibitors are limited in publicly available literature. However, by examining data on selective Cathepsin C inhibitors and well-characterized pan-caspase inhibitors, we can draw clear distinctions in their biological effects.
Quantitative Comparison of Inhibitor Activity
| Parameter | Cathepsin C Inhibitor (Brensocatib) | Pan-Caspase Inhibitor (Z-VAD-FMK) |
| Target IC50 | ~1.1 nM (for Cathepsin C) | Varies by caspase (e.g., ~0.2 nM for Caspase-1, ~24 nM for Caspase-3) |
| Cellular Efficacy | Dose-dependent reduction of neutrophil elastase activity in bone marrow cells.[11] | Inhibition of apoptosis in various cell lines at µM concentrations.[15] |
| In Vivo Effect | Reduced neutrophil serine protease activity and amelioration of vasculitis in a rat model.[4] | Can prevent apoptosis in some disease models, but may have toxic effects.[6] |
Note: Data is compiled from various sources and should be considered representative of the inhibitor classes.
Experimental Protocols
Cathepsin C Activity Assay
This protocol is adapted from commercially available kits for measuring Cathepsin C activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1 M NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)
-
Cathepsin C substrate (e.g., Gly-Phe-p-nitroanilide)[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of Cathepsin C substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The activity of Cathepsin C is proportional to the increase in absorbance.
Caspase-3/7 Activity Assay
This protocol is based on luminescence-based assays for measuring the activity of executioner caspases.[13][17][18][19]
Materials:
-
Caspase-Glo® 3/7 Reagent (or similar)[17]
-
White-walled 96-well microplate suitable for luminescence
-
Luminometer
Procedure:
-
Plate cells in a 96-well plate and treat with experimental compounds (e.g., apoptosis inducer with or without inhibitors).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
The Verdict: Precision Over Power
While pan-caspase inhibitors are valuable tools for the general study of apoptosis, their broad mechanism of action limits their utility for dissecting specific inflammatory pathways and raises concerns about off-target effects and potential toxicity.[6]
Cathepsin C inhibitors, such as this compound, offer a more refined approach. By targeting a single, upstream enzyme responsible for the activation of a specific set of inflammatory proteases, these inhibitors allow for the precise modulation of neutrophil-mediated inflammation without globally shutting down programmed cell death. This selectivity not only provides a clearer understanding of the role of neutrophil serine proteases in disease but also presents a more promising and potentially safer therapeutic strategy for a variety of inflammatory conditions.
For researchers aiming to specifically investigate the consequences of neutrophil activation or develop targeted anti-inflammatory therapies, the evidence strongly supports the use of selective Cathepsin C inhibitors over their pan-caspase counterparts. The era of precision tools for cell biology and drug discovery is here, and Cathepsin C inhibitors are at the forefront of this evolution.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic targeting of cathepsin C: from pathophysiology to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Consequences of cathepsin C inactivation for membrane exposure of proteinase 3, the target antigen in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bmrservice.com [bmrservice.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. 4.7. Caspase-3/7 Activity Assay [bio-protocol.org]
- 19. assaygenie.com [assaygenie.com]
Comparative Guide to the In Vitro and In Vivo Correlation of Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of Cathepsin C-IN-6 and other notable Cathepsin C (CatC) inhibitors. The data presented herein is compiled from publicly available experimental results to facilitate an informed assessment of their potential as therapeutic agents in inflammatory diseases.
Introduction to Cathepsin C Inhibition
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1] These proteases are key mediators of the inflammatory response and tissue damage in a variety of diseases. Consequently, the inhibition of Cathepsin C is a promising therapeutic strategy for a range of inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and vasculitis. This guide focuses on the comparative preclinical data of several Cathepsin C inhibitors to aid in the evaluation of their therapeutic potential.
In Vitro Activity Comparison
The in vitro potency of Cathepsin C inhibitors is a key determinant of their potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values against recombinant human Cathepsin C and in cellular assays for this compound and other selected inhibitors.
| Compound | Recombinant Human CatC IC50 | Cellular Assay IC50 | Cell Line | Notes |
| This compound (compound 2) | Data not publicly available | Effective inhibition of CatC and subsequent reduction of NE activity demonstrated | U937 | E-64c-hydrazide based irreversible inhibitor. Quantitative IC50 value not found in the primary publication. |
| BI 1291583 | 0.9 nM[2] | 0.7 nM (NE activation)[3] | U937 | Reversible, covalent inhibitor.[2] |
| MOD06051 | Not specified, but highly selective for CatC | 18 nM (NE activity)[4] | Human CD34+ bone marrow stem/progenitor cells | Highly specific CatC inhibitor.[5] |
| Brensocatib (AZD7986) | ~141 nM (pIC50 = 6.85)[6] | ~100 nM (NSP activation)[7] | Human bone marrow-derived CD34+ neutrophil progenitor cells | Reversible inhibitor, currently in Phase 3 clinical trials.[3] |
| Cathepsin C-IN-5 (SF38) | 59.9 nM | 70.2 nM | U937 | Orally active inhibitor. |
In Vivo Efficacy Comparison
The correlation of in vitro potency to in vivo activity is crucial for the successful development of a drug candidate. This section compares the in vivo efficacy of Cathepsin C inhibitors in relevant animal models of inflammation.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound (compound 2) | Data not publicly available | - | - |
| BI 1291583 | Lipopolysaccharide (LPS)-induced lung inflammation in mice[2] | Oral, once daily for 11 days[8] | Dose-dependent inhibition of NE and PR3 activity in BALF neutrophils, with near-complete inhibition.[2] |
| MOD06051 | Myeloperoxidase (MPO)-antineutrophil cytoplasmic antibody-associated vasculitis (AAV) in rats[1] | Oral, twice daily[4] | ED50 of ~0.3 mg/kg bid for NE activity inhibition in bone marrow. Dose-dependently ameliorated vasculitis and reduced NET formation.[4] |
| Brensocatib (AZD7986) | Naive rats[7] | Oral, twice daily (0.2, 2, and 20 mg/kg/day) for 8 days[7] | Dose-dependent inhibition of NSP activation in bone marrow.[7] |
| Cathepsin C-IN-5 (SF38) | LPS-induced acute lung injury in mice | Oral (2, 10, 50 mg/kg) | Dose-dependent anti-inflammatory activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general process of inhibitor evaluation, the following diagrams are provided.
Caption: Cathepsin C signaling pathway and point of inhibition.
Caption: General experimental workflow for Cathepsin C inhibitors.
Experimental Protocols
In Vitro Cathepsin C Enzymatic Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of inhibitors against recombinant human Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0
-
Fluorogenic Substrate: (H-Gly-Arg)2-R110 or similar
-
Test Inhibitor
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions and recombinant Cathepsin C.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.
Cellular Assay for Neutrophil Elastase Activity in U937 Cells
This protocol outlines a method to assess the effect of Cathepsin C inhibitors on the activity of downstream neutrophil elastase in a cellular context.
Materials:
-
U937 human monocytic cell line
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Test Inhibitor
-
Cell Lysis Buffer (e.g., containing a non-ionic detergent like Triton X-100)
-
Neutrophil Elastase Substrate (fluorogenic or colorimetric)
-
96-well plate
-
Plate reader
Procedure:
-
Culture U937 cells in the presence of various concentrations of the test inhibitor for a period sufficient to affect Cathepsin C activity and subsequent NSP processing (e.g., 48-72 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
In a 96-well plate, add the cell lysates.
-
Add the neutrophil elastase substrate to each well to initiate the reaction.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the neutrophil elastase activity in the lysates from inhibitor-treated and untreated cells.
-
Determine the IC50 of the inhibitor for the reduction of cellular neutrophil elastase activity.
In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Mice
This protocol provides a representative in vivo model for evaluating the efficacy of Cathepsin C inhibitors in an acute inflammatory setting.
Animals:
-
Male C57BL/6 mice (or other suitable strain)
Materials:
-
Test Inhibitor formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test inhibitor or vehicle control to the mice via oral gavage for a predetermined number of days (e.g., 11 consecutive days).
-
On the final day of inhibitor administration, challenge the mice with an intranasal or intratracheal instillation of LPS to induce lung inflammation.
-
At a specified time point after the LPS challenge (e.g., 4-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect cells and fluid from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and for the activity of neutrophil elastase and other relevant inflammatory markers.
-
Optionally, collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.
-
Evaluate the efficacy of the inhibitor by comparing the inflammatory readouts in the inhibitor-treated groups to the vehicle-treated control group.
Conclusion
References
- 1. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin C Inhibitor Proved Effective in the Treatment of Vasculitis~Expectations for a Novel Therapeutic Agent for ANCA-Associated Vasculitis~ | Alivexis, Inc. [alivexis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
A Comparative Guide to the Pharmacokinetics of Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPP1), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells.[1] This central role in the inflammatory cascade has positioned CatC as a promising therapeutic target for a range of neutrophil-driven diseases, including bronchiectasis and other chronic inflammatory conditions. A variety of inhibitors are in development, each with a unique pharmacokinetic profile that dictates its therapeutic potential. This guide provides an objective comparison of the available pharmacokinetic data for prominent Cathepsin C inhibitors, supported by experimental details to aid in research and development decisions.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for two leading Cathepsin C inhibitors in clinical development: BI 1291583 and Brensocatib (formerly known as AZD7986 and INS1007). The data is compiled from Phase I and II clinical trials in healthy volunteers and patient populations.
| Parameter | BI 1291583 | Brensocatib (AZD7986) |
| Absorption | Readily absorbed.[2][3] | Rapidly absorbed with a median time to maximum observed plasma concentration of 1 hour.[4] |
| Dose Proportionality | Supra-proportional pharmacokinetics were observed over the assessed dose ranges.[2][3] | Dose-dependent exposure.[5] |
| Half-life (t½) | Apparent terminal half-life of 60.2 hours at a 40 mg dose.[6] | 21-35 hours in healthy subjects.[7] The mean elimination half-life was approximately 37-43 hours in subjects with normal to severe renal impairment after a single 25 mg dose.[4] |
| Metabolism | In vitro, AZD7986 (Brensocatib) is metabolized by cytochrome P450 3A isoenzymes (CYP3A).[8] | Co-administration with the strong CYP3A4 and P-gp inhibitor itraconazole resulted in an approximate twofold increase in BI 1291583 exposure.[2][3] |
| Food Effect | No food effect was observed.[2][3] | Information not prominently available in the reviewed sources. |
| Special Populations | A population pharmacokinetic analysis revealed that age and renal function have a moderate effect on brensocatib exposure; however, dose adjustments are not warranted based on age or in those with mild or moderate renal impairment.[9] | Information on specific population pharmacokinetics (e.g., elderly, hepatic impairment) for BI 1291583 is not detailed in the provided search results beyond the healthy volunteer studies. |
| Distribution | Preclinical studies in mice demonstrated a high degree of distribution to the target bone marrow tissue, with a bone marrow-to-plasma exposure ratio of up to 100.[6][10] | Information on tissue distribution in humans is not prominently available in the reviewed sources. |
Experimental Protocols
The pharmacokinetic data presented above were derived from a series of clinical and preclinical studies. Below are generalized methodologies representative of the key experiments conducted for these Cathepsin C inhibitors.
Phase I Single and Multiple Ascending Dose Studies (Healthy Volunteers)
These studies are fundamental in characterizing the initial safety, tolerability, and pharmacokinetic profile of a new drug candidate.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the Cathepsin C inhibitor or a placebo. Doses are escalated in subsequent cohorts pending safety and tolerability reviews.
-
Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of the inhibitor or placebo once daily for a specified period (e.g., 14-28 days) to assess steady-state pharmacokinetics.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life). For BI 1291583, five Phase I trials were conducted, including a single-rising-dose study and two multiple-rising-dose studies.[2][3] For brensocatib, pharmacokinetic data was pooled from a Phase I study in healthy adults and a Phase II study in patients with non-cystic fibrosis bronchiectasis.[9]
-
Drug-Drug Interaction Studies
These studies evaluate the potential for co-administered drugs to alter the pharmacokinetics of the Cathepsin C inhibitor.
-
Study Design: Open-label, fixed-sequence crossover study.
-
Participants: Healthy adult volunteers.
-
Methodology:
-
Subjects receive a single dose of the Cathepsin C inhibitor alone.
-
After a washout period, subjects receive a known inhibitor or inducer of a specific metabolic enzyme (e.g., itraconazole for CYP3A4) for a period to achieve steady-state.
-
A single dose of the Cathepsin C inhibitor is then co-administered with the interacting drug.
-
Pharmacokinetic sampling and analysis are performed as described above to compare the inhibitor's pharmacokinetics with and without the interacting drug. A drug-drug interaction study for BI 1291583 investigated the effect of itraconazole.[2][3] A similar study for AZD7986 assessed the impact of verapamil and itraconazole.[8]
-
Visualizing Key Processes
To further elucidate the context of Cathepsin C inhibitor development, the following diagrams illustrate a typical pharmacokinetic study workflow and the simplified signaling pathway of Cathepsin C.
Typical workflow for a pharmacokinetic study of a new drug candidate.
Simplified signaling pathway of Cathepsin C and its inhibition.
Conclusion
The development of Cathepsin C inhibitors marks a significant advancement in the potential treatment of neutrophilic inflammatory diseases. Both BI 1291583 and brensocatib have demonstrated pharmacokinetic profiles suitable for clinical progression, with long half-lives that may support once-daily dosing. Key differentiators appear to be in their dose-proportionality and preclinical tissue distribution, with BI 1291583 showing supra-proportional pharmacokinetics and high bone marrow distribution. The ongoing clinical trials for these compounds will provide further insights into their comparative efficacy and safety, ultimately informing their therapeutic positioning. Researchers are encouraged to consult the primary literature for in-depth data and methodologies related to these promising drug candidates.
References
- 1. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. | BioWorld [bioworld.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cathepsin C-IN-6
This guide provides crucial safety and logistical information for the handling and disposal of Cathepsin C-IN-6, a potent and selective inhibitor of Cathepsin C.[1][2] Adherence to these procedures is essential for ensuring the safety of laboratory personnel and maintaining a compliant research environment. The information herein is compiled from safety data sheets and general best practices for handling chemical inhibitors in a laboratory setting.
Hazard Identification and Safety Summary
While specific hazard data for this compound is not extensively detailed in publicly available safety data sheets, it is prudent to handle it as a potentially hazardous compound. Best practices dictate treating novel small molecule inhibitors with a high degree of caution. The following table summarizes the essential safety information.
| Parameter | Guideline | Primary Reference |
| Hazard Classification | Data not available. Treat as a hazardous chemical. | General Laboratory Practice |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | General SDS Guidelines |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | [3][4][5] |
| Handling Environment | Certified chemical fume hood for all manipulations. | [3] |
| Storage Temperature | Store at -20°C for short-term and -80°C for long-term storage. | [2] |
| Emergency - Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes. | [6] |
| Emergency - Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. | [6] |
| Emergency - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | [6] |
| Emergency - Ingestion | Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. | [6] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to experimental use.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves) before opening the package in a designated area.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
Storage of this compound
-
Store the compound in its original, tightly sealed container.
-
For long-term storage, keep at -80°C. For short-term storage, -20°C is acceptable.[2]
-
Store in a designated, secure area away from general laboratory traffic and incompatible materials.[4]
-
Ensure the storage area is well-ventilated.[7]
Preparation of Stock and Working Solutions
All solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Stock Solution Preparation:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
In the chemical fume hood, carefully weigh the required amount of the compound.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.[7]
-
-
Aliquoting and Storage of Stock Solution:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes.[7]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]
-
Store the aliquots at the recommended temperature (-20°C or -80°C).[2]
-
-
Working Solution Preparation:
-
When ready for use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate experimental buffer or cell culture medium.
-
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and associated materials must be handled as hazardous chemical waste.[7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Waste Segregation
-
Properly segregate all waste streams containing this compound.[3] This includes:
Waste Collection and Labeling
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent, the concentration, and the date the waste was first added.[3]
-
Waste Storage and Disposal
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is well-ventilated.[7]
-
Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.[3]
-
Never pour this compound waste down the drain.[4]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
